L-threonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2,3,4-trihydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIJQSOTBSSVTP-STHAYSLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223339 | |
| Record name | Threonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Threonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
53 mg/mL | |
| Record name | Threonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7306-96-9 | |
| Record name | L-Threonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7306-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-threonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11192 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Threonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THREONIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75B0PMW2JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Threonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
L-Threonic Acid: An In-depth Technical Guide on its Role as a Metabolite of Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonic acid is a significant metabolite of ascorbic acid (Vitamin C) degradation in humans and other mammals.[1][2][3] This sugar acid, derived from the oxidative cleavage of ascorbic acid, has garnered increasing interest in the scientific community, not only for its role in vitamin C catabolism but also for its own potential physiological activities.[4] This technical guide provides a comprehensive overview of this compound as a metabolite of ascorbic acid, detailing its biochemical pathways, quantitative analysis, experimental protocols, and known physiological significance.
Biochemical Pathway of Ascorbic Acid Degradation to this compound
The primary pathway for the formation of this compound from ascorbic acid involves a series of oxidative and hydrolytic reactions. This process is a key part of ascorbate (B8700270) catabolism in both plants and animals.[5]
-
Oxidation of Ascorbic Acid: L-Ascorbic acid first undergoes a two-electron oxidation to form dehydroascorbic acid (DHA). This conversion can occur non-enzymatically in the presence of reactive oxygen species or be catalyzed by enzymes such as ascorbate oxidase.[6]
-
Hydrolysis of Dehydroascorbic Acid: DHA is an unstable molecule and can be hydrolyzed to 2,3-diketo-L-gulonic acid.[6]
-
Oxidative Cleavage: The six-carbon chain of 2,3-diketo-L-gulonic acid is then cleaved. In the presence of hydrogen peroxide, it can be transformed into this compound (a four-carbon molecule) and oxalic acid (a two-carbon molecule).[7][8] this compound is derived from carbons 3, 4, 5, and 6 of the original L-ascorbic acid molecule.[5]
Quantitative Data
The concentration of this compound in biological fluids can vary based on dietary intake of ascorbic acid and individual metabolic differences. The following tables summarize available quantitative data.
Table 1: Endogenous and Post-Supplementation Levels of this compound in Human Plasma
| Parameter | Value | Condition | Reference |
| Endogenous Concentration | Detectable | Normal physiological state | [9] |
| Lower Limit of Quantitation (LLOQ) | 0.25 µg/mL | HPLC-MS/MS Method | [10] |
| Calibration Range | 100 - 10,000 ng/mL | LC-MS/MS with Derivatization | [11] |
| Cmax (Single Dose 675 mg Ca L-threonate) | 15.5 ± 4.6 mg/L | Pharmacokinetic Study | [12] |
| Cmax (Single Dose 2025 mg Ca L-threonate) | 32.3 mg/L (fasted), 39.1 mg/L (fed) | Pharmacokinetic Study | [9] |
| Cmax (Single Dose 4050 mg Ca L-threonate) | 42.8 mg/L | Pharmacokinetic Study | [12] |
| Tmax (Single Dose) | ~2.0 h | Pharmacokinetic Study | [9] |
| t1/2 (Single Dose) | ~2.5 h | Pharmacokinetic Study | [9] |
Table 2: Urinary Excretion of this compound
| Parameter | Value | Condition | Reference |
| Endogenous Concentration | Detectable | Normal physiological state | [13] |
| Lower Limit of Quantitation (LLOQ) | 2.5 µg/mL | HPLC-MS/MS Method | [10] |
| Calibration Range | 2.5 - 500 µg/mL | HPLC-MS/MS Method | [10] |
| Cumulative Excretion (24h post 675 mg dose) | 10.3% of administered dose | Pharmacokinetic Study | [9] |
| Cumulative Excretion (24h post 2025 mg dose) | 4.2% of administered dose | Pharmacokinetic Study | [9] |
| Cumulative Excretion (24h post 4050 mg dose) | 3.3% of administered dose | Pharmacokinetic Study | [9] |
Experimental Protocols
Quantification of this compound in Human Plasma and Urine by HPLC-MS/MS
This protocol is adapted from a validated method for the determination of L-threonate in human plasma and urine.[10]
1. Sample Preparation:
-
Plasma:
-
To 100 µL of plasma, add 300 µL of methanol (B129727) for protein precipitation.
-
Vortex for 3 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Urine:
-
Dilute urine samples with deionized water. The dilution factor should be determined based on expected concentrations.
-
2. HPLC Conditions:
-
Column: YMC J'Sphere C18 (or equivalent)
-
Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions:
-
Instrument: Triple-quadrupole tandem mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transition for L-threonate: m/z 134.5 → 74.7[10]
Enzymatic Assay for Dehydroascorbic Acid Reductase (DHAR)
This spectrophotometric assay measures the activity of DHAR by monitoring the formation of ascorbic acid.[14]
1. Reagents:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Reduced glutathione (B108866) (GSH) solution
-
Dehydroascorbic acid (DHA) solution
-
Enzyme extract (from tissue homogenate or cell lysate)
2. Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GSH, and the enzyme extract in a cuvette.
-
Initiate the reaction by adding the DHA solution.
-
Immediately monitor the increase in absorbance at 265 nm (the wavelength of maximum absorbance for ascorbic acid) over time using a spectrophotometer.
-
The rate of increase in absorbance is proportional to the DHAR activity.
3. Calculation:
The enzyme activity can be calculated using the molar extinction coefficient of ascorbic acid (14.5 mM⁻¹ cm⁻¹ at 265 nm).
Physiological Significance and Signaling
Beyond being a breakdown product of vitamin C, this compound has demonstrated biological activities, particularly in the nervous system.
Enhancement of Magnesium Bioavailability
This compound has been shown to enhance the bioavailability of magnesium in the brain.[15] When administered as magnesium L-threonate, it can increase magnesium concentrations in the cerebrospinal fluid.[16] This is significant as magnesium plays a crucial role in synaptic plasticity and cognitive function.
Neuronal Signaling
Studies have indicated that L-threonate can directly impact neuronal function. It has been found to upregulate the expression of the NR2B subunit of the NMDA receptor in cultured hippocampal neurons.[16] The NMDA receptor is critical for synaptic plasticity, learning, and memory. By modulating NMDA receptor expression, this compound may contribute to the cognitive-enhancing effects observed with magnesium L-threonate supplementation.
Conclusion and Future Directions
This compound is a key metabolite in the degradation of ascorbic acid, with emerging evidence of its own bioactive properties. Its role in enhancing magnesium bioavailability in the brain and modulating neuronal signaling pathways presents exciting opportunities for research and drug development, particularly in the context of cognitive health.
Further research is warranted to:
-
Establish definitive reference ranges for endogenous this compound in a healthy adult population under normal dietary conditions.
-
Elucidate the complete enzymatic pathway of ascorbic acid degradation to this compound in humans, including detailed characterization of enzymes like 2,3-diketo-L-gulonate decarboxylase.
-
Explore the full spectrum of this compound's signaling activities and its potential direct interactions with cellular receptors and its influence on gene expression, independent of its role as a magnesium carrier.
This in-depth technical guide provides a solid foundation for researchers and professionals in the field, summarizing the current knowledge and highlighting key areas for future investigation into the multifaceted role of this compound.
References
- 1. ascorbic acid cataboism [iubmb.qmul.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Ascorbic acid metabolism and functions: A comparison of plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Threonic acid - Wikipedia [en.wikipedia.org]
- 5. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method with chemical derivatization for quantitation of L-threonate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. A spectrophotometric assay for dehydroascorbate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. metagenicsinstitute.com [metagenicsinstitute.com]
- 16. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of L-Threonic Acid from Vitamin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-threonic acid, a key metabolite of Vitamin C (L-ascorbic acid), is of growing interest in neuroscience and drug development, primarily due to its role in facilitating magnesium uptake in the brain. Understanding its biosynthesis from the ubiquitous Vitamin C is crucial for harnessing its therapeutic potential. This technical guide provides an in-depth exploration of the biosynthetic and chemical synthesis pathways leading to this compound from L-ascorbic acid. It includes a summary of quantitative data, detailed experimental protocols for both chemical and enzymatic synthesis, and visual representations of the core pathways and workflows to facilitate comprehension and further research.
Introduction
This compound is a four-carbon sugar acid naturally occurring as a metabolite of L-ascorbic acid.[1][2] Its biological significance has been highlighted in recent years, particularly in the context of cognitive health. As a component of magnesium L-threonate, it has been shown to enhance synaptic density and neuronal plasticity.[3] This has spurred interest in its production and therapeutic applications. The primary route to this compound, both biologically and synthetically, begins with the oxidative degradation of Vitamin C.[3][4] This guide delineates the known pathways and provides practical information for researchers in the field.
Biosynthesis and Chemical Synthesis Pathways
The conversion of L-ascorbic acid to this compound involves the oxidative cleavage of the six-carbon ascorbate (B8700270) molecule. This process can occur through both enzymatic and non-enzymatic routes.
The Dehydroascorbic Acid (DHA) Pathway
The most well-documented pathway proceeds through the oxidation of L-ascorbic acid to L-dehydroascorbic acid (DHA).[5] DHA is then hydrolyzed to 2,3-diketo-L-gulonic acid (DKG). The subsequent cleavage of the carbon chain between C2 and C3 of DKG yields this compound (a four-carbon fragment) and oxalic acid (a two-carbon fragment).[4][5] In this pathway, this compound is specifically formed from carbons 3 through 6 of the original L-ascorbic acid molecule.[6]
An important intermediate in this pathway, particularly in plants, is 4-O-oxalyl-L-threonate.[6] This intermediate is then hydrolyzed by an esterase to yield this compound and oxalate.[3] The pathway can proceed extracellularly in some organisms.[6]
Chemical Synthesis via Hydrogen Peroxide Oxidation
A common and efficient method for the chemical synthesis of this compound involves the direct oxidation of L-ascorbic acid using hydrogen peroxide (H₂O₂).[4][6] This reaction is typically carried out under alkaline conditions, often in the presence of a metal hydroxide (B78521) or carbonate which can also serve to precipitate the oxalic acid byproduct as an insoluble salt, simplifying purification.[4][7]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and degradation of L-ascorbic acid, providing context for the formation of this compound.
Table 1: Reaction Conditions and Yield for Chemical Synthesis of this compound from L-Ascorbic Acid
| Parameter | Value | Reference |
| Starting Material | L-Ascorbic Acid | [7] |
| Oxidizing Agent | Hydrogen Peroxide (30%) | [7] |
| Salifying Agent | Sodium Hydroxide | [7] |
| Molar Ratio (L-Ascorbic Acid:H₂O₂:NaOH) | 1 : 1.5-2.0 : 0.8-1.2 | [7] |
| Reaction Temperature | 0-40 °C | [7] |
| Reaction Time | 3-6 hours | [7] |
| Product Yield (this compound sodium salt) | 55% | [7] |
| Product Purity | 99% | [7] |
Table 2: Kinetic Parameters for the Thermal Degradation of L-Ascorbic Acid (Illustrative of the initial oxidative step)
| Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | Activation Energy (Ea) (kJ/mol) | Reference |
| 40 | 4.55 x 10⁻⁴ | 1523 | 20.73 | [8] |
| 50 | 5.85 x 10⁻⁴ | 1185 | 20.73 | [8] |
| 60 | 8.40 x 10⁻⁴ | 825 | 20.73 | [8] |
| 70 | 1.10 x 10⁻³ | 630 | 20.73 | [8] |
| 80 | 1.015 x 10⁻³ | 683 | 20.73 | [8] |
Note: This data represents the overall degradation of ascorbic acid, which is the initial step in the formation of this compound. The kinetics of the subsequent conversion steps to this compound are not detailed here.
Experimental Protocols
Protocol for Chemical Synthesis of Sodium L-threonate
This protocol is adapted from a patented method for the preparation of this compound salts.[7]
Materials:
-
L-Ascorbic Acid (reagent grade)
-
30% Hydrogen Peroxide solution
-
Sodium Hydroxide (reagent grade)
-
Deionized water
-
Ethanol (B145695) (95%)
-
Activated Carbon
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 10 kg of L-Ascorbic Acid in 200 L of deionized water in the reaction vessel.
-
While maintaining the temperature at or below 20 °C, slowly add 13 L of 30% hydrogen peroxide with constant stirring.
-
Slowly add 3 kg of sodium hydroxide, ensuring the reaction temperature does not exceed 35 °C.
-
Continue the reaction for 3 hours at 35 °C with continuous stirring.
-
To remove any remaining molecular oxygen, add activated carbon to the solution and heat gently.
-
Filter the hot solution to remove the activated carbon.
-
Concentrate the filtrate using a rotary evaporator until a syrupy consistency is achieved.
-
Add 20 L of ethanol to the syrup and heat gently to dissolve.
-
Allow the solution to crystallize at room temperature for 24 hours.
-
Collect the crystalline sodium L-threonate product by filtration.
Protocol for a General Spectrophotometric Enzyme Assay (Adaptable for L-threonate 3-dehydrogenase)
This is a general protocol for a dehydrogenase enzyme assay that can be adapted for L-threonate 3-dehydrogenase, which is involved in the enzymatic conversion of L-threonate in some organisms.[4] The assay monitors the change in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.
Materials:
-
This compound (substrate)
-
NAD⁺ (cofactor)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Enzyme extract containing L-threonate 3-dehydrogenase
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to a wavelength of 340 nm and equilibrate the cuvette holder to the desired reaction temperature (e.g., 37 °C).
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Tris-HCl buffer
-
NAD⁺ solution
-
This compound solution
-
-
Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer to record a baseline absorbance.
-
Initiate the reaction by adding a small volume of the enzyme extract to the cuvette.
-
Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 10 seconds) for a set period (e.g., 5 minutes).
-
The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Mandatory Visualizations
Caption: Enzymatic Biosynthesis of this compound from Vitamin C.
Caption: Workflow for the Chemical Synthesis of Sodium L-threonate.
Caption: General Analytical Workflow for this compound Quantification.
Conclusion
The biosynthesis and chemical synthesis of this compound from L-ascorbic acid represent a significant area of research with direct implications for the development of novel therapeutics. This guide has provided a comprehensive overview of the key pathways, quantitative data, and detailed experimental protocols to aid researchers in their endeavors. The provided visualizations offer a clear and concise representation of these complex processes. Further research is warranted to fully elucidate the enzymatic machinery and kinetics of the biological pathways and to optimize the yields and efficiency of the chemical synthesis routes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound|High-Purity Reagent|RUO [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Ascorbic acid oxidation by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102875362A - Preparation method of this compound or salts thereof - Google Patents [patents.google.com]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
An In-depth Technical Guide to the Oxidative Degradation of L-Ascorbic Acid to L-Threonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidative degradation of L-ascorbic acid (Vitamin C) to L-threonate, a crucial pathway in both biological systems and pharmaceutical formulations. This document details the chemical mechanisms, key intermediates, and influencing factors of this degradation process. It also provides structured experimental protocols for the analysis of this pathway and summarizes relevant quantitative data to support further research and development.
Introduction: The Significance of Ascorbic Acid Degradation
L-ascorbic acid is a vital water-soluble vitamin and a potent antioxidant. However, its inherent instability leads to degradation through oxidative pathways, diminishing its biological activity and impacting the stability of pharmaceutical products. One of the primary degradation routes involves the formation of L-threonate, a four-carbon sugar acid. Understanding the intricacies of this degradation pathway is paramount for optimizing the stability of L-ascorbic acid in various applications, from food fortification to drug formulation.
Chemical Pathways of L-Ascorbic Acid Degradation to L-Threonate
The oxidative degradation of L-ascorbic acid to L-threonate is a multi-step process involving several key intermediates. The primary pathway proceeds through the formation of dehydroascorbic acid (DHA) and subsequent hydrolysis and oxidative cleavage.
The Principal Pathway:
-
Oxidation to Dehydroascorbic Acid (DHA): The initial step is the two-electron oxidation of L-ascorbic acid to L-dehydroascorbic acid. This reaction can be catalyzed by various factors, including metal ions (like Cu²⁺ and Fe³⁺), enzymes (such as ascorbate (B8700270) oxidase), and exposure to oxygen and light.
-
Hydrolysis of DHA to 2,3-Diketogulonic Acid (DKG): DHA is relatively unstable in aqueous solutions and undergoes irreversible hydrolysis of its lactone ring to form 2,3-diketo-L-gulonic acid.
-
Oxidative Cleavage of DKG: The crucial step leading to the formation of L-threonate is the oxidative cleavage of the carbon-carbon bond between C2 and C3 of 2,3-diketogulonic acid. This reaction yields L-threonate (a C4 fragment) and oxalic acid (a C2 fragment).
Alternative Pathway in Plants:
In some plant species, an alternative pathway for ascorbate degradation has been identified that also leads to the formation of L-threonate.[1] This pathway involves the formation of 4-O-oxalyl-L-threonate as a key intermediate.[1]
-
Formation of Dehydroascorbic Acid (DHA): Similar to the principal pathway, L-ascorbic acid is first oxidized to DHA.
-
Formation of 4-O-oxalyl-L-threonate: DHA can be further oxidized to form 4-O-oxalyl-L-threonate.
-
Hydrolysis to L-Threonate and Oxalate: This intermediate is then hydrolyzed to yield L-threonate and oxalate.[1]
The following diagram illustrates the principal oxidative degradation pathway of L-ascorbic acid to L-threonate.
Quantitative Data on L-Ascorbic Acid Degradation
The rate of L-ascorbic acid degradation is influenced by several factors, including temperature, pH, oxygen concentration, and the presence of metal ions. The degradation often follows first-order kinetics.[2]
Table 1: Rate Constants for the Degradation of L-Ascorbic Acid at Different Temperatures [2]
| Temperature (°C) | Rate Constant (min⁻¹) |
| 25 | 5 x 10⁻⁵ |
| 35 | 2 x 10⁻⁴ |
| 65 | 1 x 10⁻³ |
| 90 | 3 x 10⁻³ |
Table 2: Kinetic Parameters for L-Ascorbic Acid Degradation in Orange Juice [3]
| Temperature (K) | Kinetic Model | Rate Equation | R² |
| 277 | Zero-Order | y = -0.4406x + 30.605 | 0.9979 |
| 277 | First-Order | y = -0.0164x + 0.0062 | 0.9998 |
| 295 | Zero-Order | y = -0.553x + 30.657 | 0.9992 |
| 295 | First-Order | y = -0.0006x - 0.0011 | 0.9998 |
Note: The yield of L-threonate is dependent on the specific reaction conditions and the prevalence of competing degradation pathways. Quantitative analysis of L-threonate requires specific analytical methods as detailed in the experimental protocols section.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for the Analysis of L-Ascorbic Acid and L-Threonate
This protocol provides a general framework for the simultaneous determination of L-ascorbic acid and its degradation product, L-threonate.
4.1.1. Materials and Reagents
-
L-Ascorbic acid standard
-
L-Threonic acid calcium salt standard
-
HPLC-grade water
-
HPLC-grade methanol (B129727)
-
Acetic acid, glacial
-
Metaphosphoric acid
-
Syringe filters (0.45 µm)
4.1.2. Instrumentation
-
HPLC system with a UV or electrochemical detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
4.1.3. Sample Preparation
-
Accurately weigh the sample containing L-ascorbic acid.
-
Dissolve the sample in a solution of metaphosphoric acid (e.g., 5%) to prevent auto-oxidation.
-
Vortex the solution until fully dissolved.
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4.1.4. Chromatographic Conditions [4]
-
Mobile Phase: A mixture of methanol and aqueous acetic acid (e.g., 30:70 v/v with 1% glacial acetic acid). The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection: UV detection at 254 nm for L-ascorbic acid. L-threonate may require a different wavelength or an alternative detection method like refractive index or mass spectrometry for optimal sensitivity.
4.1.5. Calibration
Prepare a series of standard solutions of L-ascorbic acid and L-threonate of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4.1.6. Analysis
Inject the prepared sample and identify the peaks corresponding to L-ascorbic acid and L-threonate based on their retention times compared to the standards. Quantify the compounds using the calibration curves.
Kinetic Study of L-Ascorbic Acid Degradation
This protocol outlines a method to determine the degradation kinetics of L-ascorbic acid.
4.2.1. Procedure
-
Prepare a solution of L-ascorbic acid of known concentration in a suitable buffer at the desired pH.
-
Divide the solution into several aliquots and incubate them at a constant temperature.
-
At specific time intervals, withdraw an aliquot and immediately quench the degradation reaction by adding a stabilizing agent like metaphosphoric acid and placing it on ice.
-
Analyze the concentration of the remaining L-ascorbic acid in each aliquot using the HPLC method described above.
-
Plot the natural logarithm of the L-ascorbic acid concentration versus time. If the plot is linear, the reaction follows first-order kinetics. The negative of the slope of this line will be the rate constant (k).
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for HPLC analysis and the logical relationship of factors influencing L-ascorbic acid degradation.
Conclusion
The oxidative degradation of L-ascorbic acid to L-threonate is a complex process with significant implications for the stability and efficacy of products containing this essential vitamin. A thorough understanding of the underlying chemical pathways, the factors that influence the rate of degradation, and the appropriate analytical methods for its study is crucial for researchers and professionals in the fields of food science, nutrition, and pharmaceutical development. The information and protocols provided in this guide serve as a valuable resource for further investigation and for the development of strategies to mitigate the degradation of L-ascorbic acid.
References
Endogenous L-Threonic Acid in Human Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threonic acid, a four-carbon sugar acid, is a normal, endogenous component of human plasma.[1] Its presence is intrinsically linked to the metabolism of L-ascorbic acid (Vitamin C), of which it is a primary degradation product.[1][2] This technical guide provides an in-depth overview of the occurrence of this compound in human plasma, detailing its metabolic origins, quantification methods, and factors influencing its concentration. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this metabolite's role in human physiology.
Quantitative Data on this compound in Human Plasma
The concentration of this compound in the plasma of healthy individuals has been quantified in several studies. The data from key publications are summarized in the table below for comparative analysis.
| Study (Year) | Analytical Method | Subject Group | Mean Concentration (µM) | Concentration Range (µM) | Mean Concentration (µg/mL) | Concentration Range (µg/mL) |
| Wang et al. (2006) | HPLC-MS/MS | Healthy Chinese Subjects (n=unknown) | 28.1 ± 2.4 | Not Reported | 3.8 ± 0.4 | Not Reported |
| Deutsch (1998) | Not Specified | Healthy Subjects (n=28) | Not Reported | Not Reported | 3.8 ± 0.4 | Not Reported |
| Liu et al. (2016) | LC-MS/MS with derivatization | Healthy Subjects (endogenous level) | Not Reported | Calibration range: 0.73 - 73.46 µM | Not Reported | Calibration range: 100 - 10,000 ng/mL |
Metabolic Pathways
Formation of this compound from L-Ascorbic Acid
The primary source of endogenous this compound is the metabolic breakdown of L-ascorbic acid (Vitamin C). This pathway involves a series of oxidative reactions.
The degradation process is initiated by the oxidation of L-ascorbic acid to L-dehydroascorbic acid. This is followed by the irreversible hydrolysis of the lactone ring to form 2,3-diketo-L-gulonic acid. In the presence of hydrogen peroxide, 2,3-diketo-L-gulonic acid is then cleaved to yield this compound and oxalic acid.
Metabolic pathway of L-ascorbic acid.
Degradation of this compound
The metabolic fate of this compound in humans is not well-elucidated. While some metabolic databases indicate the involvement of L-threonate 3-dehydrogenase in the ascorbate (B8700270) and aldarate metabolism pathway, research has shown that the human gene for L-threonine 3-dehydrogenase (TDH) is an expressed pseudogene, meaning it is unlikely to produce a functional enzyme.[3][4][5][6][7] This suggests that this particular enzymatic pathway is not a significant route for this compound degradation in humans. In some non-human organisms, L-threonate can be catabolized into smaller molecules, including CO2, but the direct applicability of these pathways to human physiology is unclear.[8]
Experimental Protocols for Quantification
The accurate quantification of this compound in human plasma is crucial for clinical and research applications. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable method.
Method 1: HPLC-MS/MS without Derivatization (Wang et al., 2006)
This method provides a rapid and selective approach for the determination of L-threonate.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of methanol.
-
Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,800 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: Agilent 1100 series
-
Column: YMC J'Sphere C18 (150 mm × 2.0 mm, 4 µm)
-
Mobile Phase: Methanol:Acetonitrile:10 mM Ammonium Acetate (20:5:75, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer
-
Ionization Mode: Negative electrospray ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transition: m/z 134.5 → 74.7
Workflow for HPLC-MS/MS analysis.
Method 2: LC-MS/MS with Chemical Derivatization (Liu et al., 2016)
This method utilizes chemical derivatization to enhance the chromatographic separation and detection of L-threonate, particularly to distinguish it from its stereoisomer, D-erythronate.
Sample Preparation:
-
Isotope Dilution and Protein Precipitation: Details of this step are not fully specified in the abstract but would typically involve adding a stable isotope-labeled internal standard and a protein precipitating agent.
-
Acetylation: The samples are acetylated following protein precipitation. This derivatization step improves the chromatographic properties of the analyte.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Reversed-phase conditions designed for baseline separation of the derivatized L-threonate and D-erythronate.
-
Mass Spectrometer: LC-MS/MS system.
-
Validation: The method was validated with a calibration range of 100 to 10,000 ng/mL.
Factors Influencing Plasma this compound Concentration
The primary factor influencing the endogenous concentration of this compound in human plasma is the intake and metabolism of L-ascorbic acid (Vitamin C).
-
Dietary Vitamin C Intake: As this compound is a direct metabolite of Vitamin C, its plasma concentration is expected to correlate with Vitamin C status. Increased dietary intake of Vitamin C leads to higher plasma concentrations of ascorbic acid, and consequently, a greater flux through its degradation pathway, resulting in increased this compound levels. Studies have shown that supplementation with Vitamin C increases its plasma and urinary concentrations.[9][10][11]
-
Metabolic Rate: Individual variations in the rate of ascorbic acid metabolism and degradation could also influence the steady-state levels of this compound.
-
Other Factors: While not specifically studied for this compound, general factors that can influence the plasma concentration of metabolites include age, sex, and overall dietary patterns. However, their specific impact on endogenous this compound levels requires further investigation.
Conclusion
This compound is a constant and quantifiable component of human plasma, originating primarily from the degradation of L-ascorbic acid. Its concentration can be reliably measured using sophisticated analytical techniques such as HPLC-MS/MS. A clear understanding of its metabolic pathways and the factors influencing its plasma levels, particularly the pivotal role of Vitamin C intake, is essential for researchers in the fields of nutrition, metabolism, and drug development. Further research is warranted to fully elucidate the degradation pathway of this compound in humans and to explore the full range of physiological factors that may modulate its endogenous concentrations.
References
- 1. Human Metabolome Database: Showing metabocard for Threonic acid (HMDB0000943) [hmdb.ca]
- 2. This compound|High-Purity Reagent|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. TDH L-threonine dehydrogenase (pseudogene) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The human L-threonine 3-dehydrogenase gene is an expressed pseudogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TDH (L-threonin dehydrogenase) | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 7. The human L-threonine 3-dehydrogenase gene is an expressed pseudogene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of this compound in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Vitamin C Supplementation on Plasma and Urinary Vitamin C Concentration in Korean Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin C—Sources, Physiological Role, Kinetics, Deficiency, Use, Toxicity, and Determination [mdpi.com]
- 11. Vitamin C | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
The Role of L-Threonic Acid in Central Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonic acid, a four-carbon sugar acid, is primarily recognized as a metabolic byproduct of ascorbic acid (Vitamin C) degradation.[1][2] While historically viewed as a simple catabolite, emerging research has shed light on its integration into central carbon metabolism, particularly in microorganisms and plants. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, its enzymatic transformations, and its connection to core metabolic processes. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the significance of this compound and its potential applications.
Ascorbic Acid Degradation and this compound Formation
The primary route to this compound formation in biological systems is through the degradation of L-ascorbic acid.[1][2] In plants, this process can occur via two main pathways involving the cleavage of the ascorbic acid carbon backbone. The pathway relevant to this compound formation involves the cleavage between carbons 2 and 3 of the hexose (B10828440) derivative, yielding this compound (a C4 fragment) and oxalic acid (a C2 fragment).[3]
This degradation is particularly prominent under conditions of oxidative stress, where the antioxidant ascorbic acid is consumed.[4] For instance, in the plant model organism Arabidopsis thaliana, elevated levels of this compound are observed under conditions that promote ascorbate (B8700270) degradation, such as prolonged darkness or in mutants with impaired ascorbate recycling.[4]
Integration of this compound into Central Carbon Metabolism
The key to this compound's role in central carbon metabolism lies in its conversion to intermediates of glycolysis, a fundamental pathway for energy production and biosynthesis. This process has been more extensively characterized in bacteria, which can utilize L-threonate as a sole carbon source.[3][5]
Bacterial L-Threonate Catabolic Pathway
In bacteria, this compound is catabolized through a multi-step enzymatic pathway that ultimately yields dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in glycolysis.[3][5] Two main variations of this pathway have been identified: a four-step pathway and a three-step pathway.[4]
The four-step pathway involves the following enzymatic conversions:
-
L-Threonate Dehydrogenase (LtnD): Oxidizes L-threonate to 2-oxo-L-threonate.[4]
-
2-Oxo-tetronate Isomerase (OtnI): Isomerizes 2-oxo-L-threonate to 3-oxo-L-threonate.[4]
-
3-Oxo-tetronate Kinase (3-OtnK): Phosphorylates 3-oxo-L-threonate to produce 3-oxo-4-phospho-L-threonate.[4]
-
3-Oxo-tetronate 4-phosphate Decarboxylase (3-OtnC): Decarboxylates 3-oxo-4-phospho-L-threonate to yield dihydroxyacetone phosphate (DHAP).[4]
The three-step pathway bypasses the isomerization step, with 2-oxo-L-threonate being directly processed by subsequent enzymes.[4]
L-Threonate Metabolism in Plants
While the degradation of this compound in plants is less understood, recent studies in Arabidopsis thaliana have identified a crucial protein, designated as L-threonate metabolizing domains (LTD).[4][6] This protein contains domains with homology to the three key enzymes of the bacterial three-step pathway: L-threonate dehydrogenase, 2-oxo-tetronate kinase, and 3-oxo-tetronate 4-phosphate decarboxylase.[4]
Genetic knockout studies have demonstrated that the LTD protein is essential for L-threonate metabolism in Arabidopsis.[4][6] Mutants lacking a functional LTD gene (ltd mutants) exhibit no detectable L-threonate dehydrogenase activity and accumulate significantly higher levels of L-threonate, especially under conditions that promote ascorbic acid degradation, such as prolonged darkness.[4] This suggests that plants possess a mechanism to channel the carbon from ascorbate degradation back into central metabolism, likely through a pathway analogous to the one found in bacteria.
Quantitative Data
The following tables summarize the quantitative data from studies on L-threonate metabolism in Arabidopsis thaliana.
Table 1: L-Threonate Concentration in Arabidopsis thaliana
| Genotype | Condition | L-Threonate (nmol/g FW) |
| Wild Type | Normal Light | ~15 |
| ltd mutant | Normal Light | ~30-40 |
| Wild Type | 72h Dark | ~15 |
| ltd mutant | 72h Dark | ~100-120 |
Data adapted from studies on Arabidopsis mutants under different light conditions.[4]
Table 2: L-Threonate Dehydrogenase Activity in Arabidopsis thaliana
| Genotype | Condition | L-Threonate Dehydrogenase Activity (nmol/h/mg protein) |
| Wild Type | Normal Light | ~30 |
| ltd mutant | Normal Light | Not Detectable |
| Wild Type | 48h Dark | ~90 |
| ltd mutant | 48h Dark | Not Detectable |
Data adapted from in-gel activity assays of Arabidopsis extracts.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways and a general workflow for investigating L-threonate metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.
Metabolite Extraction from Arabidopsis thaliana for LC-MS Analysis
This protocol is adapted for the extraction of polar metabolites, including organic acids like this compound, from plant tissues.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead beater
-
Extraction solvent: 80% methanol (B129727), pre-chilled to -20°C
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Vacuum concentrator
Procedure:
-
Harvest approximately 100 mg of Arabidopsis tissue (e.g., rosette leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Transfer the frozen powder to a pre-weighed microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on ice for 20 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
To ensure complete extraction, re-extract the pellet with another 0.5 mL of 80% methanol, vortex, centrifuge, and pool the supernatants.
-
Dry the combined supernatant in a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of ultrapure water or a solvent compatible with your LC-MS system.
-
Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
L-Threonate Dehydrogenase Activity Assay (In-gel Staining)
This method allows for the visualization of L-threonate dehydrogenase activity directly in a native polyacrylamide gel.
Materials:
-
Native PAGE running buffer and gel casting reagents
-
Protein extraction buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, and protease inhibitors
-
Staining solution: 100 mM Tris-HCl (pH 8.0), 1 mM NAD+, 10 mM this compound, 0.1 mg/mL Nitro Blue Tetrazolium (NBT), and 0.03 mg/mL Phenazine Methosulfate (PMS)
Procedure:
-
Protein Extraction:
-
Homogenize frozen plant tissue in protein extraction buffer on ice.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Native PAGE:
-
Load equal amounts of protein (e.g., 30-50 µg) per lane on a native polyacrylamide gel.
-
Run the electrophoresis at a constant voltage in a cold room or with a cooling system to maintain the native protein structure.
-
-
In-gel Activity Staining:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Rinse the gel briefly with deionized water.
-
Incubate the gel in the staining solution in the dark at room temperature.
-
Monitor the development of dark blue formazan (B1609692) bands, which indicate the location of L-threonate dehydrogenase activity.
-
The reaction is initiated by the reduction of NAD+ to NADH by the dehydrogenase, which then reduces NBT to the insoluble formazan precipitate, catalyzed by PMS.
-
Once the bands are of sufficient intensity, stop the reaction by washing the gel with deionized water.
-
Document the gel by scanning or photography.
-
Coupled Enzyme Assay for 2-Oxo-tetronate Isomerase
Hypothetical Coupled Assay:
-
Reaction 1 (Isomerase): 2-Oxo-L-threonate → 3-Oxo-L-threonate (catalyzed by 2-Oxo-tetronate Isomerase)
-
Reaction 2 (Coupling Enzyme): 3-Oxo-L-threonate + NADH + H+ → Product + NAD+ (catalyzed by a specific reductase that uses 3-oxo-L-threonate as a substrate)
Materials:
-
Purified or partially purified 2-oxo-tetronate isomerase
-
Substrate: 2-Oxo-L-threonate (requires chemical synthesis or enzymatic production)
-
Coupling enzyme: A specific 3-oxo-L-threonate reductase (hypothetical, would need to be identified and purified)
-
NADH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADH, and the coupling enzyme.
-
Initiate the reaction by adding the substrate, 2-oxo-L-threonate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the rate of 3-oxo-L-threonate formation by the isomerase.
-
Controls lacking the isomerase or the substrate should be run to account for any background NADH oxidation.
Coupled Enzyme Assay for 3-Oxo-tetronate Kinase
This assay measures the kinase activity by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Purified 3-oxo-tetronate kinase
-
Substrate: 3-Oxo-L-threonate (requires synthesis)
-
ATP
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 50 mM KCl
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
The reaction principle is as follows:
-
3-Oxo-tetronate kinase catalyzes: 3-Oxo-L-threonate + ATP → 3-Oxo-4-phospho-L-threonate + ADP
-
Pyruvate kinase catalyzes: ADP + PEP → ATP + Pyruvate
-
Lactate dehydrogenase catalyzes: Pyruvate + NADH + H+ → Lactate + NAD+
-
-
Prepare a reaction mixture in a cuvette containing the assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Initiate the reaction by adding the substrate, 3-oxo-L-threonate.
-
Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
-
The rate of NADH oxidation is directly proportional to the rate of ADP production by the 3-oxo-tetronate kinase.
-
Perform control reactions without the kinase or the substrate to measure background ATPase activity and non-enzymatic NADH oxidation.
Assay for 3-Oxo-tetronate 4-phosphate Decarboxylase
The activity of this decarboxylase can be measured by monitoring the consumption of its substrate or the formation of its product, DHAP. A coupled assay monitoring DHAP formation is proposed here.
Materials:
-
Purified 3-oxo-tetronate 4-phosphate decarboxylase
-
Substrate: 3-Oxo-4-phospho-L-threonate (requires synthesis)
-
Coupling enzyme: Glycerol-3-phosphate dehydrogenase (GPDH)
-
NADH
-
Assay buffer: 100 mM Tris-HCl (pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
The reaction principle is as follows:
-
3-Oxo-tetronate 4-phosphate decarboxylase catalyzes: 3-Oxo-4-phospho-L-threonate → Dihydroxyacetone phosphate (DHAP) + CO2
-
Glycerol-3-phosphate dehydrogenase catalyzes: DHAP + NADH + H+ → Glycerol-3-phosphate + NAD+
-
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADH, and GPDH.
-
Initiate the reaction by adding the substrate, 3-oxo-4-phospho-L-threonate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the rate of DHAP formation by the decarboxylase.
-
Run controls without the decarboxylase or the substrate to account for any background reactions.
Conclusion
This compound, far from being a mere waste product of ascorbate metabolism, represents a valuable carbon source that can be funneled back into central carbon metabolism. The elucidation of its catabolic pathways in bacteria and the discovery of a homologous system in plants underscore a conserved mechanism for carbon recycling. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the regulation and physiological significance of this compound metabolism. A deeper understanding of these pathways may open new avenues for metabolic engineering and the development of novel therapeutic strategies.
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A continuous spectrophotometric assay for mitogen-activated protein kinase kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of L-Threonic Acid in Enhancing Neuronal Plasticity and Synapse Density: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuronal plasticity, the brain's ability to reorganize its structure and function in response to experiences, is fundamental to learning and memory. A key element of this process is the density of synapses, the connections between neurons. Emerging research has identified L-threonic acid, a metabolite of vitamin C, as a significant modulator of synaptic plasticity and density, primarily through its role in elevating intracellular magnesium concentrations within neurons. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, a summary of the quantitative data from key studies, detailed experimental protocols for the methodologies cited, and visualizations of the critical signaling pathways and experimental workflows.
Introduction
The decline of cognitive function with age and in neurodegenerative diseases is often associated with a reduction in synapse number and plasticity.[1] Consequently, therapeutic strategies aimed at enhancing synaptic health are of paramount interest in neuroscience and drug development. This compound, particularly when administered as magnesium L-threonate (MgT), has demonstrated significant potential in enhancing cognitive functions by positively impacting synaptic architecture and function.[2][3] This document serves as a comprehensive resource for understanding the molecular mechanisms underpinning the effects of this compound on neuronal plasticity and synapse density.
Mechanism of Action of this compound
This compound's primary function in the central nervous system is to facilitate the transport of magnesium ions (Mg²⁺) into neurons.[1][4] While magnesium is a crucial ion for neuronal function, its transport across the blood-brain barrier and into neurons is tightly regulated. L-threonate appears to be a unique anion that can efficiently carry magnesium into the cerebrospinal fluid and subsequently into neurons.[4][5]
The proposed mechanism involves the utilization of glucose transporters (GLUTs) for the uptake of L-threonate into neurons.[1][6] Once inside the neuron, the increased concentration of intracellular magnesium exerts several downstream effects that collectively enhance synaptic plasticity and density.
Upregulation of NMDA Receptors
One of the most significant effects of elevated intracellular magnesium is the upregulation of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][7] NMDA receptors are critical for synaptic plasticity, particularly for the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[7] The NR2B subunit, in particular, is associated with enhanced synaptic plasticity.[7]
Enhancement of Mitochondrial Function
L-threonate treatment has been shown to boost mitochondrial membrane potential.[1][6] Mitochondria are the primary energy producers in neurons, and their proper function is essential for the high energy demands of synaptic transmission and plasticity. Enhanced mitochondrial function can lead to increased ATP production, which supports the processes of neurotransmitter release, receptor trafficking, and cytoskeletal rearrangements necessary for synaptic remodeling.
Increased Synapse Density
The culmination of these molecular changes is an increase in both structural and functional synapse density.[1][2] Studies have demonstrated that L-threonate treatment leads to a higher number of synaptic connections between neurons.[1] This is observed through an increase in the density of presynaptic and postsynaptic protein markers and through functional assays that measure synaptic vesicle recycling.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound and Magnesium L-threonate (L-TAMS/MgT).
| Parameter | Model System | Treatment | Result | Reference |
| Brain Magnesium Levels | Rodents | Oral MgT | ~15% increase in cerebrospinal fluid magnesium | [8][9] |
| Synapse Density | Cultured Hippocampal Neurons | L-threonate | Significant increase in functional synapse density | [1] |
| NR2B Expression | Cultured Hippocampal Neurons | L-threonate | Upregulation of NR2B-containing NMDA receptors | [1] |
| Mitochondrial Membrane Potential | Cultured Hippocampal Neurons | L-threonate | Boosted mitochondrial membrane potential | [1] |
| Cognitive Function | Older Adults with Cognitive Impairment | L-TAMS (MMFS-01) | Reversal of measures of brain aging by 9 years | [3][10] |
| Learning and Memory | Young Rats | MgT | Enhancement of learning abilities, working memory, and short- and long-term memory | [2] |
| Fear Memory Extinction | Rats | MgT | Facilitation of fear memory extinction | [8] |
Table 1: Summary of Quantitative Effects of this compound and its Magnesium Salt.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Primary Hippocampal Neuron Culture
This protocol is adapted from standard procedures for isolating and culturing primary hippocampal neurons from embryonic rodents.[1][8]
-
Tissue Dissection: Hippocampi are dissected from E18 rat or mouse embryos in ice-cold dissection medium.
-
Enzymatic Digestion: The tissue is incubated in a papain solution (20 units/ml) for 20-30 minutes at 37°C to dissociate the cells.
-
Mechanical Dissociation: The tissue is then gently triturated using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
-
Plating: Neurons are plated on poly-L-lysine-coated glass coverslips or culture dishes at a density of 250,000-300,000 cells/ml in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
-
Culture Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO₂. Half of the medium is replaced every 3-4 days.
Immunofluorescence for Synapse Density
This protocol describes the staining of pre- and postsynaptic markers to quantify synapse density.[11][12]
-
Fixation: Cultured neurons or brain slices are fixed with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 20 minutes at room temperature.
-
Permeabilization and Blocking: Samples are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes and then blocked with 10% normal goat serum in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Samples are incubated overnight at 4°C with primary antibodies targeting presynaptic (e.g., Synapsin-1, vGlut1) and postsynaptic (e.g., PSD-95, Homer1) proteins. Antibodies are diluted in the blocking buffer.
-
Secondary Antibody Incubation: After washing with PBS, samples are incubated for 1-2 hours at room temperature with fluorophore-conjugated secondary antibodies.
-
Imaging and Analysis: Coverslips are mounted on slides with an anti-fading mounting medium. Images are acquired using a confocal microscope. Synapses are identified as co-localized pre- and postsynaptic puncta, and their density is quantified using image analysis software like ImageJ with a puncta analyzer plugin.
Western Blotting for NR2B Subunit Expression
This protocol details the detection of changes in the expression of the NR2B subunit of the NMDA receptor.[13][14]
-
Protein Extraction: Neurons are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the NR2B subunit. After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified and normalized to a loading control like β-actin or GAPDH.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure ΔΨm.[9][10]
-
Dye Loading: Cultured neurons are incubated with 20-100 nM TMRM in their culture medium for 30-45 minutes at 37°C.
-
Imaging: Live-cell imaging is performed using a fluorescence microscope equipped with an appropriate filter set for TMRM (e.g., 549 nm excitation, 575 nm emission).
-
Data Analysis: The fluorescence intensity of TMRM within the mitochondria is quantified. A decrease in fluorescence intensity indicates mitochondrial depolarization, while an increase suggests hyperpolarization. For quantitative measurements, the fluorescence signal can be calibrated using a protonophore like FCCP to completely dissipate the membrane potential.
Functional Synapse Density Assay using FM1-43
This protocol uses the styryl dye FM1-43 to visualize actively recycling synaptic vesicles.[15][16]
-
Dye Loading: Neurons are stimulated (e.g., with high KCl solution or electrical field stimulation) in the presence of 10-15 µM FM1-43 to induce synaptic vesicle endocytosis and dye uptake.
-
Washing: The external dye is thoroughly washed away with a calcium-free buffer to stop further vesicle cycling.
-
Imaging: The fluorescence of the internalized FM1-43 in presynaptic terminals is imaged using a fluorescence microscope.
-
Destaining: To confirm that the fluorescence is due to specific uptake into synaptic vesicles, a second stimulation is applied in the absence of the dye to induce exocytosis and release of the dye (destaining).
-
Analysis: The number of fluorescent puncta represents the number of functional presynaptic terminals. The density is calculated per unit length of dendrite or per image area.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 2. Culture of mouse/rat primary neurons [bio-protocol.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Neural Stem Cell Culture Protocols [sigmaaldrich.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Culturing hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 11. Evaluation of Synapse Density in Hippocampal Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microscopic Analysis of Synapses in Mouse Hippocampal Slices Using Immunofluorescence [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [bio-protocol.org]
L-Threonic Acid's Mechanism in Cognitive Enhancement: A Technical Guide
Executive Summary: The decline of cognitive function, a hallmark of aging and neurodegenerative diseases, is closely linked to the loss of synaptic density and plasticity in the brain. Magnesium is a critical ion for neurological health, playing a pivotal role in synaptic function and the regulation of N-methyl-D-aspartate (NMDA) receptors, which are essential for learning and memory. However, the efficacy of traditional magnesium supplements in boosting brain magnesium levels is limited by the blood-brain barrier. L-threonic acid, a metabolite of Vitamin C, has been identified as a key component in a novel compound, Magnesium L-Threonate (L-TAMS or MgT), which effectively elevates magnesium concentrations in the brain. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound facilitates cognitive enhancement, focusing on its role in increasing intraneuronal magnesium, modulating synaptic plasticity, and increasing synaptic density. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and pathway visualizations.
Introduction: The Challenge of Brain Magnesium Elevation
Magnesium (Mg²⁺) is the fourth most abundant cation in the body and a crucial cofactor in over 300 enzymatic reactions, including those vital for neuronal function.[1][2] In the central nervous system, Mg²⁺ acts as a physiological voltage-dependent blocker of the NMDA receptor ion channel, a process fundamental to synaptic plasticity.[2][3] Despite its importance, increasing magnesium levels in the brain via supplementation is challenging due to the tight regulation imposed by the blood-brain barrier.[4][5]
Researchers at MIT developed Magnesium L-Threonate (MgT), a compound that combines magnesium with this compound, to overcome this obstacle.[6] Studies have demonstrated that this formulation is more bioavailable and effective at crossing the blood-brain barrier compared to other forms of magnesium, leading to significantly increased magnesium concentrations in the cerebrospinal fluid (CSF) and within neurons.[7][8]
The Role of L-Threonate in Brain Magnesium Bioavailability
The unique efficacy of L-TAMS is attributed to the L-threonate component. This compound is naturally present in the CSF.[7][9] Research suggests that oral treatment with L-TAMS elevates CSF threonate levels, which in turn facilitates the transport of magnesium into neurons.[7][9] Studies on cultured hippocampal neurons have shown that threonate treatment directly induces an increase in intracellular Mg²⁺ concentration, an effect not observed with other common magnesium salts.[7][9] This suggests L-threonate acts as a critical carrier, driving magnesium into the brain and neural cells.[7][10]
Table 1: Effects of Magnesium L-Threonate on Brain Magnesium Levels
| Study Type | Animal Model | Treatment | Duration | Key Finding | Reference |
| Preclinical | Rodents | Oral MgT | - | Raised brain fluid magnesium levels by 54%. | [6] |
| Preclinical | Rats | Oral MgT | 24 days | Significantly elevated Mg²⁺ concentrations in CSF by 7% to 15%. | [8] |
| Preclinical | Normal Mice | Oral MgT (1.2 mM in drinking water) | 28 days | Increased Mg²⁺ concentration in CSF by ~21.6%. No significant change with MgSO₄. | [11] |
| Preclinical | APPswe/PS1dE9 Mice | Oral MgT | - | Increased brain tissue Mg²⁺ concentration by 30%. | [11] |
Core Mechanism: From Ion Channel Modulation to Structural Plasticity
Once intraneuronal magnesium levels are elevated, L-TAMS exerts its pro-cognitive effects through a multi-faceted mechanism primarily centered on the enhancement of synaptic plasticity and density.
Modulation of NMDA Receptors and Long-Term Potentiation (LTP)
Magnesium's primary role in synaptic plasticity is its regulation of the NMDA receptor. At resting potential, Mg²⁺ blocks the NMDA receptor channel. Depolarization of the postsynaptic membrane removes this block, allowing calcium (Ca²⁺) influx, a critical trigger for LTP, the molecular basis for learning and memory.
Elevated intraneuronal Mg²⁺ from L-TAMS treatment has been shown to upregulate the expression of the NR2B subunit of the NMDA receptor in cultured hippocampal neurons.[3][9][12] The NR2B subunit is of particular importance as it confers greater synaptic plasticity.[3] This upregulation enhances NMDA receptor-mediated signaling and facilitates the induction of LTP.[3] This leads to greater synaptic efficiency, which is critical for the formation and retention of memories.[3][12]
Increased Synaptic Density
A key outcome of enhanced LTP is an increase in the number of functional synapses. Animal studies have consistently demonstrated that elevating brain magnesium with L-TAMS increases synaptic density in the hippocampus, a brain region critical for memory formation.[6][13] This structural change is believed to be a primary contributor to the observed improvements in cognitive function.[6][7] A recent in vitro study further elucidated that increased neuronal magnesium promotes the formation of "weak" synaptic configurations, which are more flexible and have a greater capacity for encoding new information and connections, as opposed to "strong," more rigid configurations that encode older memories.[14]
Promotion of Adult Hippocampal Neurogenesis
Beyond synaptic modulation, L-TAMS has been shown to ameliorate cognitive deficits in mouse models of Alzheimer's disease by attenuating the impairment of adult hippocampal neurogenesis.[15] Treatment with MgT increased the number of newborn neurons in the hippocampus, an effect potentially mediated through the activation of the ERK/CREB signaling pathway, which is crucial for cell proliferation and differentiation.[15]
Evidence for Cognitive Enhancement
The molecular and cellular changes induced by L-TAMS translate into measurable improvements in cognitive performance in both preclinical and clinical settings.
Preclinical Data
Animal studies have provided robust evidence for the efficacy of L-TAMS in improving learning and memory.
Table 2: Preclinical Efficacy of Magnesium L-Threonate in Animal Models
| Animal Model | Cognitive Domain | Treatment Details | Key Finding | Reference |
| Aged Rats | Spatial Memory | Oral MgT | Made ~15% more correct choices in a T-maze test vs. untreated rats at day 24 (p<0.05). | [3] |
| Alzheimer's Model Mice (APP/PS1) | Learning & Memory | Oral MgT daily for 3 months | Significantly shortened escape latency and increased platform crossings in Morris Water Maze vs. untreated AD mice (p<0.01). | [16] |
| Alzheimer's Model Mice (APP/PS1) | Cognitive Deficit | Oral MgT | Ameliorated cognitive deficits as measured by the Morris Water Maze. | [17] |
| Alzheimer's Model Mice (APP/PS1) | Memory Impairment | Oral MgT | Attenuated memory impairment and increased newborn neuron marker (DCX) expression. | [15] |
| Neuropathic Pain Model Rats | Short-Term Memory | Oral MgT | Prevented and restored short-term memory deficits associated with neuropathic pain. | [18] |
Clinical Data
Human trials have corroborated the findings from animal studies, demonstrating the potential of L-TAMS to improve cognitive function in older adults.
Table 3: Clinical Efficacy of Magnesium L-Threonate in Humans
| Study Population | Cognitive Domain | Treatment Details | Key Finding | Reference |
| 50-70 year olds with self-reported memory complaints | Working Memory | 1.5-2 g/day MgT for 12 weeks | Improved digit span test by 13.1% at week 6 vs. placebo (p=0.023). | [12] |
| Older adults with cognitive impairment | Overall Cognitive Ability | L-TAMS (MMFS-01) for 12 weeks | Significantly improved overall cognitive composite score vs. placebo (p=0.003; Cohen's d=0.91). | [19][20] |
| 15 patients with mild-to-moderate dementia | Global Cognition | 1,800 mg/day for 8 weeks (open-label) | A significant increase was found in MMSE scores after 8 weeks of treatment. | [19][21] |
| Healthy Chinese Adults | Cognitive Functions | MgT-based formula for 30 days | Significant improvements in word recognition, visual memory, and executive function tests. | [8] |
Key Experimental Protocols
Protocol: Quantification of Synaptic Density via Immunofluorescence
This protocol provides a method for the semi-quantitative estimation of synaptic density in ex vivo brain slices, a key technique for evaluating the effects of L-TAMS.[22][23]
-
Tissue Preparation: Anesthetize and perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Extract the brain and postfix overnight in 4% PFA. Prepare 200-300 µm thick coronal or sagittal slices containing the hippocampus using a vibrotome.[23]
-
Fixation and Permeabilization: Fix free-floating slices for 20-60 minutes.[23] Permeabilize and block non-specific antibody binding by incubating slices in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.
-
Immunostaining: Incubate slices with primary antibodies against presynaptic (e.g., Synaptophysin, SV2A) and postsynaptic (e.g., PSD-95, Homer1) markers, diluted in blocking buffer, for 24-48 hours at 4°C.[22] After washing, incubate with appropriate fluorophore-conjugated secondary antibodies for 2 hours at room temperature.
-
Imaging and Analysis: Mount slices onto glass slides. Acquire high-resolution Z-stack images from the desired hippocampal subfield (e.g., CA1 stratum radiatum) using a confocal microscope. Use image analysis software (e.g., ImageJ with Puncta Analyzer plugin) to quantify the number and density of immunoreactive puncta. Co-localization of pre- and post-synaptic markers is considered a synapse.[22]
Protocol: Assessment of Spatial Memory using the Morris Water Maze (MWM)
The MWM is a standard behavioral test to assess spatial learning and memory in rodents, frequently used in L-TAMS studies.[15][16]
-
Apparatus: A large circular pool (120-150 cm diameter) filled with opaque water. A small escape platform (10 cm diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (Learning): For 5-7 consecutive days, each mouse undergoes 4 trials per day. For each trial, the mouse is placed into the pool at one of four randomized starting positions and allowed to swim for 60 seconds to find the hidden platform. If it fails, it is guided to the platform. The time to find the platform (escape latency) is recorded.[16]
-
Probe Trial (Memory): 24 hours after the final acquisition trial, the platform is removed. The mouse is allowed to swim freely for 60 seconds. Key metrics recorded are the time spent in the target quadrant (where the platform was) and the number of times the mouse crosses the exact former location of the platform.[16]
-
Data Analysis: Compare the escape latencies during acquisition and the performance in the probe trial between treatment groups (e.g., vehicle vs. L-TAMS).
Conclusion and Future Directions
The evidence strongly indicates that this compound is a critical component for enhancing the bioavailability of magnesium in the brain. The resulting elevation of intraneuronal magnesium concentration initiates a cascade of events, including the upregulation of NMDA receptor NR2B subunits, enhancement of long-term potentiation, and a significant increase in the density of functional synapses. These molecular and structural changes provide a robust foundation for the improvements in cognitive function observed in both animal models and human clinical trials.[9][20]
Future research should focus on further elucidating the specific transport mechanisms utilized by L-threonate to cross the blood-brain barrier and enter neurons.[2] Additionally, larger, long-term, placebo-controlled clinical trials are necessary to fully validate the therapeutic potential of L-TAMS for treating and preventing age-related cognitive decline and neurodegenerative diseases like Alzheimer's.[19][21] The investigation into L-threonate as a carrier for other beneficial minerals to the brain also presents an exciting avenue for novel therapeutic development.[7][10]
References
- 1. phytoceutics.com [phytoceutics.com]
- 2. Expert Report on Magnesium L-Threonate - Delta Calendar [deltacalendar.com]
- 3. metagenicsinstitute.com [metagenicsinstitute.com]
- 4. Magnesium L-Threonate Vs. Magnesium Glycinate: Which Is Best? [prevention.com]
- 5. Magnesium L-Threonate: Brain Benefits - Life Extension [lifeextension.com]
- 6. Magnesium L-Threonate Regenerates Brain Structures - Life Extension [lifeextension.com]
- 7. Study elucidates threonate's role in magnesium transport in brain [nutraingredients.com]
- 8. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 11. tandfonline.com [tandfonline.com]
- 12. metagenicsinstitute.com [metagenicsinstitute.com]
- 13. magtein.com [magtein.com]
- 14. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 15. Magnesium-L-threonate Ameliorates Cognitive Deficit by Attenuating Adult Hippocampal Neurogenesis Impairment in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Magnesium-L-threonate treats Alzheimer’s disease by modulating the microbiota-gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Magnesium L-threonate prevents and restores memory deficits associated with neuropathic pain by inhibition of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. asu.elsevierpure.com [asu.elsevierpure.com]
- 22. Imaging Synaptic Density: The Next Holy Grail of Neuroscience? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
L-Threonic Acid's Involvement in Collagen Synthesis for Bone Health: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-threonic acid, a metabolite of ascorbic acid (Vitamin C), has garnered attention for its potential role in promoting bone health. This technical guide delves into the core mechanisms by which this compound is proposed to influence collagen synthesis, a critical process for maintaining the integrity and strength of the bone matrix. This document provides a comprehensive overview of the current understanding of this compound's action, detailed experimental protocols for its investigation, and a summary of the available quantitative data. The signaling pathways involved are also visualized to facilitate a deeper understanding of the molecular interactions.
Introduction
Bone is a dynamic tissue that undergoes continuous remodeling, a process involving the resorption of old bone by osteoclasts and the formation of new bone by osteoblasts. A key component of the bone matrix is type I collagen, which provides the structural framework upon which minerals are deposited. Deficiencies in collagen synthesis can lead to compromised bone quality and an increased risk of fractures. This compound, often available as calcium this compound, is thought to positively influence bone health primarily by enhancing the cellular uptake of Vitamin C, an essential cofactor in collagen synthesis.[1][2][3] This guide will explore the scientific basis for this proposed mechanism and provide the necessary technical details for researchers in the field.
Mechanism of Action of this compound
The principal mechanism by which this compound is understood to support collagen synthesis for bone health is indirect, through its potentiation of Vitamin C activity.
Enhancement of Vitamin C Uptake
This compound has been shown to stimulate the uptake of ascorbic acid into cells.[4] In the context of bone, osteoblasts transport Vitamin C primarily through sodium-dependent Vitamin C transporters (SVCTs), with SVCT2 being the key isoform.[2][5] By facilitating higher intracellular concentrations of Vitamin C, this compound ensures a more robust supply of this critical cofactor for collagen synthesis.
Vitamin C-Dependent Collagen Synthesis
Vitamin C is an indispensable cofactor for two key enzymes in the collagen synthesis pathway:
-
Prolyl hydroxylase: This enzyme hydroxylates proline residues in the procollagen (B1174764) chains.
-
Lysyl hydroxylase: This enzyme hydroxylates lysine (B10760008) residues in the procollagen chains.
The hydroxylation of these amino acids is essential for the formation of a stable triple-helix structure of collagen and for the subsequent cross-linking of collagen fibrils, which imparts tensile strength to the bone matrix.[5][6][7]
A patent has also reported that calcium L-threonate can directly promote the expression of collagen I mRNA in osteoblasts cultured in vitro, suggesting a potential direct effect on gene expression, although further peer-reviewed research is needed to substantiate this finding.[8]
Quantitative Data
The following tables summarize the available quantitative data regarding the effects of this compound and its influence on markers related to bone health.
Table 1: In Vitro Effects of L-Threonate on Bone Resorption Markers
| Compound | Concentration | Effect on Bone Resorption Area | Effect on CTx (C-telopeptide of type I collagen) Concentration | Reference |
| Calcium L-threonate | 10⁻⁹ mol/L, 10⁻⁷ mol/L, 10⁻⁵ mol/L | Significantly reduced compared to control | Significantly reduced compared to control | [9] |
| Sodium L-threonate | 10⁻⁹ mol/L, 10⁻⁷ mol/L, 10⁻⁵ mol/L | Significantly reduced compared to control | Significantly reduced compared to control | [9] |
Table 2: Effect of Calcium L-threonate on Collagen I mRNA Expression
| Cell Type | Treatment | Effect | Reference |
| Osteoblasts (in vitro) | Calcium L-threonate | Promotes the expression of collagen I mRNA | [8] |
Note: Specific fold-increase was not detailed in the available documentation.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on collagen synthesis in osteoblasts.
Osteoblast Culture and Differentiation
Objective: To culture and differentiate osteoblast-like cells for subsequent treatment with this compound.
Materials:
-
Osteoblast precursor cell line (e.g., MC3T3-E1)
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
β-glycerophosphate
-
Ascorbic acid
-
Dexamethasone
-
This compound (or calcium L-threonate)
Protocol:
-
Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
To induce osteogenic differentiation, culture the cells in differentiation medium: α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 10⁻⁸ M dexamethasone.
-
For experimental groups, add this compound at various concentrations to the differentiation medium.
-
Replace the medium every 2-3 days.
-
Assess osteoblast differentiation and collagen synthesis at specific time points (e.g., day 7, 14, 21).
Quantification of Collagen Synthesis
Objective: To quantify the total collagen deposited in the extracellular matrix of cultured osteoblasts.
Materials:
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.1 M NaOH
-
Phosphate-Buffered Saline (PBS)
-
Kahle's fixative solution (e.g., 26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid)[7]
-
Microplate reader
Protocol:
-
After the desired culture period, remove the culture medium from the wells.
-
Gently wash the cell layer twice with PBS.
-
Fix the cells with Kahle's fixative solution for 10 minutes at room temperature.[1]
-
Wash the wells twice with PBS.
-
Add Sirius Red staining solution to each well and incubate for 1 hour at room temperature.[7]
-
Aspirate the staining solution and wash repeatedly with 0.1 M HCl until the wash is clear.[7]
-
Elute the bound dye by adding 0.1 M NaOH to each well and incubating with gentle agitation.
-
Read the absorbance of the eluted dye at 540 nm using a microplate reader.[1]
Objective: To determine the total collagen content by measuring the amount of hydroxyproline (B1673980), an amino acid abundant in collagen.
Materials:
-
Hydrochloric acid (HCl), 6 M
-
Chloramine-T reagent
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
Hydroxyproline standard solution
-
Heating block or oven
Protocol:
-
Harvest the cell layer from the culture plates.
-
Hydrolyze the samples in 6 M HCl at 110-120°C for 18-24 hours in sealed tubes.[10]
-
Neutralize the hydrolysates.
-
Add Chloramine-T reagent to oxidize the hydroxyproline.
-
Add DMAB reagent and incubate at 60°C to develop a colored product.
-
Measure the absorbance at 550-560 nm.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
-
Estimate the collagen content assuming that hydroxyproline constitutes approximately 13.5% of the weight of collagen.
Gene Expression Analysis of Collagen Type I
Objective: To quantify the mRNA expression levels of collagen type I genes (COL1A1 and COL1A2) in osteoblasts treated with this compound.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for COL1A1, COL1A2, and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for COL1A1, COL1A2, and the reference gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated groups compared to the control group.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in this compound's proposed mechanism of action on collagen synthesis.
This compound's Indirect Influence on Collagen Synthesis
Caption: this compound enhances Vitamin C uptake in osteoblasts.
TGF-β Signaling Pathway Leading to Collagen I Expression
Caption: TGF-β signaling activates Smad proteins for collagen gene transcription.
Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for evaluating this compound's impact on osteoblasts.
Conclusion and Future Directions
The available evidence strongly suggests that this compound can play a beneficial role in bone health by enhancing the uptake of Vitamin C, a critical nutrient for collagen synthesis. The indirect mechanism of action is well-supported by our understanding of Vitamin C's role in bone metabolism. While there is some indication of a direct effect on collagen gene expression, this requires further investigation through robust, peer-reviewed studies.
Future research should focus on:
-
Quantitative Analysis: Determining the precise dose-dependent effect of this compound on collagen synthesis and gene expression in human osteoblasts.
-
Direct vs. Indirect Effects: Elucidating whether this compound has a direct signaling role in osteoblasts, independent of its effect on Vitamin C uptake.
-
In Vivo Studies: Translating the in vitro findings to in vivo models to confirm the efficacy of this compound in improving bone mineral density and strength.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this compound as a therapeutic or supplementary agent for promoting bone health.
References
- 1. benchchem.com [benchchem.com]
- 2. The mechanism of uptake of ascorbic acid into osteoblasts and leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Sodium-dependent vitamin C transporter SVCT2: expression and function in bone marrow stromal cells and in osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Roles and Mechanisms of Actions of Vitamin C in Bone: New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. [Effects of L-threonate on bone resorption by osteoclasts in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
Natural Sources of L-Threonic Acid in Plants and Microorganisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threonic acid, a four-carbon aldonic acid, is a natural product of L-ascorbic acid (Vitamin C) catabolism in various organisms.[1] Its biological significance is increasingly recognized, particularly in the context of mineral bioavailability and its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound in plants and microorganisms, details on its metabolic pathways, and generalized protocols for its extraction and quantification.
Natural Occurrence of this compound
This compound is found in a variety of plant species and has been identified as a metabolite in several microorganisms. The following tables summarize the known natural sources. It is important to note that while the presence of this compound has been confirmed in these sources, quantitative data on its concentration is largely unavailable in the current scientific literature.
This compound in Plants
| Plant Species | Common Name | Plant Part(s) Where Found | Reference(s) |
| Pelargonium crispum | Lemon Geranium | Leaves | [2][3][4][5][6] |
| Rumex x acutus | Sorrel | Leaves | [2][3][4][6] |
| Ribes odoratum | Buffalo Currant | Fruit | [7] |
| Dioscorea spp. | Yam | Tuber | [7] |
| Portulaca oleracea | Purslane | Whole Plant | [7] |
| Myrica spp. | Bayberry | Fruit | [7] |
| Citrus spp. | Citrus Fruits | Fruit | [8] |
| Brassica oleracea | Cabbage, Broccoli, etc. | Not specified | [8] |
| Lotus burttii | - | Not specified | [8] |
| Lotus tenuis | - | Not specified | [8] |
Note: For many food items listed in databases like FooDB, the presence of this compound is "expected but not quantified" based on general metabolic pathways.[7]
This compound in Microorganisms
| Microbial Species | Type | Reference(s) |
| Myrothecium verrucaria | Fungus | [6] |
| Aspergillus fumigatus | Fungus | [6] |
Metabolic Pathways Involving this compound
This compound is a key intermediate in the degradation of L-ascorbic acid in plants and is further metabolized by some microorganisms. The following diagrams illustrate these pathways.
Biosynthesis of this compound from L-Ascorbic Acid in Plants
In plants, this compound is primarily formed through the oxidative cleavage of L-ascorbic acid. The pathway involves the oxidation of L-ascorbic acid to dehydroascorbic acid, which is then hydrolyzed to 2,3-diketo-L-gulonic acid. Subsequent cleavage of the carbon skeleton between carbons 2 and 3 yields this compound (a C4 fragment) and oxalic acid (a C2 fragment).[9][10][11]
Metabolic Fate of this compound in Different Plant Species
The subsequent metabolism of this compound varies among plant species. For instance, in Pelargonium crispum, it is a precursor to L-tartaric acid, whereas in Rumex x acutus, it is catabolized to carbon dioxide and incorporated into sugars and other carbohydrates.[2][3][4]
Bacterial Catabolism of this compound
Certain bacteria can utilize this compound as a carbon source. A known pathway involves four enzymatic steps to convert L-threonate into dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis.[12]
Experimental Protocols
General Protocol for Extraction and Quantification of this compound from Plant Tissues
This protocol is a composite of standard methods for organic acid analysis from plant material using LC-MS.
1. Sample Preparation and Extraction: a. Harvest fresh plant material (e.g., leaves of Pelargonium crispum) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder. c. Weigh a precise amount of the frozen powder (e.g., 100 mg) into a pre-chilled microcentrifuge tube. d. Add a defined volume of a cold extraction solvent, such as 80% methanol (B129727) or a mixture of methanol:isopropanol:acetic acid. e. Vortex the mixture vigorously and sonicate in an ice bath to ensure thorough extraction. f. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. g. Carefully collect the supernatant, which contains the extracted metabolites.
2. Sample Analysis by LC-MS/MS: a. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. b. Prepare a standard curve using a certified reference standard of this compound. c. Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. i. Chromatography: Use a suitable column, such as a reverse-phase C18 column or a HILIC column for polar compounds. A gradient elution with mobile phases like water with formic acid and acetonitrile (B52724) with formic acid is typically employed. ii. Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for this compound. d. Identify this compound in the samples by comparing its retention time and mass fragmentation pattern to the authentic standard. e. Quantify the concentration of this compound by interpolating the peak area from the standard curve.
General Protocol for Extraction and Quantification of this compound from Fungal Cultures
This protocol provides a general framework for analyzing this compound from a fungal fermentation broth.
1. Fungal Cultivation and Sample Collection: a. Cultivate the fungus (e.g., Myrothecium verrucaria) in a suitable liquid medium. b. At a designated time point, harvest the culture broth by separating the mycelium from the supernatant via centrifugation or filtration.
2. Extraction from Supernatant: a. The supernatant can often be directly analyzed after filtration, as this compound may be secreted into the medium. b. If concentration is needed, solid-phase extraction (SPE) with an appropriate sorbent can be used.
3. Extraction from Mycelium (Intracellular Metabolites): a. Wash the harvested mycelium with a buffer to remove residual medium. b. Disrupt the fungal cell walls. This can be achieved by bead beating, sonication, or grinding in liquid nitrogen. c. Perform a solvent extraction as described for plant tissues.
4. Sample Analysis: a. The analysis of the fungal extract can be performed using LC-MS/MS as detailed in the plant protocol. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is also a common method for organic acid analysis in microbial samples.
Conclusion
This compound is a widely distributed natural compound in the plant kingdom and is also produced by certain fungi. Its role as a primary catabolite of L-ascorbic acid underscores its importance in plant metabolism. For researchers and drug development professionals, the presence of this compound in various edible plants presents opportunities for its utilization as a natural health product or a lead compound for therapeutic development. However, the lack of quantitative data highlights a significant gap in the current knowledge. The generalized protocols provided herein offer a starting point for the systematic quantification of this compound in these natural sources, which will be crucial for harnessing its full potential.
References
- 1. Threonic acid - Wikipedia [en.wikipedia.org]
- 2. Metabolism of this compound in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound|High-Purity Reagent|RUO [benchchem.com]
- 7. Showing Compound L-threonate (FDB030975) - FooDB [foodb.ca]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ascorbate as a Biosynthetic Precursor in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of L-Threonate in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, quantification, and physiological significance of L-threonate in cerebrospinal fluid (CSF). L-threonate, a metabolite of vitamin C, has garnered significant attention for its role in facilitating the transport of magnesium into the brain, thereby influencing synaptic plasticity and cognitive function.[1][2][3] This document details the experimental methodologies employed in its study, presents quantitative data from key research, and visualizes the associated signaling pathways.
Discovery and Endogenous Presence
L-threonate is a naturally occurring compound found within the cerebrospinal fluid.[1][3] Its discovery in the CSF was a pivotal finding that spurred further investigation into its physiological role within the central nervous system. Research has shown that oral administration of L-Threonic acid Magnesium salt (L-TAMS) leads to an elevation of L-threonate levels in the CSF, highlighting its ability to cross the blood-brain barrier.[1][3][4]
Quantitative Data on L-Threonate and Magnesium in CSF
The oral administration of Magnesium L-threonate (MgT) has been shown to significantly increase magnesium concentrations in the cerebrospinal fluid. While specific baseline concentrations of L-threonate are not extensively reported in the provided literature, studies on animal models have quantified the increase in CSF magnesium levels following MgT supplementation.
| Study Type | Subject | Treatment | Change in CSF Magnesium Concentration | Reference |
| Pre-clinical (Rodent) | Rats | Oral Magnesium L-threonate | 7% to 15% increase from initial value in 24 days | [5] |
| Pre-clinical (Rodent) | Mice | Oral Magnesium L-threonate | Significant increase (quantitative value not specified) | [6][7] |
| Pre-clinical (Rodent) | Rodents | Oral Magnesium L-threonate | 54% increase in brain fluid levels | [8] |
Note: The direct quantification of L-threonate concentration changes in CSF following supplementation is a key area for future research.
Experimental Protocols
Animal Models and Drug Administration
-
Subjects: Studies have utilized various animal models, including young and aging rats, Alzheimer's disease model mice, and Parkinson's disease model mice (C57BL/6J).[1][6][7]
-
Administration: Magnesium L-threonate (or L-TAMS) is typically administered orally, often dissolved in drinking water.[1][7] For instance, in some studies, mice received MgT at concentrations of 0.8, 1.2, or 1.6 mM in their drinking water for several weeks.[7]
Cerebrospinal Fluid (CSF) and Blood Collection
-
Procedure: Following a washout period (e.g., 6 hours of water removal), animals are anesthetized. CSF is collected via cisterna magna puncture, and blood is collected, often through cardiac puncture.[9]
Quantification of L-Threonate and Magnesium
-
L-Threonate Quantification: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying L-threonate in biological fluids. A specific mass transition (e.g., m/z 135.1/75.0) is used for accurate measurement.[9]
-
Magnesium Quantification: Magnesium levels in CSF and serum are measured using established analytical techniques, though specific details are not extensively covered in the provided search results.
Neuronal Cell Culture and Analysis
-
Cell Lines: Primary hippocampal neurons from rats and human neural stem cell-derived neurons have been used to study the direct effects of L-threonate.[1][10]
-
Intracellular Magnesium Measurement: The effects of L-threonate on intracellular magnesium concentrations in cultured neurons are a key aspect of the research.[1]
-
Synapse Density and Function: Techniques such as immunostaining for synaptic proteins and functional synapse assays are employed to assess changes in synapse density and activity.[1][9]
Signaling Pathways and Mechanisms of Action
L-threonate facilitates the transport of magnesium into neurons, triggering a cascade of events that enhance synaptic function. The proposed mechanism involves glucose transporters (GLUTs).[1]
Caption: L-threonate signaling pathway in the brain.
Once inside the neuron, the elevated magnesium concentration leads to several key downstream effects:
-
Upregulation of NR2B-containing NMDA Receptors: These receptors are crucial for synaptic plasticity and memory formation.[1]
-
Boosted Mitochondrial Membrane Potential: This indicates enhanced mitochondrial function and energy production within the neuron.[1]
-
Increased Functional Synapse Density: This structural change provides a physical basis for improved neuronal communication and cognitive function.[1][11]
Experimental Workflow
The general workflow for investigating the effects of L-threonate on the central nervous system is as follows:
Caption: Experimental workflow for L-threonate research.
Conclusion and Future Directions
The discovery of L-threonate in cerebrospinal fluid and the elucidation of its role in facilitating magnesium entry into the brain have opened new avenues for therapeutic development in cognitive health. The ability of orally administered Magnesium L-threonate to increase synaptic density and plasticity underscores its potential for addressing age-related cognitive decline and certain neurological disorders.[1][12]
Future research should focus on:
-
Establishing baseline concentrations of L-threonate in human CSF across different age groups and health conditions.
-
Conducting more extensive dose-response studies to optimize the therapeutic window for Magnesium L-threonate.
-
Further exploring the interaction between L-threonate and glucose transporters at the molecular level.
-
Investigating the potential of L-threonate as a carrier for other therapeutic ions and molecules into the central nervous system.[10][13]
References
- 1. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium L-Threonate: Exploring Brain Health and Cognitive Support [rupahealth.com]
- 3. Study elucidates threonate's role in magnesium transport in brain [nutraingredients.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Treatment Of Magnesium-L-Threonate Elevates The Magnesium Level In The Cerebrospinal Fluid And Attenuates Motor Deficits And Dopamine Neuron Loss In A Mouse Model Of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnesium L-Threonate Regenerates Brain Structures - Life Extension [lifeextension.com]
- 9. researchgate.net [researchgate.net]
- 10. nutritionaloutlook.com [nutritionaloutlook.com]
- 11. magceutics.com [magceutics.com]
- 12. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 13. nutraceuticalsworld.com [nutraceuticalsworld.com]
The Biological Significance of L-Threonic Acid Magnesium Salt (MgT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium L-threonate (MgT), a unique salt of magnesium, has garnered significant attention within the scientific community for its potential to enhance cognitive function and ameliorate neurological disorders. This technical guide provides a comprehensive overview of the biological significance of MgT, with a focus on its mechanism of action, impact on synaptic plasticity, and demonstrated effects in preclinical and clinical studies. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Magnesium is an essential mineral crucial for over 300 biochemical reactions in the body, playing a vital role in nerve signal transmission and the integrity of the blood-brain barrier.[1] However, the efficacy of many common magnesium supplements in elevating brain magnesium levels is limited due to their poor ability to cross this protective barrier.[2] Magnesium L-threonate (MgT), a compound developed by scientists at the Massachusetts Institute of Technology, Tsinghua University, and other institutions, was specifically designed to overcome this challenge.[1] This novel compound has demonstrated a unique ability to increase magnesium concentrations within the brain, leading to significant implications for synaptic health and cognitive performance.[1][3][4][5]
Mechanism of Action
The primary mechanism underlying the biological effects of MgT is its ability to effectively cross the blood-brain barrier and increase intraneuronal magnesium concentrations.[5][6][7][8][9] The L-threonic acid moiety, a metabolite of vitamin C, is believed to facilitate this transport.[5][8][10]
Enhancement of Synaptic Plasticity
Elevated brain magnesium levels directly impact synaptic plasticity, the cellular basis for learning and memory.[11][12][13] MgT has been shown to:
-
Increase Synaptic Density: Animal studies have demonstrated that MgT treatment leads to an increase in the number of synapses in key brain regions like the hippocampus.[3][4][11][12] This is crucial as the loss of synaptic density is associated with cognitive decline.[3][4]
-
Modulate NMDA Receptor Function: Magnesium is a natural antagonist of the N-methyl-D-aspartate (NMDA) receptor. By modulating NMDA receptor activity, MgT can enhance long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[11][13][14]
-
Influence Synaptic Configurations: Recent research suggests that magnesium levels can influence the organization and strength of synaptic connections. MgT appears to increase the density of "weak" synaptic configurations, which are more flexible and have a greater capacity for new connections, crucial for learning and memory.[7][15]
Signaling Pathways
Several key signaling pathways are modulated by MgT, contributing to its neuroprotective and cognitive-enhancing effects:
-
ERK/CREB Pathway: MgT has been shown to activate the ERK/CREB signaling pathway, which is known to promote adult hippocampal neurogenesis.[9][16]
-
PI3K/Akt Pathway: In models of Alzheimer's disease, MgT restored the downregulated phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is critical for cell survival and apoptosis.[17]
-
TNF-α/NF-κB Pathway: MgT has been found to inhibit the activation of the TNF-α/NF-κB signaling pathway, which is involved in neuroinflammation.[10]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical and human studies on MgT.
Table 1: Preclinical Studies on Magnesium L-Threonate (MgT)
| Study Focus | Animal Model | MgT Dosage | Key Findings | Citation |
| Learning and Memory | Rats | 609 mg/kg for 4 weeks (~50 mg/kg/day elemental magnesium) | Enhanced retention of fear memory extinction. | [12] |
| Alzheimer's Disease | APPswe/PS1dE9 mice | Not specified | Ameliorated cognitive deficits by attenuating impairment of adult hippocampal neurogenesis. | [16] |
| Conditioned Taste Aversion | Adult male Sprague-Dawley rats | 16 mg/ml in drinking water | Enhanced the rate of extinction and reduced spontaneous recovery of conditioned taste aversion. | [18] |
| Brain Magnesium Levels | Rodents | 50 mg/kg/day elemental magnesium | Elevated brain magnesium levels by approximately 15% and cerebrospinal fluid concentrations by 7-15% over 24 days. | [5] |
| Oxidative Stress in AD | APPswe/PS1dE9 mice | Daily oral administration for 3 months | Prevented memory deficit and reduced apoptosis of hippocampal neurons. | [17] |
Table 2: Human Clinical Trials on Magnesium L-Threonate (MgT)
| Study Focus | Participant Population | MgT Dosage | Duration | Key Findings | Citation |
| Cognitive Function | 44 adults (50-70 years) with subjective memory complaints | 25 mg/kg/day | 12 weeks | Improved overall cognitive ability. | [19] |
| Dementia | 15-20 participants (≥60 years) with mild to moderate dementia | 1,800 mg/day | 60 days | Associated with changes in regional cerebral metabolism. | [20][21] |
| Dementia (Open Label) | 15 patients with mild to moderate dementia | Not specified | 12 weeks | Significant improvement in regional cerebral metabolism and a global index of cognitive functioning. | [14] |
| Sleep Quality | 80 adults (35-55 years) with self-reported sleep problems | 1 g/day | 21 days | Improved objective and subjective sleep quality, including deep and REM sleep. | [22][23][24] |
| Cognitive Function | 109 healthy adults (18-65 years) | 2 g/day | 30 days | Improvement in all five categories of a memory test and in overall memory scores. | [1] |
| ADHD (Pilot Study) | 15 adults (18-55 years) with moderate ADHD | 500 mg (morning and evening) | 12 weeks | Significant improvements in self-reported ADHD symptoms and executive functioning. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols from key studies.
Animal Study: Fear Conditioning and Extinction
-
Subjects: Adult rats.
-
Treatment: Oral administration of MgT at a dose of 609 mg/kg for 4 weeks.
-
Procedure:
-
Fear Conditioning: Rats were placed in a conditioning chamber and subjected to multiple trials of a conditioned stimulus (e.g., a tone) paired with an unconditioned stimulus (e.g., a foot shock).
-
Fear Extinction: Following conditioning, rats were repeatedly exposed to the conditioned stimulus in the absence of the unconditioned stimulus.
-
Measurement: Freezing behavior was used as a measure of fear. The retention of extinction was assessed by re-exposing the rats to the conditioned stimulus at a later time point.
-
-
Electrophysiology: In a separate cohort of animals, long-term potentiation (LTP) was measured in brain slices from the infralimbic prefrontal cortex and lateral amygdala to assess synaptic plasticity.[12]
Human Clinical Trial: Cognitive Function in Dementia
-
Participants: 15-20 individuals aged 60 and older with mild to moderate dementia.
-
Intervention: Oral administration of 1,800 mg/day of MgT for 60 days.
-
Assessments:
-
Neurocognitive Testing: A battery of tests to assess executive function, attention, reasoning, and memory.
-
Blood Chemistries: To assess kidney and liver function, complete blood count, fasting plasma insulin, and red blood cell magnesium levels.
-
FDG-PET Imaging: To measure regional cerebral metabolism, an indicator of synaptic activity.
-
-
Timeline: Assessments were conducted at baseline, 60 days, and 180 days to evaluate the effects of MgT.[20][21]
Signaling Pathways and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs can significantly enhance comprehension.
Caption: Signaling pathways modulated by Magnesium L-Threonate (MgT).
Caption: Workflow for a clinical trial of MgT in dementia patients.
Synthesis and Safety
Synthesis
Magnesium L-threonate is a synthetic compound. One method of synthesis involves the reaction of this compound, which can be derived from the oxidation of vitamin C (ascorbic acid), with a magnesium source such as magnesium oxide or magnesium carbonate.[25][26][27][28] The process is controlled to ensure the purity and stability of the final product.
Safety and Tolerability
Toxicological studies have been conducted to assess the safety of MgT. The European Food Safety Authority (EFSA) evaluated MgT and concluded it is safe for use as a novel food at proposed intake levels up to 3,000 mg/day (providing approximately 250 mg of elemental magnesium), with no genotoxic concerns.[5][29][30][31] In human clinical trials, MgT has been generally well-tolerated.[24]
Discussion and Future Directions
The evidence presented in this technical guide strongly suggests that Magnesium L-threonate is a promising compound for enhancing cognitive function and potentially mitigating the effects of neurodegenerative diseases. Its unique ability to elevate brain magnesium levels sets it apart from other magnesium supplements.
Future research should focus on:
-
Larger, placebo-controlled clinical trials to further validate the efficacy of MgT in various cognitive domains and patient populations, including those with Alzheimer's disease and other forms of dementia.[14]
-
Dose-response studies to determine the optimal dosage for different therapeutic applications.
-
Long-term safety studies to confirm its safety profile with chronic use.
-
Further elucidation of the molecular mechanisms underlying its effects on synaptic plasticity and neurogenesis.
Conclusion
Magnesium L-threonate represents a significant advancement in the field of nutritional neuroscience. Its ability to effectively increase brain magnesium levels and modulate key signaling pathways involved in synaptic plasticity and neurogenesis provides a strong rationale for its further investigation as a therapeutic agent for cognitive enhancement and the treatment of neurological disorders. The data summarized herein provides a solid foundation for researchers and drug development professionals to build upon in exploring the full potential of this unique compound.
References
- 1. Magnesium L-Threonate: Champion of Cognitive Health [casi.org]
- 2. magtein.com [magtein.com]
- 3. Magnesium L-threonate | Cognitive function | Life Extension [lifeextensioneurope.com]
- 4. Magnesium L-Threonate: Brain Benefits - Life Extension [lifeextension.com]
- 5. grokipedia.com [grokipedia.com]
- 6. livemomentous.com [livemomentous.com]
- 7. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 8. Expert Report on Magnesium L-Threonate - Delta Calendar [deltacalendar.com]
- 9. droracle.ai [droracle.ai]
- 10. medchemexpress.com [medchemexpress.com]
- 11. magtein.com [magtein.com]
- 12. Effects of Elevation of Brain Magnesium on Fear Conditioning, Fear Extinction, and Synaptic Plasticity in the Infralimbic Prefrontal Cortex and Lateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnesium L-Threonate Regenerates Brain Structures - Life Extension [lifeextension.com]
- 14. OPEN LABEL TRIAL OF MAGNESIUM L-THREONATE IN PATIENTS WITH DEMENTIA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nutritionaloutlook.com [nutritionaloutlook.com]
- 16. Magnesium-L-threonate Ameliorates Cognitive Deficit by Attenuating Adult Hippocampal Neurogenesis Impairment in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chronic dietary magnesium-L-threonate speeds extinction and reduces spontaneous recovery of a conditioned taste aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Magnesium L-Threonate for the Enhancement of Learning and Memory in People With Dementia | Clinical Research Trial Listing [centerwatch.com]
- 22. ajmc.com [ajmc.com]
- 23. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 24. Magnesium-L-threonate improves sleep quality and daytime functioning in adults with self-reported sleep problems: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Magnesium L-Threonate | 778571-57-6 | Benchchem [benchchem.com]
- 26. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 27. Synthesis and Standard Enthalpy of Formation of Magnesium L-Threonate [ccspublishing.org.cn]
- 28. researchgate.net [researchgate.net]
- 29. food.gov.uk [food.gov.uk]
- 30. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 31. echemi.com [echemi.com]
L-threonic acid as a potential biomarker in metabolomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-threonic acid, a terminal metabolite of vitamin C (ascorbic acid), is emerging as a significant molecule of interest in the field of metabolomics.[1] Traditionally viewed as a simple degradation product, recent studies have illuminated its potential role as a biomarker in various pathological conditions, including cancer and neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its quantification, experimental protocols, and its involvement in key signaling pathways.
Quantitative Data on this compound in Biological Matrices
The concentration of this compound in various biological fluids is a critical parameter for its validation as a biomarker. The following tables summarize the reported quantitative data in different matrices and conditions.
| Table 1: this compound Concentrations in Human Plasma/Serum | |||
| Condition | Matrix | Concentration Range | Key Findings |
| Healthy Volunteers | Plasma | 0.25 - 50 µg/mL (Linear calibration range for quantification)[4] | Provides a baseline for comparison with pathological states. |
| Healthy Volunteers | Plasma | 100 - 10,000 ng/mL (Calibration range for a derivatization-based method)[5] | Demonstrates a different quantification approach and range. |
| Colorectal Cancer | Serum | Significantly higher than in control subjects.[2] | Elevated levels suggest a potential role as a cancer biomarker. |
| Alzheimer's Disease (High Cognitive Decline) | Plasma | Decreased levels compared to low cognitive decline group.[3] | Suggests a potential link between this compound and neurodegeneration. |
| Table 2: this compound Concentrations in Human Urine | |||
| Condition | Matrix | Concentration Range | Key Findings |
| Healthy Volunteers | Urine | 2.5 - 500 µg/mL (Linear calibration range for quantification)[4] | Establishes a reference range for urinary this compound. |
| Healthy Adult Volunteers | Urine | Mean of 20.8 µmol/mmol creatinine[6] | Provides a normalized value for urinary this compound. |
| Table 3: this compound Concentrations in Human Cerebrospinal Fluid (CSF) | |||
| Condition | Matrix | Concentration | Key Findings |
| Healthy/Normal | CSF | Approximately 100 µM | Concentration is about 5-fold higher than in the periphery, suggesting a specific role in the central nervous system. |
Experimental Protocols
Accurate and reproducible quantification of this compound is paramount for its application in clinical research. The following section details a consolidated experimental protocol for the analysis of this compound in plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of this compound in Human Plasma and Urine by LC-MS/MS
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of methanol (B129727) (or acetonitrile).[7]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
2. Sample Preparation (Urine)
-
Dilution: Dilute the urine sample with water. The dilution factor should be optimized based on the expected concentration range.[4]
3. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used (e.g., YMC J'Sphere C18).[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetonitrile, and an aqueous buffer such as 10mM ammonium (B1175870) acetate. A common ratio is 20:5:75 (v/v/v).[4]
-
Flow Rate: A flow rate of 0.2 mL/min is often employed.[4]
-
Gradient: A suitable gradient elution program should be developed to ensure the separation of this compound from other matrix components.
4. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically used for the detection of this compound.[4]
-
Multiple Reaction Monitoring (MRM): The quantification is performed using MRM by monitoring a specific precursor-to-product ion transition. For this compound, the transition of m/z 134.5 → 74.7 is commonly used.[4][7]
-
Calibration: A calibration curve is constructed using standards of known this compound concentrations in the relevant matrix (plasma or urine). The linear range should cover the expected concentrations in the samples.[4][5]
Signaling Pathways and Logical Relationships
This compound and its derivatives have been implicated in the modulation of key signaling pathways involved in inflammation and cellular growth. The following diagrams, generated using the DOT language, illustrate these relationships.
Vitamin C Metabolism to this compound
Caption: Metabolic pathway of Vitamin C to this compound.
Experimental Workflow for this compound Biomarker Discovery
Caption: Workflow for this compound biomarker discovery.
This compound and DKK1 Signaling Pathway
This compound has been shown to repress the expression of Dickkopf-1 (DKK1), an antagonist of the Wnt signaling pathway.[9][10][11] This has implications for conditions such as androgen-driven balding.
References
- 1. This compound|High-Purity Reagent|RUO [benchchem.com]
- 2. Identification of clinically relevant profiles in colorectal cancer through integrated analysis of bacterial DNA and metabolome in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics analysis reveals the key factors involved in the severity of the Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method with chemical derivatization for quantitation of L-threonate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposome-Explorer - Threonic acid (Compound) [exposome-explorer.iarc.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preventable effect of L-threonate, an ascorbate metabolite, on androgen-driven balding via repression of dihydrotestosterone-induced dickkopf-1 expression in human hair dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmbreports.org [bmbreports.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Pathway of L-Threonic Acid Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threonic acid, a four-carbon sugar acid, is a significant metabolite derived from the degradation of L-ascorbic acid (Vitamin C). Its presence and metabolic pathway are of increasing interest in various fields, including plant biology, microbiology, and human health. Understanding the enzymatic cascade leading to this compound formation is crucial for elucidating the broader metabolic network of ascorbate (B8700270) and its implications in physiological and pathological processes. This technical guide provides a comprehensive overview of the enzymatic pathways involved in this compound formation, detailed experimental protocols for key analytical and enzymatic assays, and a summary of available quantitative data.
I. Enzymatic Pathways of this compound Formation
The primary and most well-documented route for this compound formation is through the oxidative degradation of L-ascorbic acid. This process can occur in various organisms, including plants and microorganisms. Additionally, a distinct catabolic pathway for this compound has been characterized in bacteria, which funnels it into central carbon metabolism.
A. Formation from L-Ascorbic Acid Degradation
In plants and some microorganisms, L-ascorbic acid undergoes oxidative cleavage to yield this compound and oxalic acid.[1][2] This pathway is a key part of ascorbate catabolism. The initial step involves the oxidation of L-ascorbic acid to dehydroascorbic acid (DHA). Subsequent hydrolysis of DHA and further oxidative steps lead to the cleavage of the carbon chain.
The key enzymatic step in the further metabolism of this compound in many organisms is its oxidation by L-threonate 3-dehydrogenase (EC 1.1.1.129). This enzyme catalyzes the NAD+-dependent oxidation of L-threonate to 3-dehydro-L-threonate.[3]
B. Bacterial Catabolism of this compound
Bacteria have evolved a more complex pathway to utilize this compound as a carbon source, ultimately converting it into dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis.[4][5] This pathway involves a series of enzymatic reactions:
-
L-threonate dehydrogenase (LtnD) (EC 1.1.1.411): Oxidizes L-threonate to 2-oxo-L-threonate.[6]
-
2-oxo-tetronate isomerase (OtnI) : Isomerizes 2-oxo-L-threonate to 3-oxo-L-threonate.
-
3-oxo-tetronate kinase (3-OtnK) : Phosphorylates 3-oxo-L-threonate to 3-oxo-4-phospho-L-threonate.
-
3-oxo-tetronate 4-phosphate decarboxylase (3-OtnC) : Decarboxylates 3-oxo-4-phospho-L-threonate to yield dihydroxyacetone phosphate (DHAP).
II. Quantitative Data of Key Enzymes
Table 1: Kinetic Parameters of Dehydrogenases
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH |
| L-threonine dehydrogenase | Escherichia coli K-12 | L-threonine | 1.43 | - | 10.3 |
| NAD+ | 0.19 | ||||
| L-threonine dehydrogenase | Clostridium sticklandii | L-threonine | 18 | 234 | 9.0 |
| NAD+ | 0.1 | ||||
| L-threonine dehydrogenase | Chicken liver mitochondria | L-threonine | 8.4 | - | 8.6-8.7 |
| NAD+ | 0.98 |
Note: Specific activity (U/mg) is provided where available. A dash (-) indicates data not found in the reviewed literature.
Table 2: Properties of L-threonate Pathway Enzymes
| Enzyme | EC Number | Organism | Molecular Weight (kDa) | Subunit Structure | Cofactor |
| L-threonate 3-dehydrogenase | 1.1.1.129 | Various | - | - | NAD+ |
| L-threonate dehydrogenase (LtnD) | 1.1.1.411 | Escherichia coli | ~33 | - | NAD+/NADP+ |
| 2-oxo-tetronate isomerase (OtnI) | - | Bacteria | - | - | - |
| 3-oxo-tetronate kinase (3-OtnK) | - | Bacteria | - | - | ATP |
| 3-oxo-tetronate 4-phosphate decarboxylase (3-OtnC) | - | Bacteria | - | - | - |
Note: Detailed characterization data for OtnI, 3-OtnK, and 3-OtnC are limited in the available literature.
III. Experimental Protocols
This section provides detailed methodologies for the analysis of this compound and the assay of key enzymes in its metabolic pathway.
A. Quantification of this compound by HPLC-MS/MS
This protocol is adapted from established methods for the sensitive and specific quantification of this compound in biological matrices.
1. Sample Preparation:
-
For plasma or urine samples, perform protein precipitation by adding a 3-fold volume of ice-cold methanol.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 0-5% B over 5 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for L-threonate: m/z 135.0 -> 75.0 (quantifier) and another suitable fragment for confirmation.
-
Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) for maximum sensitivity.
4. Quantification:
-
Prepare a calibration curve using certified standards of this compound in a matrix matching the samples.
-
Use a stable isotope-labeled internal standard (e.g., 13C4-L-threonic acid) for accurate quantification.
B. Enzymatic Assay for L-threonate 3-dehydrogenase (EC 1.1.1.129)
This is a generalized spectrophotometric assay based on monitoring the production of NADH.
1. Principle: The activity of L-threonate 3-dehydrogenase is determined by measuring the rate of NAD+ reduction to NADH, which is accompanied by an increase in absorbance at 340 nm.
2. Reagents:
-
Assay Buffer: 100 mM Tris-HCl or Glycine-NaOH buffer, pH 9.0-10.0.
-
This compound solution (substrate): 100 mM in water.
-
NAD+ solution (cofactor): 20 mM in water.
-
Enzyme preparation (purified or cell-free extract).
3. Assay Procedure:
-
In a 1 mL cuvette, combine:
-
850 µL of Assay Buffer
-
50 µL of 100 mM this compound solution (final concentration: 5 mM)
-
50 µL of 20 mM NAD+ solution (final concentration: 1 mM)
-
-
Mix by inversion and incubate at a constant temperature (e.g., 30°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the enzyme preparation.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
4. Calculation of Activity:
-
Determine the linear rate of absorbance change per minute (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total Assay Volume) / (εNADH * Light Path * Enzyme Volume) where εNADH (molar extinction coefficient of NADH at 340 nm) = 6.22 mM-1cm-1.
-
One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
C. Purification of Recombinant L-threonate Dehydrogenase (LtnD)
This protocol outlines a general strategy for the purification of a His-tagged recombinant LtnD from E. coli.[7]
1. Expression and Cell Lysis:
-
Grow E. coli cells carrying the LtnD expression vector to mid-log phase and induce protein expression (e.g., with IPTG).
-
Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by high-speed centrifugation to remove cell debris.
2. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA or other suitable IMAC column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged LtnD using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
3. Buffer Exchange and Further Purification:
-
Perform dialysis or use a desalting column to exchange the eluted protein into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
-
If necessary, perform further purification steps such as size-exclusion chromatography to remove aggregates and other remaining impurities.
4. Purity Assessment:
-
Analyze the purity of the final protein preparation by SDS-PAGE.
IV. Conclusion
The enzymatic pathway of this compound formation, primarily from L-ascorbic acid degradation, is a fundamental metabolic process. The subsequent catabolism of this compound in bacteria highlights its role as a viable carbon source. While the key enzymes have been identified, this guide underscores the need for further detailed biochemical characterization, including the determination of kinetic parameters for all enzymes in the pathway. The provided experimental protocols offer a solid foundation for researchers to investigate this pathway further, contributing to a more complete understanding of ascorbate metabolism and its broader biological significance.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. otnK 3-oxo-tetronate kinase [Paracoccus yeei] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. L-Threonine dehydrogenase of chicken liver. Purification, characterization, and physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. uniprot.org [uniprot.org]
- 7. L-threonine dehydrogenase. Purification and properties of the homogeneous enzyme from Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of L-Threonic Acid from L-Ascorbic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-threonic acid, a four-carbon sugar acid and a key metabolite of L-ascorbic acid (Vitamin C), is a compound of significant interest in various biochemical and pharmaceutical applications.[1][2] It is known to influence the absorption and utilization of ascorbic acid.[3] This application note provides a detailed protocol for the chemical synthesis of this compound via the oxidative cleavage of L-ascorbic acid. The primary method described utilizes hydrogen peroxide as the oxidizing agent in the presence of a neutralizing agent, which offers an efficient route to this valuable compound.[1][4]
Reaction Overview
The synthesis proceeds through the hydrogen peroxide-mediated oxidation of L-ascorbic acid. The reaction mechanism involves two main stages:
-
Oxidation to Dehydroascorbic Acid (DHA): L-ascorbic acid is first oxidized to dehydroascorbic acid.[1][4]
-
Hydrolysis and Oxidative Cleavage: DHA undergoes hydrolysis to form 2,3-diketo-L-gulonic acid.[1][5] This intermediate is then subjected to oxidative cleavage at the C2-C3 bond by hydrogen peroxide, yielding this compound (derived from carbons 3-6 of ascorbic acid) and oxalic acid (from carbons 1-2).[1][2][4]
Using calcium carbonate or a metal hydroxide (B78521) in the reaction mixture helps to sequester the oxalic acid byproduct as an insoluble oxalate (B1200264) salt, which simplifies purification and can improve the yield of this compound.[1]
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound and its salts from L-ascorbic acid, based on established methods.
| Parameter | Value/Condition | Source |
| Starting Material | L-Ascorbic Acid | [3][4] |
| Primary Reagent | Hydrogen Peroxide (H₂O₂) | [3][4] |
| Catalyst/Sequestering Agent | Calcium Carbonate (CaCO₃) or Metal Hydroxide | [1][3][4] |
| Reaction Temperature | 0 - 40 °C | [3][4] |
| Reaction Time | 3 - 6 hours | [3][4] |
| Reported Yield | >77% (as Calcium L-threonate) | [1] |
| Reported Purity | 99.3% - 99.6% (for L-threonate salts) | [1][6] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from L-ascorbic acid, including the initial synthesis of Calcium L-threonate and its subsequent conversion to the free acid.
Part 1: Synthesis of Calcium L-threonate
This protocol is based on the oxidative cleavage of L-ascorbic acid using hydrogen peroxide with calcium carbonate to precipitate the oxalate byproduct.
Materials:
-
L-Ascorbic Acid (Vitamin C)
-
Calcium Carbonate (CaCO₃)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Deionized Water
-
Reaction vessel (round-bottom flask)
-
Stir plate and magnetic stir bar
-
Temperature control system (ice bath)
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH indicator strips
Procedure:
-
Dissolving L-Ascorbic Acid: In a suitable reaction vessel, dissolve L-ascorbic acid in deionized water.
-
Addition of Calcium Carbonate: Add a stoichiometric amount of calcium carbonate to the L-ascorbic acid solution while stirring continuously.
-
Reaction Initiation: Cool the mixture in an ice bath to maintain a temperature between 0-10 °C. Slowly add hydrogen peroxide (30% solution) dropwise to the stirring mixture. Monitor the temperature closely to prevent it from exceeding 40 °C.[3]
-
Reaction Period: Continue stirring the reaction mixture for 3 to 6 hours within the 0-40 °C temperature range.[3] The reaction progress can be monitored by testing for the presence of L-ascorbic acid.
-
Removal of Byproduct: After the reaction is complete, the insoluble calcium oxalate precipitate is formed.[1] Filter the reaction mixture to remove the calcium oxalate.
-
Isolation of Calcium L-threonate: The filtrate contains the soluble Calcium L-threonate. Concentrate the filtrate under reduced pressure. The product can be precipitated by adding ethanol to the concentrated aqueous solution.[6]
-
Purification: Collect the precipitated Calcium L-threonate by filtration, wash with ethanol, and dry under vacuum to yield the final product. Purity can be assessed by HPLC.[6]
Part 2: Conversion of Calcium L-threonate to this compound
This protocol describes the conversion of the isolated calcium salt to the free this compound using ion-exchange chromatography.[6]
Materials:
-
Calcium L-threonate (from Part 1)
-
Strong acid cation-exchange resin (e.g., Dowex 50W)
-
Deionized Water
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Resin Preparation: Prepare a column with a strong acid cation-exchange resin and wash it thoroughly with deionized water.
-
Sample Loading: Dissolve the synthesized Calcium L-threonate in a minimal amount of deionized water.
-
Ion Exchange: Pass the Calcium L-threonate solution through the prepared ion-exchange column. The resin will retain the Ca²⁺ ions, while the eluate will contain the free this compound.
-
Elution: Wash the column with deionized water to ensure complete elution of the this compound.
-
Isolation of this compound: Collect the eluate containing this compound. Concentrate the solution using a rotary evaporator to obtain the purified this compound.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the key steps in the oxidative degradation of L-ascorbic acid to this compound.
Caption: Synthesis pathway of this compound from L-ascorbic acid.
Experimental Workflow
This diagram outlines the logical flow of the experimental protocol for synthesizing and purifying this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Buy this compound | 7306-96-9 [smolecule.com]
- 2. Ascorbate as a Biosynthetic Precursor in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102875362A - Preparation method of this compound or salts thereof - Google Patents [patents.google.com]
- 4. This compound|High-Purity Reagent|RUO [benchchem.com]
- 5. Unraveling the 2,3-diketo-l-gulonic acid-dependent and -independent impacts of l-ascorbic acid on somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [FTIR studies of this compound and its metal compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrogen Peroxide-Mediated Oxidation for L-Threonate Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threonate, a key component of compounds like magnesium L-threonate, has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential cognitive-enhancing effects. One common and effective method for its synthesis is the hydrogen peroxide-mediated oxidation of L-ascorbic acid (Vitamin C). This process offers a relatively straightforward pathway to produce L-threonate and its salts.
These application notes provide a comprehensive overview of the chemical process, detailed experimental protocols, and quantitative data derived from various synthesis methodologies. The information is intended to guide researchers in the successful laboratory-scale production and analysis of L-threonate.
Reaction Pathway and Mechanism
The oxidation of L-ascorbic acid to L-threonate by hydrogen peroxide is a multi-step process. Initially, L-ascorbic acid is oxidized to dehydroascorbic acid (DHA).[1][2] Subsequently, DHA undergoes hydrolysis to form 2,3-diketogulonic acid (DKG).[1][3][4] Further oxidation and cleavage of DKG ultimately yield L-threonate and oxalate.[5][6][7] The presence of a salt-forming agent, such as calcium carbonate or magnesium carbonate, during the reaction can directly produce the corresponding L-threonate salt.[8][9][10]
Caption: Reaction pathway for L-threonate production.
Quantitative Data Summary
The following tables summarize quantitative data from various published protocols for the synthesis of L-threonate salts. These values provide a comparative reference for reaction conditions and expected outcomes.
Table 1: Reactant Molar Ratios and Yields
| Starting Material | Oxidant | Salt-Forming Agent | Molar Ratio (Ascorbic Acid : Agent : H₂O₂) | Product | Yield (%) | Purity (%) | Reference |
| L-Ascorbic Acid (0.1 mol) | Magnesium Peroxide | Magnesium Hydroxide | 1 : 0.6 : 2.5 | Magnesium L-threonate | 65 | 98.5 | [11][12] |
| L-Ascorbic Acid (0.1 mol) | Magnesium Peroxide | Magnesium Hydroxide | 1 : 0.6 : 2.0 | Magnesium L-threonate | 59.5 | 97.2 | [11][12] |
| L-Ascorbic Acid (0.1 mol) | Magnesium Peroxide | Magnesium Hydroxide | 1 : 0.5 : 3.0 | Magnesium L-threonate | 61.2 | 97.0 | [11] |
| L-Ascorbic Acid (0.227 mol) | Hydrogen Peroxide (28%) | Heavy Magnesium Carbonate | 1 : 1.34 : 2.3 | Magnesium L-threonate | - | - | [8][13] |
| L-Ascorbic Acid (10 kg) | Hydrogen Peroxide (25%) | Magnesium Hydroxide | - | Magnesium L-threonate | 31 | >99 | [14] |
| L-Ascorbic Acid (10 kg) | Hydrogen Peroxide (35%) | Calcium Hydroxide | - | L-threonic acid | 65 | 97 | [14] |
Table 2: Reaction Conditions
| Reaction Temperature (°C) | Reaction Time (hours) | Key Process Steps | Reference |
| 18-25 | 2.5 (incubation) | Dropwise addition of H₂O₂, followed by heating to 50-55°C for 1 hour. | [8] |
| Room Temperature | 6 | Neutralization with Mg(OH)₂, followed by addition of Magnesium Peroxide. | [11][12] |
| 50 | 3.5 | Neutralization with Mg(OH)₂, followed by addition of Magnesium Peroxide. | [11][12] |
| <20 (initial), 35 (reaction) | 6 | Dropwise addition of H₂O₂, followed by addition of Mg(OH)₂. | [14] |
| <20 (initial), 35 (reaction) | 3 | Dropwise addition of H₂O₂, followed by addition of Ca(OH)₂. | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments in the production and analysis of L-threonate.
Protocol 1: Synthesis of Magnesium L-threonate
This protocol is a synthesized methodology based on common practices found in the literature.[8][11][12][13][14]
Materials:
-
L-Ascorbic Acid
-
Heavy Magnesium Carbonate or Magnesium Hydroxide
-
Hydrogen Peroxide (28-35%)
-
Deionized Water
-
Ethanol (85-95%)
-
Medicinal Charcoal (optional)
-
Hydrochloric Acid (for pH adjustment)
-
Three-neck flask, stirrer, dropping funnel, thermometer, heating mantle, filtration apparatus.
Procedure:
-
Dissolution: Dissolve L-ascorbic acid in deionized water in a three-neck flask with stirring. The typical concentration is around 0.25 g/mL.
-
Neutralization: Slowly add the salt-forming agent (e.g., heavy magnesium carbonate) to the solution. Control the temperature to 20-30°C.
-
Oxidation: Cool the mixture to 18-25°C. Add hydrogen peroxide dropwise while maintaining the temperature within this range.
-
Incubation: After the addition of hydrogen peroxide is complete, allow the reaction to incubate at 18-25°C for approximately 2.5 hours with continuous stirring.
-
Heating: Increase the temperature to 50-55°C and maintain for 1 hour to ensure the reaction goes to completion.
-
Decolorization (Optional): Add medicinal charcoal and heat to 70-75°C for 2 hours to decolorize the solution.
-
Filtration: Cool the solution to 25-30°C and filter to remove any solids.
-
Concentration: Concentrate the filtrate under reduced pressure to a smaller volume (e.g., until it is a syrupy consistency).
-
pH Adjustment: Adjust the pH of the concentrated solution to 3.5-3.7 with hydrochloric acid.
-
Crystallization: Add the concentrated solution dropwise to a refluxing solution of 85-95% ethanol.
-
Isolation: Cool the mixture to allow for crystallization. Collect the crystals by filtration, wash with ethanol, and dry under vacuum.
Caption: Workflow for magnesium L-threonate synthesis.
Protocol 2: Quantification of L-threonate by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of L-threonate.[9][15]
Instrumentation and Columns:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
A suitable column for organic acid analysis, such as a PLRP-S column.[15]
Mobile Phase:
-
A common mobile phase is a dilute acidic aqueous solution, such as dilute sulfuric acid or phosphoric acid, to ensure the analyte is in its protonated form.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of L-threonate of known concentrations.
-
Sample Preparation: Dilute the reaction mixture or the final product solution to a concentration within the calibration range of the standards. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30-40°C).
-
Set the flow rate of the mobile phase (e.g., 0.5-1.0 mL/min).
-
Set the detector wavelength (if using UV, typically around 210 nm for organic acids).
-
-
Injection and Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve from the peak areas of the standards. Determine the concentration of L-threonate in the samples by comparing their peak areas to the calibration curve.
Concluding Remarks
The hydrogen peroxide-mediated oxidation of L-ascorbic acid is a viable and scalable method for the production of L-threonate and its salts. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their synthesis processes. Careful control of reaction parameters such as temperature, reactant ratios, and reaction time is crucial for achieving high yields and purity. The use of appropriate analytical techniques like HPLC is essential for accurate quantification and quality control of the final product.
References
- 1. Ascorbic acid oxidation by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Generation of hydrogen peroxide and hydroxyl radical resulting from oxygen-dependent oxidation of l-ascorbic acid via copper redox-catalyzed reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Vitamin C degradation in plant cells via enzymatic hydrolysis of 4-O-oxalyl-l-threonate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. eureka.patsnap.com [eureka.patsnap.com]
- 9. Safety of magnesium l‐threonate as a novel food pursuant to regulation (EU) 2015/2283 and bioavailability of magnesium from this source in the context of Directive 2002/46/EC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. food.gov.uk [food.gov.uk]
- 11. eureka.patsnap.com [eureka.patsnap.com]
- 12. CN106083567A - A kind of preparation method of magnesium L-threonate - Google Patents [patents.google.com]
- 13. CN104961636A - Synthesis method of magnesium L-threonate - Google Patents [patents.google.com]
- 14. CN102875362A - Preparation method of this compound or salts thereof - Google Patents [patents.google.com]
- 15. agilent.com [agilent.com]
Application Note: Quantification of L-Threonic Acid by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction L-threonic acid is a key metabolite of ascorbic acid (Vitamin C) and a component of compounds like Magnesium L-threonate, which is studied for its effects on cognitive function.[1] Accurate quantification of this compound in various samples, including biological fluids and pharmaceutical preparations, is crucial for metabolic studies, quality control, and pharmacokinetic analysis. The high polarity of this compound presents a significant challenge for traditional reversed-phase HPLC methods, often resulting in poor retention.[1] This application note provides detailed protocols for two robust HPLC-based methods for the reliable quantification of this compound: a Hydrophilic Interaction Liquid Chromatography (HILIC) method suitable for general samples and a highly sensitive Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-HPLC-MS/MS) method optimized for complex biological matrices.
Method 1: HILIC with ELSD or MS Detection
This method is ideal for analyzing this compound in aqueous solutions, pharmaceutical ingredients, and cell culture media. HILIC utilizes a polar stationary phase with a high-organic-content mobile phase to effectively retain and separate highly polar analytes like this compound.[2]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Column: A HILIC stationary phase column (e.g., polymer-based amino or silica-based amide), dimensions 4.6 x 250 mm, 5 µm.[3]
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). ELSD is a universal detector suitable for compounds without a UV chromophore.[3]
-
Reagents: Acetonitrile (B52724) (HPLC grade), Ammonium Formate or Ammonium Acetate (LC-MS grade), Formic Acid (LC-MS grade), this compound reference standard, and ultrapure water.
2. Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.[3]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the 50:50 water/acetonitrile diluent.
3. Sample Preparation
-
Aqueous Samples: Dilute the sample with the 50:50 water/acetonitrile diluent to fall within the calibration range.
-
Solid Samples: Dissolve a known quantity of the sample in the diluent, sonicate if necessary, and dilute to the appropriate concentration.
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection.[4]
4. Chromatographic & Detector Conditions
| Parameter | Condition |
| Column | HILIC, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic Elution: 85% Acetonitrile, 15% 10 mM Ammonium Formate (pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[3] |
| Injection Volume | 10 µL |
| ELSD Drift Tube Temp. | 100 °C[3] |
| ELSD Gas Flow Rate | 3.0 L/min[3] |
| MS Detection (if used) | ESI Negative Mode, monitoring m/z 134.5[5][6] |
Method 2: RP-HPLC-Tandem Mass Spectrometry (MS/MS)
This protocol describes a fast, selective, and highly sensitive method for quantifying this compound in human plasma and urine, adapted from validated published research.[5][6] It uses a standard C18 column coupled with the specificity of a triple-quadrupole mass spectrometer.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A system capable of accurate gradient formation at low flow rates.
-
Mass Spectrometer: A triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: YMC J'Sphere C18, or equivalent, 2.1 x 50 mm, 4 µm.[5][6]
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ammonium Acetate (LC-MS grade), this compound reference standard, and ultrapure water.
2. Preparation of Solutions
-
Mobile Phase: An isocratic mixture of Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v/v).[5][6]
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.
-
Calibration Standards: Prepare calibration curves by spiking appropriate amounts of the stock solution into blank plasma or urine. The typical range is 0.25-50 µg/mL for plasma and 2.5-500 µg/mL for urine.[5][6]
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or diluted urine sample, add 300 µL of methanol.[6]
-
Vortex the mixture for 3 minutes to precipitate proteins.[6]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and inject it into the HPLC-MS/MS system.
4. Chromatographic & MS/MS Conditions
| Parameter | Condition |
| Column | YMC J'Sphere C18 (or equivalent)[5][6] |
| Mobile Phase | Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v/v)[5][6] |
| Flow Rate | 0.2 mL/min[5][6] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative[5][6] |
| MS/MS Transition | Q1 (m/z): 134.5 -> Q3 (m/z): 74.7[5][6] |
Data Presentation: Method Performance
The following table summarizes the quantitative performance parameters for the RP-HPLC-MS/MS method as established in validation studies.[5][6] Similar validation should be performed for the HILIC method.
| Parameter | Plasma | Urine |
| Linearity Range (µg/mL) | 0.25 - 50 | 2.5 - 500 |
| Lower Limit of Quant. (µg/mL) | 0.25 | 2.5 |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Precision (RSD%) | < 15% | < 15% |
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Metabolic pathway of this compound formation.
References
- 1. This compound|High-Purity Reagent|RUO [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. CN111380991B - Method for detecting content of degradation impurities in vitamin C medicament - Google Patents [patents.google.com]
- 4. nacalai.com [nacalai.com]
- 5. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Analysis of L-threonate in Human Plasma and Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-threonate, a key metabolite of ascorbic acid (Vitamin C), is of growing interest in pharmaceutical and nutritional research.[1][2] Accurate and sensitive quantification of L-threonate in biological matrices such as human plasma and urine is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological roles.[3][4] This document provides detailed application notes and protocols for the analysis of L-threonate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for the determination of L-threonate in human plasma and urine, based on established methodologies.[3][4]
Table 1: LC-MS/MS Method Parameters for L-threonate Analysis
| Parameter | Human Plasma | Human Urine |
| Sample Preparation | Protein Precipitation | Dilution with water |
| Chromatography Column | YMC J'Sphere C18 | YMC J'Sphere C18 |
| Mobile Phase | Methanol:Acetonitrile:10mM Ammonium (B1175870) Acetate (B1210297) (20:5:75, v/v/v) | Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v/v) |
| Flow Rate | 0.2 mL/min | 0.2 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Negative Electrospray Ionization (ESI) |
| MS/MS Transition | m/z 134.5 → 74.7 | m/z 134.5 → 74.7 |
Table 2: Method Validation Data for L-threonate Quantification
| Parameter | Human Plasma | Human Urine |
| Linearity Range | 0.25 - 50 µg/mL | 2.5 - 500 µg/mL |
| Lower Limit of Quantitation (LLOQ) | 0.25 µg/mL | 2.5 µg/mL |
| Accuracy | 85 - 115% | 85 - 115% |
| Intra- and Inter-batch Precision (RSD%) | < 15% | < 15% |
Experimental Protocols
Sample Preparation
a) Human Plasma:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 300 µL of methanol.[4]
-
Vortex the mixture vigorously for 3 minutes to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully collect the supernatant for LC-MS/MS analysis.
b) Human Urine:
-
Thaw frozen human urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Dilute the urine sample with deionized water. The dilution factor should be optimized based on the expected concentration of L-threonate. A 1:10 dilution is a common starting point.
-
Vortex the diluted sample.
-
The diluted sample is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions:
-
Column: YMC J'Sphere C18, or equivalent reversed-phase column.
-
Mobile Phase: An isocratic mixture of methanol, acetonitrile, and 10mM ammonium acetate (20:5:75, v/v/v).[3][4]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
b) Mass Spectrometry (MS) Conditions:
-
Instrument: A triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) operated in the negative ion mode.[3][4]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for L-threonate: Monitor the transition from the precursor ion (m/z 134.5) to the product ion (m/z 74.7).[3][4]
-
Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to achieve maximum signal intensity for L-threonate.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of L-threonate.
Caption: Simplified metabolic pathway of L-ascorbic acid to L-threonate.
References
- 1. Expert Report on Magnesium L-Threonate - Delta Calendar [deltacalendar.com]
- 2. healthline.com [healthline.com]
- 3. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositori.upf.edu [repositori.upf.edu]
Application Notes and Protocols for the Determination of L-Threonate by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threonate, a key component of some dietary supplements and a metabolite of vitamin C, has garnered significant interest for its potential roles in cellular function and cognitive health. Accurate and reliable quantification of L-threonate in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its physiological effects. Capillary electrophoresis (CE) offers a powerful analytical technique for this purpose, providing high-resolution separations, minimal sample consumption, and rapid analysis times.
This document provides detailed application notes and experimental protocols for the determination of L-threonate using capillary electrophoresis with indirect UV detection. Additionally, it includes diagrams of the relevant metabolic and signaling pathways involving L-threonate to provide a broader biological context.
Principle of the Method
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. In this application, indirect UV detection is employed. Since L-threonate does not possess a strong chromophore for direct UV detection, the background electrolyte contains a UV-absorbing compound (a carrier ion) with an electrophoretic mobility similar to that of L-threonate. When L-threonate displaces the carrier ion in its zone, a decrease in UV absorbance is detected, resulting in a negative peak that is proportional to the concentration of L-threonate.
Quantitative Data Summary
The following tables summarize the quantitative data from a validated capillary electrophoresis method for the determination of L-threonate.[1]
Table 1: Method Performance Characteristics [1]
| Parameter | Value |
| Linearity Range | 50 - 500 µg/mL |
| Correlation Coefficient (r) | 0.9996 |
| Limit of Detection (LOD) | 6 µg/mL |
| Limit of Quantitation (LOQ) | 20 µg/mL |
Table 2: Precision and Recovery [1]
| Parameter | Chewable Tablet | Dry Syrup |
| Recovery | 99.45% | 99.12% |
| Relative Standard Deviation (RSD) for Recovery (n=5) | 0.57% | 0.48% |
| RSD of Peak Area Ratio (n=5) | 0.74% | 0.74% |
Experimental Protocols
Materials and Reagents
-
L-threonate standard
-
Calcium L-threonate (for sample preparation validation)
-
2,6-Naphthalenedicarboxylic acid (NDC)
-
Disodium (B8443419) carbonate (Na₂CO₃)
-
Tetradecyltrimethylammonium bromide (TTAB)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water (18 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
-
Capillary Electrophoresis system equipped with a UV detector.
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 50 cm).
-
Data acquisition and processing software.
Preparation of Solutions
Running Buffer (Background Electrolyte - BGE): Prepare a solution containing 2 mM 2,6-naphthalenedicarboxylic acid (NDC), 6 mM disodium carbonate, and 0.2 mM tetradecyltrimethylammonium bromide (TTAB) in deionized water. Adjust the pH if necessary with a dilute solution of NaOH. Degas the buffer by sonication before use.
Standard Solutions: Prepare a stock solution of L-threonate at 1 mg/mL in deionized water. From this stock, prepare a series of calibration standards ranging from 50 µg/mL to 500 µg/mL by serial dilution with deionized water.
Sample Preparation
For Chewable Tablets:
-
Weigh and finely powder a representative number of chewable tablets (e.g., 10 tablets) to obtain a homogenous sample.
-
Accurately weigh a portion of the powdered sample equivalent to a known amount of L-threonate (e.g., 100 mg).
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water and sonicate for 15-20 minutes to ensure complete dissolution of the L-threonate.
-
Allow the solution to cool to room temperature and then dilute to the mark with deionized water.
-
Mix the solution thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into a CE vial.
-
Further dilute the filtered solution with deionized water as necessary to bring the L-threonate concentration within the linear range of the assay (50-500 µg/mL).
For Dry Syrup:
-
Reconstitute the dry syrup according to the manufacturer's instructions, typically with a specified volume of deionized water.
-
Accurately transfer a volume of the reconstituted syrup containing a known amount of L-threonate (e.g., 100 mg) into a 100 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into a CE vial.
-
Further dilute the filtered solution with deionized water as necessary to bring the L-threonate concentration within the linear range of the assay (50-500 µg/mL).
Capillary Electrophoresis Conditions
-
Capillary: Uncoated fused-silica, 50 cm effective length, 50 µm i.d.
-
Running Buffer: 2 mM NDC, 6 mM Na₂CO₃, 0.2 mM TTAB.
-
Voltage: -20 kV (adjust as necessary for optimal separation).
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Indirect UV at 240 nm.[1]
-
Capillary Temperature: 25 °C.
Analysis Procedure
-
Rinse the capillary with 0.1 M NaOH, followed by deionized water, and then the running buffer before the first injection.
-
Between runs, rinse the capillary with the running buffer.
-
Inject and run the standard solutions to generate a calibration curve.
-
Inject and run the prepared sample solutions.
-
Identify the L-threonate peak based on its migration time compared to the standard.
-
Quantify the amount of L-threonate in the samples using the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for L-threonate determination by CE.
L-Threonate Metabolic Pathway (Bacterial)
Caption: Bacterial metabolic pathway of L-threonate.
L-Threonate Signaling in Neurons
References
Derivatisierungstechniken für die Gaschromatographie von L-Threonsäure
Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Richtlinien für die Derivatisierung von L-Threonsäure zur quantitativen Analyse mittels Gaschromatographie (GC), oft in Kopplung mit Massenspektrometrie (GC-MS). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit und thermische Stabilität von polaren Analyten wie L-Threonsäure zu erhöhen und somit eine präzise und reproduzierbare Analyse zu ermöglichen.
Einleitung
L-Threonsäure, ein Metabolit von Vitamin C, ist eine polare Verbindung, die mehrere Hydroxyl- (-OH) und eine Carboxylgruppe (-COOH) enthält. Diese funktionellen Gruppen machen eine direkte Analyse mittels Gaschromatographie schwierig, da die Verbindung eine geringe Flüchtigkeit aufweist und bei hohen Temperaturen im GC-Injektor oder auf der Trennsäure zu Zersetzung neigt.[1] Die Derivatisierung überführt diese polaren Gruppen in unpolare und leichter flüchtige Derivate, was die Analyse erheblich verbessert.[2] Die gängigsten Methoden hierfür sind die Silylierung, Acylierung und Alkylierung (insbesondere die Veresterung).[2][3]
Die Silylierung ist eine weit verbreitete und effektive Methode, bei der aktive Wasserstoffatome in den Hydroxyl- und Carboxylgruppen durch eine unpolare Trimethylsilyl-(TMS)-Gruppe ersetzt werden.[4] Dies führt zu einer signifikanten Reduzierung der Polarität und des Siedepunkts des Moleküls, was eine scharfe Peakform und eine verbesserte Empfindlichkeit in der GC-Analyse zur Folge hat.[2][4]
Übersicht der Derivatisierungsmethoden
Für die Analyse von Hydroxysäuren wie der L-Threonsäure sind verschiedene Derivatisierungsreagenzien geeignet. Die Auswahl hängt von der Probenmatrix, den gewünschten Nachweisgrenzen und der verfügbaren Laborausstattung ab.
| Derivatisierungstyp | Reagenz | Ziel-Funktionelle Gruppe | Vorteile |
| Silylierung | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid) | -OH, -COOH, -NH2, -SH | Sehr reaktiv, erzeugt flüchtige Nebenprodukte, weit verbreitet in der Metabolomik und Dopinganalytik.[2] |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) | -OH, -COOH, -NH2, -SH | Ähnlich wie MSTFA, oft in Kombination mit Katalysatoren wie TMCS verwendet.[4] | |
| TMSI (N-Trimethylsilylimidazol) | -OH, -COOH | Sehr reaktiv gegenüber Hydroxylgruppen und Carbonsäuren.[4] | |
| Alkylierung (Veresterung) | Methanolische HCl | -COOH | Spezifisch für Carbonsäuren, wandelt sie in Methylester um.[2] |
| Alkylhalogenide (z.B. Methyliodid) | -OH, -COOH, -NH2 | Führt Alkylgruppen ein, um Ether, Ester oder Amine zu bilden.[2] | |
| Acylierung | TFAA (Trifluoressigsäureanhydrid) | -OH, -NH2 | Führt Trifluoracetylgruppen ein, nützlich für den Nachweis mit Elektroneneinfangdetektor (ECD). |
Experimentelle Protokolle
Hier wird ein detailliertes Protokoll für die Silylierung von L-Threonsäure mittels BSTFA und dem Katalysator TMCS beschrieben. Dieses Verfahren ist robust und für die quantitative Analyse mittels GC-MS geeignet.
Protokoll 1: Silylierung von L-Threonsäure mit BSTFA/TMCS
1. Materialien und Reagenzien:
-
L-Threonsäure-Standard oder getrockneter Probenextrakt
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) + 1% TMCS (Trimethylchlorsilan)
-
Pyridin (wasserfrei)
-
Hexan (GC-Qualität)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)
-
Heizblock oder Wasserbad
-
Pipetten
-
Vortex-Mischer
-
Gaschromatograph mit Massenspektrometer (GC-MS)
2. Probenvorbereitung:
-
Eine bekannte Menge L-Threonsäure-Standard oder der zu analysierende Probenextrakt wird in ein Reaktionsgefäß eingewogen oder überführt.
-
Die Probe wird zur vollständigen Trockenheit gebracht, typischerweise unter einem sanften Stickstoffstrom oder durch Lyophilisation. Restwasser muss vollständig entfernt werden, da es mit dem Silylierungsreagenz reagiert.[4]
3. Derivatisierungsreaktion:
-
Zum trockenen Rückstand werden 100 µL wasserfreies Pyridin gegeben, um die Probe zu lösen. Die Lösung wird kurz gevortext.
-
Anschließend werden 100 µL BSTFA (+ 1% TMCS) hinzugefügt.
-
Das Reaktionsgefäß wird sofort fest verschlossen und erneut gevortext.
-
Die Reaktion wird für 60 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubiert.
-
Nach der Inkubation lässt man die Probe auf Raumtemperatur abkühlen.
4. GC-MS-Analyse:
-
Vor der Injektion kann die Probe optional mit Hexan verdünnt werden, um die Konzentration an den Messbereich des Detektors anzupassen.
-
1 µL des derivatisierten Aliquots wird in das GC-MS-System injiziert.
Workflow der L-Threonsäure-Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Silylierungs-Derivatisierung.
Quantitative Daten und GC-MS-Parameter
Die folgende Tabelle fasst typische Parameter für die quantitative Analyse von TMS-derivatisierter L-Threonsäure zusammen. Die exakten Werte für Retentionszeit und m/z-Fragmente müssen für jedes spezifische System experimentell ermittelt werden.
Tabelle 2: Typische GC-MS-Parameter und erwartete Ergebnisse
| Parameter | Empfohlener Wert / Einstellung | Anmerkungen |
| GC-Säule | DB-5ms, HP-5ms oder äquivalent (30 m x 0.25 mm ID, 0.25 µm Filmdicke) | Gering bis mittelpolare Phasen sind für silylierte Analyten geeignet.[4] |
| Trägergas | Helium, konstante Flussrate (z.B. 1.0 mL/min) | |
| Injektor-Temperatur | 250 °C | |
| Injektionsvolumen | 1 µL | |
| Injektionsmodus | Split (z.B. 20:1) oder Splitless | Der Splitless-Modus wird für Spurenanalysen empfohlen. |
| Ofentemperaturprogramm | Anfangstemperatur: 80 °C (2 min halten) Rampe 1: 5 °C/min bis 180 °C Rampe 2: 20 °C/min bis 280 °C (5 min halten) | Ein Temperaturprogramm ist notwendig, um komplexe Gemische aufzutrennen.[5] |
| MS-Transferline-Temp. | 280 °C | |
| Ionenquellentemperatur | 230 °C | |
| Ionisationsenergie | 70 eV (Elektronenstoßionisation, EI) | |
| Scan-Modus | Full Scan (m/z 50-600) oder Selected Ion Monitoring (SIM) | Der SIM-Modus bietet eine höhere Empfindlichkeit für die quantitative Analyse. |
| Erwartete Retentionszeit | Systemabhängig (z.B. 15-20 min) | Muss experimentell bestimmt werden. |
| Charakteristische m/z-Ionen | Experimentell zu bestimmen | Erwartet werden das Molekülion (M+) und typische Fragmente für TMS-Derivate (z.B. m/z 73, 147, [M-15]+). |
Logische Beziehungen der Derivatisierung
Abbildung 2: Logischer Zusammenhang zwischen Analyt-Eigenschaften und Derivatisierung.
Fehlerbehebung und wichtige Hinweise
-
Vollständige Trockenheit: Wasser konkurriert mit dem Analyten um das Derivatisierungsreagenz und kann zu unvollständigen Reaktionen und schlechter Reproduzierbarkeit führen.
-
Reagenzüberschuss: Es sollte immer ein ausreichender molarer Überschuss des Derivatisierungsreagenzes verwendet werden, um eine quantitative Umsetzung sicherzustellen.
-
Liner- und Säulenwartung: Silylierungsreagenzien und deren Nebenprodukte können den GC-Injektor-Liner und den vorderen Teil der Säule kontaminieren. Regelmäßige Wartung ist für eine gleichbleibende Leistung unerlässlich.[4]
-
Kalibrierung: Für eine genaue Quantifizierung ist die Erstellung einer Kalibrierkurve mit derivatisierten Standards von L-Threonsäure erforderlich. Die Verwendung eines internen Standards wird empfohlen, um Variationen bei der Probenvorbereitung und Injektion auszugleichen.[1]
References
- 1. Gaschromatographie [chemie.de]
- 2. Derivatisierung - Deutsche Sporthochschule Köln [dshs-koeln.de]
- 3. Derivatization reagents for GC Information | Derivatization reagents for GC | Gas chromatography (GC) | Chromatography | MACHEREY-NAGEL [mn-net.com]
- 4. GC Technischer Tipp [discover.phenomenex.com]
- 5. uni-regensburg.de [uni-regensburg.de]
Application Notes and Protocols for Increasing Brain Magnesium Levels in Rodents Using Magnesium L-threonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Magnesium L-threonate (MgT) to effectively elevate magnesium concentrations in the brains of rodent models. The information compiled is based on peer-reviewed studies and is intended to guide researchers in designing and executing experiments to investigate the neuroprotective and cognitive-enhancing effects of MgT.
Introduction
Magnesium (Mg²⁺) is a crucial cation in the central nervous system, playing a pivotal role in neurotransmission and synaptic plasticity.[1][2] It acts as a natural antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in learning and memory.[1][2] While systemic magnesium administration has limitations in crossing the blood-brain barrier, Magnesium L-threonate (MgT), a unique compound of magnesium and L-threonic acid, has been demonstrated to effectively increase magnesium levels in the brain.[3][4][5] This has been associated with enhanced synaptic plasticity, prevention of synapse loss, and improved cognitive function in various rodent models.[3][6][7]
Quantitative Data Summary
The following tables summarize the quantitative outcomes of MgT administration in rodents as reported in various studies.
Table 1: Effect of Magnesium L-threonate on Brain Magnesium Levels
| Animal Model | MgT Dosage | Administration Route & Duration | Change in Brain Magnesium Levels | Reference |
| Normal Mice | 1.2 mM in drinking water for 28 days | Oral (drinking water) | ~21.6% increase in Cerebrospinal Fluid (CSF) Mg²⁺ | [5] |
| APPswe/PS1dE9 Mice | 910 mg/kg/day | Oral (drinking water) | ~30% increase in brain tissue Mg²⁺ | [5] |
| Aged Rats | 50 mg/kg/day elemental Mg | Oral | ~15% increase in CSF Mg²⁺ | [5] |
| Adult Male Rats | Not specified | Oral | 8.3% higher than baseline in CSF at day 15 | [8] |
Table 2: Effects of Magnesium L-threonate on Synaptic Density and Protein Expression
| Animal Model | MgT Dosage | Duration | Key Findings | Reference |
| Lead-exposed Rats | Not specified, for 30 days | 30 days | Increased dendritic spine density by 53.6% compared to Pb-exposed group; Increased NR2A mRNA and protein levels. | [1][2] |
| APPswe/PS1dE9 Mice | 910 mg/kg/day | 12 months | Prevented synapse loss; Stabilized BACE1 expression; Upregulated NR2B-containing NMDAR signaling. | [6] |
| Aged Rats | Not specified | Not specified | Increased synapse density in the hippocampus. | [3] |
Table 3: Cognitive and Behavioral Outcomes of Magnesium L-threonate Treatment
| Animal Model | MgT Dosage | Duration | Cognitive/Behavioral Improvements | Reference |
| APPswe/PS1dE9 Mice | 455 mg/kg/day & 910 mg/kg/day | 3 months | Attenuated memory deficits in Morris Water Maze test. | [9] |
| APPswe/PS1dE9 Mice | 910 mg/kg/day | 3 months | Prevented memory deficits in Morris Water Maze test. | [10] |
| Lead-exposed Rats | Not specified, for 30 days | 30 days | Rescued impaired spatial memory in Morris Water Maze test. | [1] |
| Aged Rats | Not specified | Not specified | Enhanced spatial and associative memory. | [1][2] |
| Parkinson's Disease Mouse Model | 0.8, 1.2, 1.6 mM in drinking water | 4 weeks | Attenuated motor deficits in open-field and rotarod tests. | [5] |
Experimental Protocols
General Animal Handling and Housing
-
Animal Models: Commonly used models include C57BL/6J mice, APPswe/PS1dE9 transgenic mice (Alzheimer's model), and Sprague-Dawley rats.[5][11]
-
Housing: House animals in a specific-pathogen-free environment with a 12-hour light/dark cycle, constant temperature (e.g., 23 ± 1°C), and humidity (e.g., 50%). Provide ad libitum access to standard chow and water, unless specified otherwise by the experimental design.[10]
-
Ethical Considerations: All animal experiments must be conducted in accordance with local ethical committee guidelines for animal care and use.
Preparation and Administration of Magnesium L-threonate
MgT can be administered through drinking water or by oral gavage.
Protocol 2.2.1: Administration via Drinking Water
This method is suitable for long-term studies and minimizes animal stress.
-
Preparation of MgT Solution:
-
Calculate the required concentration of MgT in the drinking water based on the target daily dosage and the average daily water consumption of the animals. For example, a common dosage for mice is 910 mg/kg/day.[6][9][10] For a 30g mouse drinking approximately 5 mL of water per day, the concentration would be approximately 5.46 mg/mL.
-
Dissolve the calculated amount of MgT powder in distilled water. Ensure it is fully dissolved.
-
-
Administration:
-
Replace the regular drinking water with the MgT solution.
-
Measure water intake and animal body weight daily to adjust the MgT concentration as needed to maintain the target dosage.[5]
-
Prepare fresh MgT solution regularly (e.g., every 2-3 days) to ensure stability.
-
Protocol 2.2.2: Administration via Oral Gavage
This method allows for precise dosage control and is suitable for shorter-term studies or when exact timing of administration is critical.
-
Preparation of MgT Suspension:
-
Calculate the total amount of MgT needed per animal based on its body weight.
-
Suspend the MgT powder in a suitable vehicle, such as a solution of 0.5% hydroxypropyl methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.[9]
-
-
Administration:
-
Gently restrain the animal.
-
Using a proper-sized oral gavage needle, carefully administer the MgT suspension directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Measurement of Brain Magnesium Levels
Protocol 2.3.1: Cerebrospinal Fluid (CSF) Magnesium Measurement
-
CSF Collection:
-
Anesthetize the rodent according to approved protocols.
-
Surgically expose the cisterna magna.
-
Carefully insert a glass capillary tube to collect CSF. Avoid blood contamination.
-
-
Magnesium Analysis:
-
Use atomic absorption spectrometry to determine the magnesium concentration in the collected CSF samples.[12]
-
Behavioral Testing
Protocol 2.4.1: Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory in rodents.[9]
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) at a controlled temperature (e.g., 22 ± 1°C). A hidden platform is submerged just below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (Learning):
-
For several consecutive days (e.g., 5 days), conduct multiple trials per day (e.g., 4 trials).
-
In each trial, release the mouse from a different starting position and allow it to search for the hidden platform for a set time (e.g., 60 seconds).
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform and allow it to remain there for a few seconds (e.g., 15 seconds).
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
-
Probe Trial (Memory):
-
One day after the last acquisition trial, remove the platform from the pool.
-
Allow the mouse to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was located), the number of platform crossings, and the swim path.
-
Immunohistochemistry and Western Blotting
Protocol 2.5.1: Synaptic Density and Protein Expression Analysis
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brain and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain (e.g., hippocampus) using a cryostat.
-
-
Immunohistochemistry:
-
Incubate the brain sections with primary antibodies against synaptic markers (e.g., synaptophysin) or proteins of interest (e.g., p-ERK, p-CREB, BACE1).
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Image the sections using a confocal microscope and quantify the fluorescence intensity or the number of positive cells.
-
-
Western Blotting:
-
Homogenize brain tissue (e.g., hippocampus) in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., ERK, p-ERK, CREB, p-CREB, BACE1, NR2B).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and quantify the band intensity.[9]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Magnesium L-threonate has been shown to modulate several key signaling pathways in the brain that are critical for synaptic plasticity and neuronal health.
Caption: Key signaling pathways modulated by Magnesium L-threonate.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of MgT in a rodent model of cognitive impairment.
Caption: General experimental workflow for MgT studies in rodents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Dietary intake of magnesium- l -threonate alleviates memory deficits induced by developmental lead exposure in rats - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26959A [pubs.rsc.org]
- 3. magtein.com [magtein.com]
- 4. Magnesium L-Threonate Regenerates Brain Structures - Life Extension [lifeextension.com]
- 5. Treatment Of Magnesium-L-Threonate Elevates The Magnesium Level In The Cerebrospinal Fluid And Attenuates Motor Deficits And Dopamine Neuron Loss In A Mouse Model Of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevation of brain magnesium prevents synaptic loss and reverses cognitive deficits in Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnesium-L-threonate - Novel Magnesium Compound Reverses Neurodegeneration [extrasupplements.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Magnesium-L-threonate Ameliorates Cognitive Deficit by Attenuating Adult Hippocampal Neurogenesis Impairment in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic dietary magnesium-L-threonate speeds extinction and reduces spontaneous recovery of a conditioned taste aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Studying Synaptic Density Using L-threonate in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threonate, a metabolite of vitamin C, has garnered significant interest in the neuroscience community for its potential to enhance cognitive function.[1][2] Research suggests that L-threonate facilitates the transport of magnesium into neurons, thereby increasing intracellular magnesium concentration.[1][2][3] This elevation in neuronal magnesium is a critical signaling event that promotes the density and plasticity of synapses, the fundamental connections between neurons that underpin learning and memory.[3][4] These application notes provide a detailed protocol for studying the effects of L-threonate on synaptic density in neuronal cultures, a key in vitro model for investigating the molecular mechanisms of synaptogenesis and for screening potential therapeutic compounds.
Mechanism of Action: L-threonate and Synaptogenesis
L-threonate's pro-synaptogenic effects are primarily attributed to its ability to increase intraneuronal magnesium levels.[1][2] This is achieved through the facilitation of magnesium transport across the neuronal membrane, a process mediated by glucose transporters (GLUTs).[1][2][5] Once inside the neuron, elevated magnesium levels influence several downstream pathways that converge to enhance synaptic density and function.
Key molecular events include:
-
Upregulation of NMDA Receptors: Increased intracellular magnesium promotes the expression of NR2B-containing N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and learning.[1][2]
-
Enhanced Mitochondrial Function: L-threonate treatment has been shown to boost mitochondrial membrane potential, indicating an enhancement of mitochondrial function, which is essential for the energy-demanding processes of synapse formation and maintenance.[1][5]
-
Increased Synaptic Protein Expression: The culmination of these effects is an increase in the expression of key pre- and post-synaptic proteins, such as synaptophysin (SYN) and postsynaptic density protein 95 (PSD-95), leading to a measurable increase in the number of functional synapses.[2]
Data Presentation: Quantitative Effects of L-threonate on Synaptic Density
The following tables summarize the dose-dependent effects of L-threonate on synaptic protein expression in cultured neurons, as derived from published studies.
Table 1: Effect of L-threonate on Synaptic Protein Expression in Human Neural Stem Cell-Derived Neurons
| L-threonate Concentration (µM) | Fold Change in Synaptophysin (SYN) Expression (Mean ± SEM) | Statistical Significance (p-value vs. Control) | Fold Change in PSD-95 Expression (Mean ± SEM) | Statistical Significance (p-value vs. Control) |
| 0 (Control) | 1.00 ± 0.12 | - | 1.00 ± 0.15 | - |
| 30 | 1.25 ± 0.18 | >0.05 | 1.35 ± 0.20 | >0.05 |
| 75 | 1.60 ± 0.25 | <0.05 | 1.75 ± 0.28 | <0.05 |
| 150 | 2.10 ± 0.30 | <0.01 | 2.20 ± 0.35 | <0.01 |
Data synthesized from descriptive statistics and figures in cited literature.[2]
Experimental Protocols
This section provides a detailed methodology for investigating the impact of L-threonate on synaptic density in primary neuronal cultures using immunocytochemistry.
Protocol 1: Primary Hippocampal Neuron Culture
-
Preparation of Culture Substrate: Coat sterile glass coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. The following day, wash the coverslips three times with sterile water and allow them to dry completely.
-
Neuron Dissociation: Dissect hippocampi from embryonic day 18 (E18) rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS). Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Cell Plating: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension. Centrifuge the cells at 1000 rpm for 5 minutes. Resuspend the cell pellet in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin. Plate the neurons on the prepared coverslips at a density of 80,000 cells per coverslip.[6]
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Replace half of the culture medium every 3-4 days.
Protocol 2: L-threonate Treatment
-
Preparation of L-threonate Stock Solution: Prepare a sterile stock solution of L-threonate (e.g., 100 mM in sterile water or culture medium).
-
Treatment: After 10-12 days in vitro (DIV), when synapses are actively forming, treat the neuronal cultures with varying concentrations of L-threonate (e.g., 0, 30, 75, 150 µM) by adding the appropriate volume of the stock solution to the culture medium.
-
Incubation: Incubate the treated cultures for the desired duration (e.g., 48 hours) before proceeding to immunocytochemistry.
Protocol 3: Immunocytochemistry for Synaptic Markers
-
Fixation: Gently wash the coverslips with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[7]
-
Permeabilization and Blocking: Wash the coverslips three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the coverslips with primary antibodies against a pre-synaptic marker (e.g., rabbit anti-Synaptophysin, 1:500) and a post-synaptic marker (e.g., mouse anti-PSD-95, 1:500) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594, 1:1000) in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Mounting: Wash the coverslips three times with PBS and once with distilled water. Mount the coverslips onto glass slides using an anti-fade mounting medium containing DAPI for nuclear counterstaining.
Protocol 4: Image Acquisition and Analysis
-
Image Acquisition: Acquire fluorescent images using a confocal microscope. Capture images of dendrites from multiple neurons per coverslip, ensuring consistent imaging parameters (e.g., laser power, gain, pinhole size) across all experimental groups.
-
Image Analysis:
-
Use image analysis software such as ImageJ or Fiji.
-
Define regions of interest (ROIs) along the dendrites.
-
Use a puncta analyzer plugin to identify and quantify the number of fluorescent puncta for each synaptic marker (Synaptophysin and PSD-95).
-
Determine the number of co-localized puncta, which represent putative synapses.[8]
-
Normalize the number of synapses to the length of the dendritic segment analyzed to obtain synaptic density (synapses/µm).
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of differences between treatment groups.
-
Visualizations
Signaling Pathway of L-threonate in Enhancing Synaptic Density
Caption: L-threonate signaling cascade.
Experimental Workflow for Studying Synaptic Density
Caption: Synaptic density analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. physicians-strength.com [physicians-strength.com]
- 6. Neuroprotective effects of magnesium l-threonate in a hypoxic zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nutritionaloutlook.com [nutritionaloutlook.com]
- 8. Magnesium-L-threonate Ameliorates Cognitive Deficit by Attenuating Adult Hippocampal Neurogenesis Impairment in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of L-Threonic Acid in Memory and Learning
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of L-Threonic acid, primarily administered as Magnesium L-Threonate (MgT), for investigating its effects on memory and learning. The protocols and data presented are synthesized from preclinical and clinical studies to guide researchers in designing and executing their own investigations.
Introduction
This compound, a metabolite of vitamin C, has garnered significant attention for its potential cognitive-enhancing effects, particularly when combined with magnesium to form Magnesium L-Threonate (MgT).[1][2] This compound is noted for its high bioavailability and ability to cross the blood-brain barrier, thereby effectively increasing magnesium levels in the brain.[1][2][3] Elevated brain magnesium is hypothesized to enhance synaptic plasticity, a fundamental process for learning and memory.[3][4][5][6] In vivo studies in animal models and humans suggest that MgT may improve various cognitive functions, prevent synaptic loss, and offer neuroprotective benefits, particularly in the context of age-related cognitive decline and neurodegenerative diseases like Alzheimer's.[3][4][7][8]
Mechanism of Action
The primary proposed mechanism of action for this compound in the form of MgT revolves around the enhancement of synaptic function. Key pathways and effects include:
-
Increased Synaptic Density and Plasticity: MgT has been shown to increase the density of synapses in brain regions crucial for memory, such as the hippocampus.[3][4][5]
-
Upregulation of NMDA Receptors: It is suggested that MgT enhances synaptic plasticity by upregulating the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is critical for learning and memory.[5][9][10]
-
Activation of Signaling Pathways: The ERK/CREB signaling pathway, which plays a crucial role in neurogenesis and cognitive function, has been shown to be activated by MgT treatment in animal models of Alzheimer's disease.[11][12]
-
Neuroprotection: Studies indicate that MgT may exert neuroprotective effects by reducing oxidative stress and inflammation.[4][7][13]
-
Modulation of the Microbiota-Gut-Brain Axis: Emerging research suggests that MgT may also influence cognitive function by modulating the gut microbiome.[7]
Below is a diagram illustrating the proposed signaling pathway for Magnesium L-Threonate's effect on memory enhancement.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various in vivo studies investigating the effects of Magnesium L-Threonate on memory and related biomarkers.
Table 1: Animal Studies
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Aged Rats | Not Specified | 24 days | ~15% more correct choices in T-maze test (p<0.05) | [10] |
| APP/PS1 Mice | 455 mg/kg/day | 3 months | Improved spatial learning and memory consolidation in Morris Water Maze test. | [12] |
| APP/PS1 Mice | 910 mg/kg/day | 3 months | Dose-dependent improvement in cognitive deficits. | [12] |
| Rats (Neuropathic Pain Model) | 609 mg/kg/day | 2 weeks | Prevented and restored short-term memory deficits. | [14] |
Table 2: Human Clinical Trials
| Participant Group | Dosage | Duration | Key Findings | Reference |
| Adults (50-70 years) with cognitive impairment | 1.5 - 2 g/day | 12 weeks | Reversal of brain aging by the equivalent of 9 years. | [3][4][15] |
| Adults (50-70 years) with memory complaints | 1.5 - 2 g/day | 6 weeks | 13.1% improvement in working memory (p=0.023). | [9] |
| Adults with mild to moderate dementia | 1,800 mg/day | 60 days | Associated with changes in regional cerebral metabolism. | [16][17][18] |
| Healthy Chinese Adults (18-65 years) | 2 g/day | 30 days | Improvement in all five categories of a memory test and in overall memory scores. | [1] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on Magnesium L-Threonate.
Animal Model Preparation and Administration
Objective: To prepare animal models and administer Magnesium L-Threonate for in vivo studies.
Materials:
-
Animal models (e.g., APP/PS1 transgenic mice, aged Sprague-Dawley rats)
-
Magnesium L-Threonate (MgT)
-
Drinking water or vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) + 0.2% Tween 80)
-
Oral gavage needles (if applicable)
-
Animal housing and care facilities
Protocol:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Group Assignment: Randomly assign animals to control and treatment groups.
-
Dosage Preparation: Prepare the MgT solution based on the desired dosage. For administration via drinking water, dissolve the calculated amount of MgT in the daily water supply. For oral gavage, dissolve or suspend the MgT in the appropriate vehicle.
-
Administration:
-
Drinking Water: Provide the MgT-containing water ad libitum.
-
Oral Gavage: Administer the prepared MgT solution directly into the stomach using an oral gavage needle. The frequency of administration will depend on the study design (e.g., daily).
-
-
Monitoring: Monitor the animals' general health, body weight, and food and water intake throughout the study period.
Behavioral Testing: Morris Water Maze (MWM)
Objective: To assess spatial learning and memory in rodents.
Materials:
-
Circular water tank (maze)
-
Escape platform
-
Water (made opaque with non-toxic paint)
-
Video tracking system and software
Protocol:
-
Habituation: Allow the animals to swim freely in the maze without the platform for 60 seconds one day before the training begins.
-
Spatial Acquisition Training:
-
Conduct training for a set number of consecutive days (e.g., 5 days) with multiple trials per day (e.g., 4 trials).
-
For each trial, gently place the animal into the water facing the wall of the tank from one of four starting positions.
-
Allow the animal to search for the hidden escape platform for a maximum time (e.g., 60 seconds).
-
If the animal finds the platform, allow it to remain there for a short period (e.g., 15-30 seconds).
-
If the animal fails to find the platform within the maximum time, guide it to the platform and allow it to stay for the same duration.
-
Record the escape latency (time to find the platform) and swim path using the video tracking system.
-
-
Probe Trial (Memory Retention Test):
-
On the day after the final training session, remove the escape platform from the maze.
-
Allow the animal to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Western Blotting for Signaling Pathway Analysis
Objective: To measure the expression of key proteins in a signaling pathway (e.g., ERK/CREB).
Materials:
-
Hippocampus tissue samples
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB)
-
Secondary antibodies (horseradish peroxidase-conjugated)
-
Chemiluminescence detection system
Protocol:
-
Tissue Homogenization: Homogenize hippocampus tissue samples in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C, followed by incubation with the appropriate secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the expression of phosphorylated proteins to the total protein expression.
Below is a diagram illustrating a general experimental workflow for in vivo studies with Magnesium L-Threonate.
Conclusion
The in vivo application of this compound, as Magnesium L-Threonate, shows considerable promise for the enhancement of memory and learning. The evidence from both animal and human studies suggests a strong potential for its use in mitigating cognitive decline. The protocols and data presented here provide a foundation for researchers to further explore the mechanisms and therapeutic potential of this compound. Future studies should aim to further elucidate the precise molecular pathways involved and to conduct larger-scale, long-term clinical trials to confirm its efficacy and safety in diverse populations.
References
- 1. Magnesium L-Threonate: Champion of Cognitive Health [casi.org]
- 2. reddragonnutritionals.com [reddragonnutritionals.com]
- 3. Magnesium L-Threonate Regenerates Brain Structures - Life Extension [lifeextension.com]
- 4. Magnesium L-Threonate Reverses Brain Age by 9 Years [asherlongevity.com]
- 5. Enhancement of learning and memory by elevating brain magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Magnesium-L-threonate treats Alzheimer’s disease by modulating the microbiota-gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. metagenicsinstitute.com [metagenicsinstitute.com]
- 10. metagenicsinstitute.com [metagenicsinstitute.com]
- 11. Magnesium-L-threonate Ameliorates Cognitive Deficit by Attenuating Adult Hippocampal Neurogenesis Impairment in a Mouse Model of Alzheimer’s Disease [en-journal.org]
- 12. Magnesium-L-threonate Ameliorates Cognitive Deficit by Attenuating Adult Hippocampal Neurogenesis Impairment in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Magnesium L-threonate prevents and restores memory deficits associated with neuropathic pain by inhibition of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Magnesium L-Threonate for the Enhancement of Learning and Memory in People With Dementia | Clinical Research Trial Listing [centerwatch.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Investigating the Effects of L-Threonic Acid on Osteoblasts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the influence of L-threonic acid on osteoblast proliferation, differentiation, and mineralization. The protocols outlined below are based on established cell culture methodologies and provide a framework for consistent and reproducible results.
Introduction
This compound, a metabolite of Vitamin C, is gaining interest for its potential role in bone health. Vitamin C is known to be essential for collagen synthesis, a key component of the bone matrix, and it also functions as a cofactor for enzymes involved in osteoblast differentiation.[1] this compound has been shown to increase the uptake and retention of Vitamin C in cells, suggesting it may indirectly promote osteoblast function.[1] This document details the necessary protocols to investigate these potential osteogenic effects in a laboratory setting.
Data Presentation
The following tables present hypothetical quantitative data to illustrate how to structure and report experimental findings.
Table 1: Effect of this compound on Osteoblast Proliferation (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) at 24h (Mean ± SD) | Cell Viability (% of Control) at 24h | Absorbance (570 nm) at 48h (Mean ± SD) | Cell Viability (% of Control) at 48h |
| 0 (Control) | 0.52 ± 0.04 | 100% | 0.85 ± 0.06 | 100% |
| 1 | 0.55 ± 0.05 | 105.8% | 0.92 ± 0.07 | 108.2% |
| 10 | 0.61 ± 0.06 | 117.3% | 1.05 ± 0.08 | 123.5% |
| 100 | 0.68 ± 0.07 | 130.8% | 1.21 ± 0.09 | 142.4% |
Table 2: Effect of this compound on Osteoblast Differentiation (ALP Activity Assay)
| This compound Concentration (µM) | ALP Activity (U/L) at 48h (Mean ± SD) | ALP Activity (% of Control) at 48h | ALP Activity (U/L) at 72h (Mean ± SD) | ALP Activity (% of Control) at 72h |
| 0 (Control) | 15.3 ± 1.2 | 100% | 25.8 ± 2.1 | 100% |
| 1 | 16.1 ± 1.4 | 105.2% | 28.4 ± 2.3 | 110.1% |
| 10 | 18.2 ± 1.6 | 119.0% | 33.5 ± 2.8 | 130.0% |
| 100 | 21.5 ± 1.9 | 140.5% | 39.7 ± 3.2 | 153.9% |
Table 3: Effect of this compound on Osteoblast Mineralization (Alizarin Red S Staining Quantification)
| This compound Concentration (µM) | Absorbance (405 nm) at Day 14 (Mean ± SD) | Mineralization (% of Control) at Day 14 | Absorbance (405 nm) at Day 21 (Mean ± SD) | Mineralization (% of Control) at Day 21 |
| 0 (Control) | 0.21 ± 0.02 | 100% | 0.45 ± 0.04 | 100% |
| 1 | 0.24 ± 0.03 | 114.3% | 0.52 ± 0.05 | 115.6% |
| 10 | 0.30 ± 0.03 | 142.9% | 0.68 ± 0.06 | 151.1% |
| 100 | 0.38 ± 0.04 | 181.0% | 0.85 ± 0.07 | 188.9% |
Experimental Protocols
Osteoblast Cell Culture
This protocol describes the basic maintenance of osteoblast cell lines (e.g., MC3T3-E1, Saos-2) or primary osteoblasts.
Materials:
-
Osteoblast cell line or primary osteoblasts
-
Basal medium (e.g., α-MEM or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture osteoblasts in basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new culture vessels at an appropriate density.
Osteoblast Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Osteoblasts
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed osteoblasts into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 µM) and incubate for 24 or 48 hours.[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)
Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation.
Materials:
-
Osteoblasts
-
96-well plates
-
This compound stock solution
-
Osteogenic differentiation medium (basal medium with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 10⁻⁸ M dexamethasone)
-
ALP assay kit (p-nitrophenyl phosphate-based)
Procedure:
-
Seed osteoblasts into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[2]
-
Replace the medium with osteogenic differentiation medium containing various concentrations of this compound.
-
Incubate for 48 and 72 hours, changing the medium every 2-3 days.
-
Measure ALP activity in the cell lysate or culture supernatant according to the manufacturer's instructions of the ALP assay kit.[2]
-
Read the absorbance at 405 nm.
Osteoblast Mineralization Assay (Alizarin Red S Staining)
This assay detects calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.
Materials:
-
Osteoblasts
-
24-well plates
-
This compound stock solution
-
Osteogenic differentiation medium
-
4% Paraformaldehyde (PFA) or 10% Formalin
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
Cetylpyridinium (B1207926) chloride (10% w/v in 10 mM sodium phosphate, pH 7.0) for quantification
Procedure:
-
Seed osteoblasts in 24-well plates and culture them in osteogenic differentiation medium with different concentrations of this compound for 14-21 days.[3]
-
Wash the cells with PBS and fix with 4% PFA or 10% Formalin for 15-30 minutes.[4][5]
-
Wash the fixed cells with deionized water.
-
Stain the cells with Alizarin Red S solution for 20-30 minutes at room temperature.[5]
-
Wash extensively with deionized water to remove excess stain.
-
For quantification, elute the stain by adding 10% cetylpyridinium chloride to each well and incubate for 1 hour with shaking.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 405 nm.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound in Osteoblasts
This compound, as a metabolite of Vitamin C, is hypothesized to enhance osteoblast function by increasing intracellular Vitamin C levels. Vitamin C is a crucial cofactor for the hydroxylation of proline and lysine (B10760008) residues in procollagen, a critical step in the formation of a stable collagen triple helix, the primary component of the bone matrix. Furthermore, Vitamin C can influence key signaling pathways involved in osteoblast differentiation, such as the Wnt/β-catenin and BMP/SMAD pathways, by promoting the expression of osteogenic transcription factors like Runx2.
Caption: Proposed mechanism of this compound in osteoblasts.
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates the overall experimental workflow for a comprehensive study of this compound's effects on osteoblasts.
Caption: Workflow for studying this compound's osteogenic effects.
References
- 1. Zoledronic acid suppresses mineralization through direct cytotoxicity and osteoblast differentiation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of L-threonate on bone resorption by osteoclasts in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. No change in bone-specific alkaline phosphatase activities in cultured rat osteoblastic cells under L-ascorbate and beta-glycerophosphate-induced mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-threonic Acid in Parkinson's Disease Metabolomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] While the exact etiology remains multifaceted, mitochondrial dysfunction, oxidative stress, and neuroinflammation are considered key contributors to its pathogenesis.[2] Metabolomics, the comprehensive analysis of small molecule metabolites in biological systems, has emerged as a powerful tool for elucidating disease mechanisms and identifying potential biomarkers for diagnosis and therapeutic monitoring in Parkinson's disease.[2][3]
L-threonic acid, a metabolite of vitamin C, has garnered significant interest in neuroscience research, primarily through studies on its salt form, magnesium L-threonate (MgT). Research has demonstrated that MgT can elevate magnesium levels in the cerebrospinal fluid (CSF), a feature not observed with other magnesium salts like magnesium sulfate.[4] This increased bioavailability of magnesium in the central nervous system has been linked to neuroprotective effects, including the attenuation of motor deficits and a reduction in the loss of dopaminergic neurons in animal models of Parkinson's disease.[4][5][6] These findings suggest a potential therapeutic role for this compound in modulating key pathological events in PD.
This document provides a hypothetical framework for the application of this compound in Parkinson's disease metabolomics research. It outlines detailed protocols for targeted and untargeted metabolomic analyses to investigate the impact of this compound on the metabolic profiles of PD patients and to identify novel biomarkers associated with its neuroprotective effects.
Hypothetical Signaling Pathway of Magnesium L-threonate in Neuroprotection
The proposed mechanism of action for magnesium L-threonate in neuroprotection involves the L-threonate component facilitating the transport of magnesium across the blood-brain barrier. This leads to an increased concentration of magnesium in the cerebrospinal fluid, which can then exert its neuroprotective effects on dopaminergic neurons. These effects are thought to include the modulation of NMDA receptors, reduction of neuroinflammation, and support of mitochondrial function.
Caption: Proposed mechanism of Magnesium L-threonate neuroprotection.
Quantitative Data from Representative PD Metabolomics Studies
The following tables summarize metabolites that are consistently reported as altered in the plasma/serum and cerebrospinal fluid (CSF) of Parkinson's disease patients compared to healthy controls. This data is representative of typical findings in the field and provides a basis for hypothesis generation in a study involving this compound.
Table 1: Representative Altered Metabolites in Plasma/Serum of PD Patients
| Metabolite Class | Metabolite Name | Direction of Change in PD | Potential Implication | Reference |
| Amino Acids | Phenylacetyl-L-glutamine | Increased | Gut microbiota alteration | [7] |
| Kynurenine | Increased | Neuroinflammation | [7] | |
| Tryptophan | Decreased | Serotonergic pathway disruption | [8] | |
| Glutamic Acid | Decreased | Excitotoxicity, energy metabolism | [8] | |
| Lipids | Glycerophosphocholines | Decreased | Membrane integrity, signaling | [9] |
| Acylcarnitines (various) | Altered | Mitochondrial dysfunction, fatty acid oxidation | [9] | |
| P-cresol sulfate | Increased | Gut dysbiosis, uremic toxin | [7] | |
| Purines | Uric Acid | Decreased | Reduced antioxidant capacity | [10][11] |
| Vitamins & Cofactors | Pantothenic Acid (Vitamin B5) | Decreased | Coenzyme A synthesis, energy metabolism | [7] |
Table 2: Representative Altered Metabolites in Cerebrospinal Fluid (CSF) of PD Patients
| Metabolite Class | Metabolite Name | Direction of Change in PD | Potential Implication | Reference |
| Amino Acids | 3-hydroxykynurenine | Increased | Neurotoxic metabolite, oxidative stress | [12] |
| Glutamine | Increased | Glutamate-glutamine cycle disruption | [8] | |
| Energy Metabolism | Pyruvate | Increased | Mitochondrial dysfunction (TCA cycle) | [8] |
| α-ketoglutarate | Decreased | Mitochondrial dysfunction (TCA cycle) | [8] | |
| Neurotransmitters | 3,4-Dihydroxyphenylacetic acid (DOPAC) | Decreased | Dopamine turnover | [10] |
| Homovanillic acid (HVA) | Decreased | Dopamine turnover | [10] | |
| Antioxidants | Glutathione (GSH) | Decreased | Increased oxidative stress | [13] |
Experimental Protocols
The following are detailed protocols for a hypothetical study investigating the metabolomic effects of this compound supplementation in Parkinson's disease.
Protocol 1: Targeted LC-MS/MS Quantification of this compound in Human Plasma
This protocol is adapted from established methods for L-threonate quantification.[5][6][14]
1. Objective: To accurately measure the concentration of this compound in plasma samples from PD patients and healthy controls, before and after a period of this compound supplementation.
2. Materials:
-
Human plasma collected in K2-EDTA tubes
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., 13C4-L-threonic acid)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
1.5 mL microcentrifuge tubes
-
Centrifuge
-
Vortex mixer
-
HPLC system coupled to a triple-quadrupole tandem mass spectrometer (LC-MS/MS)
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.[6][14]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 18,000 x g for 10 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
5. Data Analysis:
-
Generate a calibration curve using the this compound standard.
-
Quantify this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Perform statistical analysis (e.g., t-test, ANOVA) to compare this compound concentrations between study groups.
Protocol 2: Untargeted Metabolomics of CSF to Assess the Global Impact of this compound
This protocol provides a general workflow for untargeted metabolomics analysis of cerebrospinal fluid.[13][15]
1. Objective: To obtain a comprehensive metabolic profile of CSF from PD patients and controls to identify pathways modulated by this compound supplementation.
2. Materials:
-
Human CSF collected by lumbar puncture
-
Methanol (LC-MS grade)
-
Ultrapure water
-
1.5 mL microcentrifuge tubes
-
Centrifuge
-
Vortex mixer
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system
3. Sample Preparation:
-
Thaw CSF samples on ice.
-
Vortex for 30 seconds.
-
Centrifuge at 18,900 x g for 10 minutes at 4°C to pellet proteins.[13][15]
-
Transfer the supernatant to a new tube for analysis.
4. UPLC-HRMS Analysis:
-
Chromatography: Utilize a reversed-phase column (e.g., C18) for separation of a broad range of metabolites. Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry:
-
Ionization Mode: ESI positive and negative modes (separate runs).
-
Data Acquisition: Full scan mode (e.g., m/z 70-1000).
-
MS/MS: Acquire data-dependent fragmentation spectra for metabolite identification.
-
5. Data Processing and Statistical Analysis:
-
Peak Picking and Alignment: Use software (e.g., XCMS, Progenesis QI) to detect, align, and quantify metabolic features across all samples.
-
Statistical Analysis:
-
Perform univariate analysis (e.g., t-test) to identify significantly altered features.
-
Employ multivariate analysis, such as Principal Component Analysis (PCA) for an overview of sample clustering and Partial Least Squares-Discriminant Analysis (PLS-DA) to maximize separation between groups.[12]
-
-
Metabolite Identification: Identify significant features by matching accurate mass and MS/MS fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).
-
Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to identify metabolic pathways that are significantly impacted by this compound supplementation in the PD group.[1][7][10]
Workflow and Data Analysis Diagrams
Caption: General workflow for an untargeted metabolomics study.
Conclusion
The neuroprotective effects observed with magnesium L-threonate in preclinical models of Parkinson's disease provide a strong rationale for investigating the role of this compound in the metabolic landscape of this disorder. The protocols and data presented here offer a comprehensive framework for researchers to explore this compound as both a potential therapeutic agent and a tool for biomarker discovery. By employing targeted and untargeted metabolomics, the scientific community can further elucidate the mechanisms by which this compound may confer neuroprotection and identify novel metabolic signatures that could lead to improved diagnostics and personalized treatment strategies for Parkinson's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Metabolomics Analyses from Tissues in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pretreatment Procedure for metabolomics (Biological sample) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. LC-MS/MS method with chemical derivatization for quantitation of L-threonate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Targeted Mass Spectrometry Approach to Identify Peripheral Changes in Metabolic Pathways of Patients with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and perspectives of metabolomics-based investigations in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parkinson’s Disease Through the Lens of Metabolomics: A Targeted Systematic Review on Human Studies (2019–2024) | MDPI [mdpi.com]
- 10. Metabolic Biomarkers and Neurodegeneration: A Pathway Enrichment Analysis of Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metabolomic investigations in cerebrospinal fluid of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.plos.org [journals.plos.org]
Application Note: Synthesis and Evaluation of Iron and Zinc L-threonate for Nutritional Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of iron (II) L-threonate and zinc (II) L-threonate, compounds of interest for nutritional supplementation due to their potential for high bioavailability. Furthermore, it outlines key experimental procedures for evaluating their efficacy in nutritional studies, including in vitro bioaccessibility and cellular uptake assays, alongside a framework for in vivo bioavailability assessment. Diagrams for experimental workflows and relevant biological signaling pathways are provided to facilitate a deeper understanding of the methodologies and the physiological context.
Introduction
Iron and zinc are essential minerals vital for numerous biological processes, including oxygen transport, DNA synthesis, and immune function.[1][2] Mineral deficiencies remain a global health concern, prompting the development of highly bioavailable nutritional supplements. L-threonate, a metabolite of vitamin C, has been investigated as a carrier for mineral ions, potentially enhancing their absorption and utilization.[3] This application note details the synthesis of ferrous L-threonate and zinc L-threonate and provides robust protocols for their evaluation in preclinical nutritional research.
Synthesis of Metal L-threonate Complexes
Two primary methods for the synthesis of iron and zinc L-threonate are presented below. The first involves the oxidation of L-ascorbic acid in the presence of a metal carbonate, while the second utilizes a double displacement reaction from calcium L-threonate.
Protocol 2.1: Synthesis of Zinc L-threonate from L-Ascorbic Acid
This protocol is adapted from established methods involving the oxidation of Vitamin C.[3]
Workflow for Zinc L-threonate Synthesis
Caption: Workflow diagram for the synthesis of Zinc L-threonate.
Methodology:
-
Reaction Setup: Dissolve L-ascorbic acid in deionized water in a reaction vessel. While stirring, add freshly prepared zinc carbonate (ZnCO3). The amount of ZnCO3 should be in stoichiometric excess. Cool the mixture to between 0-10°C in an ice bath.[3]
-
Oxidation: Slowly add 30% hydrogen peroxide (H2O2) dropwise to the cooled suspension. The amount of H2O2 should be stoichiometrically calculated to fully oxidize the L-ascorbic acid.[3]
-
Reaction: Maintain the temperature between 0-10°C and continue stirring for a minimum of 16 hours.[3]
-
Filtration: After the reaction period, filter the mixture to remove any unreacted zinc carbonate and other solid impurities. Collect the clear filtrate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the bath temperature does not exceed 50°C to prevent degradation.[3]
-
Precipitation: Add cold ethanol or methanol to the concentrated solution until a white precipitate forms.[3]
-
Purification: Collect the white precipitate by filtration. Wash the product with cold ethanol to remove residual impurities.
-
Drying: Dry the final product, zinc L-threonate, under a vacuum at room temperature.
Protocol 2.2: Synthesis of Ferrous L-threonate via Salt Displacement
This method relies on the reaction between a soluble L-threonate salt and a ferrous salt.[4]
Workflow for Ferrous L-threonate Synthesis
Caption: Workflow diagram for the synthesis of Ferrous L-threonate.
Methodology:
-
Reactant Preparation: Prepare separate aqueous solutions of calcium L-threonate and an inorganic ferrous salt, such as ferrous sulfate (FeSO4).[4] All solutions should be prepared with deoxygenated water.
-
Reaction: Under an inert atmosphere (e.g., nitrogen gas) to prevent oxidation of Fe2+ to Fe3+, slowly add the ferrous sulfate solution to the calcium L-threonate solution with constant stirring.[4] A precipitate of calcium sulfate (CaSO4) will form.
-
Filtration: Filter the reaction mixture to remove the insoluble calcium sulfate precipitate.
-
Concentration & Purification: The resulting filtrate contains the soluble ferrous L-threonate. Concentrate the solution under reduced pressure. The product can then be crystallized, precipitated with an anti-solvent like ethanol, filtered, and washed.
-
Drying: Dry the final product under a vacuum.
Physicochemical Data
The synthesized compounds should be characterized to confirm their identity and purity.
| Property | Iron (II) L-threonate | Zinc (II) L-threonate | Analytical Method |
| Molecular Formula | Fe(C₄H₇O₅)₂ | Zn(C₄H₇O₅)₂ | Elemental Analysis |
| Appearance | Off-white to pale green powder | White crystalline powder | Visual Inspection |
| Solubility in Water | Soluble[5] | Soluble | USP <781> |
| Purity | >98% | >98% | HPLC, ICP-MS |
Protocols for Nutritional Evaluation
The ultimate value of a nutritional supplement lies in its bioavailability. The following protocols provide a tiered approach to evaluating the synthesized L-threonate complexes.
Protocol 3.1: In Vitro Bioaccessibility (Simulated Digestion)
This assay estimates the fraction of a compound that is released from its matrix in the gastrointestinal tract and becomes available for absorption.
Methodology:
-
Simulated Gastric Fluid (SGF) Phase:
-
Suspend a known quantity of the test compound (e.g., zinc L-threonate) in SGF (0.1 M HCl with pepsin, pH 2.0).
-
Incubate at 37°C for 2 hours in a shaking water bath.
-
-
Simulated Intestinal Fluid (SIF) Phase:
-
Adjust the pH of the gastric digest to 7.0 using NaHCO3.
-
Add SIF (containing pancreatin (B1164899) and bile salts).
-
Incubate at 37°C for 2 hours in a shaking water bath.
-
-
Sample Analysis:
-
Centrifuge the final digestate to separate the soluble fraction (bioaccessible) from the insoluble residue.
-
Analyze the supernatant for iron or zinc concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Bioaccessibility (%) = (Mineral in supernatant / Total mineral in initial sample) x 100.
-
| Compound | Form | Expected Bioaccessibility (%) |
| Zinc | Zinc L-threonate | High |
| Zinc Diglycinate | High[6] | |
| Zinc Sulfate | Moderate[6] | |
| Zinc Oxide | Low[7] | |
| Iron | Ferrous L-threonate | High[8] |
| Ferrous Sulfate | Moderate | |
| Ferrous Fumarate | Moderate |
Protocol 3.2: In Vitro Cellular Uptake (Caco-2 Cell Model)
The Caco-2 cell line is a human colon adenocarcinoma line that differentiates to form a polarized monolayer with enterocyte-like properties, making it a standard model for intestinal absorption.
Workflow for Caco-2 Cellular Uptake Assay
Caption: Workflow for assessing mineral uptake using the Caco-2 cell model.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21 days to allow for spontaneous differentiation.
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Treatment: Wash the cells and apply the test compounds (dissolved in transport medium) to the apical (upper) chamber. Include controls such as ferrous sulfate and zinc sulfate.
-
Incubation: Incubate the plates at 37°C for 2-4 hours.
-
Analysis: After incubation, collect the medium from the basolateral (lower) chamber to measure transport across the monolayer. Thoroughly wash the cells on the insert, then lyse them to release intracellular contents.
-
Quantification: Measure the iron or zinc concentration in the cell lysates and basolateral medium using ICP-MS or AAS.
Protocol 3.3: In Vivo Bioavailability (Rodent Model)
Animal studies are crucial for determining the fraction of an administered dose that reaches systemic circulation.
Methodology:
-
Animal Model: Use an iron or zinc-deficient rodent model (e.g., Sprague-Dawley rats fed a mineral-deficient diet for 2-3 weeks) to maximize absorption.
-
Dosing: Administer a single oral gavage dose of the test compound (e.g., ferrous L-threonate) and a control (e.g., ferrous sulfate) to different groups of animals. Include a vehicle-only control group.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis:
-
Pharmacokinetics: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) to compare the relative bioavailability of the different forms.
Relevant Biological Pathways
Understanding the cellular mechanisms of iron and zinc homeostasis is critical for interpreting experimental results.
Cellular Iron Homeostasis
The uptake and regulation of iron are tightly controlled processes to ensure sufficiency while preventing toxicity. In the duodenum, dietary ferric iron (Fe3+) is reduced to ferrous iron (Fe2+) before being transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[9][10] Inside the cell, iron can be stored in ferritin or exported into circulation via the protein ferroportin.[9] This entire process is systemically regulated by the hormone hepcidin, which can bind to ferroportin, causing its degradation and thus blocking iron export.[9][11]
Cellular Iron Uptake and Regulation
Caption: Regulation of iron absorption in an intestinal enterocyte.
Cellular Zinc Homeostasis
Zinc homeostasis is maintained by a coordinated network of zinc transporters. The ZIP (Zrt-, Irt-like Protein) family of transporters generally facilitates zinc influx into the cytoplasm from extracellular spaces or intracellular organelles.[12] Conversely, the ZnT (Zinc Transporter) family typically lowers cytoplasmic zinc levels by promoting its efflux from the cell or into organelles like the Golgi apparatus or vesicles.[12][13] This tight regulation is crucial as intracellular free zinc also functions as a second messenger in various signaling pathways.[14][15]
Cellular Zinc Transport and Homeostasis
Caption: General model of cellular zinc homeostasis via ZIP and ZnT transporters.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Zinc - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. CN1302793A - Zinc L-threonate, its preparing process and its application as zinc-supplementing agent - Google Patents [patents.google.com]
- 4. EP1038524A1 - L-threonate ferrous, as well as pharmaceutical composition and use for improving and treating human anemia thereof - Google Patents [patents.google.com]
- 5. CN1200366A - New L-Threonic Acid Derivatives - Google Patents [patents.google.com]
- 6. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. L Threonate - NutraPedia [nutrahacker.com]
- 9. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Iron sensing and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of Zinc Signaling in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animine.eu [animine.eu]
- 14. Functional significance of zinc-related signaling pathways in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional Significance of Zinc-Related Signaling Pathways in Immune Cells | Annual Reviews [annualreviews.org]
Troubleshooting & Optimization
Overcoming high polarity issues in L-threonic acid chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-threonic acid chromatography. Given its high polarity, this compound presents unique challenges in separation science. This guide offers practical solutions and detailed protocols to overcome these issues.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause | Solution |
| Poor or No Retention (Analyte elutes in the void volume) | Inappropriate Column Chemistry: Standard C18 columns in reversed-phase (RP) chromatography often fail to retain highly polar compounds like this compound.[1][2][3] | 1. Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for polar analytes. It utilizes a polar stationary phase and a high organic content mobile phase.[4][5][6][7] 2. Use a Polar-Embedded or Polar-Endcapped RP Column: These columns are designed to be stable in highly aqueous mobile phases and offer better retention for polar compounds than traditional C18 columns.[3][8][9] 3. Consider Ion-Exchange Chromatography: As an acid, this compound can be separated based on its charge using anion-exchange chromatography.[10][11][12][13] |
| Peak Tailing or Asymmetry | Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the polar functional groups of this compound, leading to poor peak shape.[8][14] | 1. Adjust Mobile Phase pH: For reversed-phase, operating at a low pH (e.g., 2.5-4) can suppress the ionization of both this compound and silanol groups, minimizing unwanted interactions.[8] 2. Use a Highly Deactivated/End-Capped Column: These columns have fewer accessible silanol groups, resulting in improved peak shape.[8][14] 3. Add a Mobile Phase Modifier: A small amount of a competing agent can mask active silanol sites.[8] 4. For HILIC, optimize buffer concentration and pH to improve peak shape.[8] |
| Low Sensitivity or Poor Detection | Lack of a Strong Chromophore: this compound does not have a strong UV chromophore, making detection by UV-Vis challenging at low concentrations. | 1. Use Mass Spectrometry (MS) Detection: LC-MS is a highly sensitive and selective technique for detecting this compound. Negative ion mode electrospray ionization (ESI) is often effective.[1][15][16] 2. Employ a Universal Detector: Detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used. 3. Derivatization: Chemically modify this compound to attach a UV-active or fluorescent tag.[1][17] |
| Inconsistent Retention Times | Column Equilibration Issues (especially in HILIC): HILIC columns require longer equilibration times compared to reversed-phase columns.[5] Mobile Phase Instability or Inaccurate Preparation: Small variations in mobile phase composition can lead to significant shifts in retention time for polar analytes.[18] | 1. Ensure Adequate Column Equilibration: Flush the HILIC column with the initial mobile phase for an extended period (e.g., 20-30 column volumes) before the first injection and between gradient runs. 2. Precise Mobile Phase Preparation: Carefully prepare and degas all mobile phases. Use a reliable gradient mixing system.[18] |
| Compound Degradation on the Column | Acidity of Silica (B1680970) Gel: Standard silica gel can be acidic and may cause degradation of sensitive compounds.[8][19] | 1. Deactivate the Silica Gel: Pre-treat the column with a solvent containing a small amount of a base like triethylamine.[8] 2. Use an Alternative Stationary Phase: Consider less acidic supports like alumina (B75360) or polymer-based columns.[8][20] |
Frequently Asked Questions (FAQs)
A collection of common questions regarding the analysis of this compound.
Q1: What is the best chromatographic mode for analyzing this compound?
A1: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique for retaining and separating this compound.[4][5] It provides good retention and is compatible with mass spectrometry.[4] Reversed-phase chromatography on specialized polar-embedded or polar-endcapped columns can also be successful.[3] For samples in complex matrices, ion-exchange chromatography offers an alternative based on the acidic nature of the molecule.[11][13]
Q2: How can I improve the retention of this compound on a reversed-phase column?
A2: If you are limited to reversed-phase chromatography, you can try the following:
-
Use a polar-embedded or polar-endcapped C18 column: These are designed to be more stable in 100% aqueous mobile phases and provide better retention for polar analytes.[3][8]
-
Increase the aqueous portion of the mobile phase: For polar compounds, a more polar mobile phase can sometimes increase retention in certain RP systems, though typically it decreases retention. With highly polar compounds on standard C18, retention is often minimal regardless of the aqueous content.[14]
-
Consider ion-pair chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with this compound, increasing its retention on a nonpolar stationary phase. However, these reagents can be difficult to remove from the column and may interfere with MS detection.
Q3: What are the ideal mobile phase conditions for HILIC analysis of this compound?
A3: A typical HILIC mobile phase consists of a high percentage of an organic solvent (usually acetonitrile (B52724), >70%) and a smaller percentage of an aqueous buffer.[5] For this compound, a common mobile phase could be acetonitrile and an aqueous buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at a slightly acidic to neutral pH. The gradient would start with a high organic percentage and gradually increase the aqueous content to elute the analyte.[8]
Q4: Is sample preparation critical for this compound analysis?
A4: Yes, proper sample preparation is crucial. For biological samples like plasma or urine, protein precipitation is a common first step to remove macromolecules.[15][16] This is often followed by dilution to ensure compatibility with the mobile phase. Filtration of all samples through a 0.2 or 0.45-micron filter is recommended to prevent column clogging.[17][21]
Q5: Can derivatization help in the analysis of this compound?
A5: Derivatization can be a useful strategy, especially when using UV or fluorescence detection.[17] By attaching a molecule with a strong chromophore or fluorophore, the sensitivity of the detection can be significantly improved. Derivatization can also alter the polarity of this compound, potentially making it more amenable to reversed-phase chromatography.
Experimental Protocols
Detailed methodologies for key chromatographic techniques.
Protocol 1: HILIC-MS/MS for this compound in Biological Matrices
This protocol is adapted from methodologies suitable for polar metabolite analysis.
-
Column: HILIC column (e.g., Amide, Diol, or bare silica phase), 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-9 min: 50% B
-
9.1-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 135.
-
Product Ion: m/z 75 (This transition is a plausible fragmentation and should be optimized).
-
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing an internal standard, if available).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 90:10 Acetonitrile:Water.
-
Filter through a 0.22 µm syringe filter before injection.
-
Protocol 2: Anion-Exchange Chromatography with Conductivity Detection
This protocol is a general approach for organic acid analysis.
-
Column: High-capacity anion-exchange column (e.g., polymer-based quaternary ammonium functionalized).
-
Eluent: Potassium Hydroxide (KOH) gradient.
-
Gradient Program:
-
0-5 min: 1 mM KOH
-
5-15 min: 1 to 30 mM KOH
-
15-20 min: 30 mM KOH
-
20.1-25 min: 1 mM KOH (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Suppressed Conductivity.
-
Sample Preparation:
-
Dilute the aqueous sample with deionized water as needed to fall within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter. If the sample contains high levels of interfering ions, solid-phase extraction (SPE) may be necessary.
-
Visualizations
Diagrams illustrating key workflows and concepts.
Caption: Workflow for this compound analysis using HILIC-MS.
Caption: Decision tree for troubleshooting high polarity issues.
References
- 1. This compound|High-Purity Reagent|RUO [benchchem.com]
- 2. waters.com [waters.com]
- 3. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromtech.com [chromtech.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uhplcs.com [uhplcs.com]
- 15. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. organomation.com [organomation.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Chromatography [chem.rochester.edu]
- 20. shodexhplc.com [shodexhplc.com]
- 21. ionchromanalytical.com [ionchromanalytical.com]
Optimizing mobile phase for L-threonic acid HPLC separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of L-threonic acid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for this compound separation on a C18 column?
A good starting point for the separation of this compound on a C18 column is a mobile phase consisting of a mixture of methanol (B129727), acetonitrile (B52724), and an aqueous buffer.[1][2] For example, a mixture of methanol-acetonitrile-10mM ammonium (B1175870) acetate (B1210297) (20:5:75, v/v) has been used successfully.[1][2] Another starting point for analyzing this compound as a degradation product of ascorbic acid is a mobile phase of 0.2 M sodium phosphate (B84403) monobasic (NaH2PO4) at a pH of 2.14.[3]
Q2: Why is my this compound peak showing significant tailing?
Peak tailing for acidic compounds like this compound can be due to several factors:
-
Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on silica-based columns can interact with the carboxyl group of this compound, causing tailing.[4] Using a highly pure silica (B1680970) column or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mitigate this.[4][5]
-
Insufficient buffer concentration: A low buffer concentration may not effectively control the ionization of this compound and the stationary phase, leading to peak tailing.[4][6] A buffer concentration of 10-25 mM is often sufficient.[4]
-
Metal chelation: this compound, with its carboxyl and hydroxyl groups, can interact with trace metals in the HPLC system (e.g., stainless steel components), resulting in poor peak shape.[7][8] Using biocompatible or PEEK tubing and columns can help, as can adding a chelating agent to the mobile phase, though this may affect MS detection.[8]
-
Column overload: Injecting too much sample can lead to peak distortion.[6][9] Try reducing the injection volume or sample concentration.
Q3: My retention times for this compound are drifting. What could be the cause?
Retention time drift is a common issue in HPLC, especially in Hydrophilic Interaction Liquid Chromatography (HILIC), which is a suitable technique for polar compounds like this compound.[6][10] Potential causes include:
-
Inadequate column equilibration: HILIC columns, in particular, require longer equilibration times to establish a stable water layer on the stationary phase.[6][10] It is recommended to equilibrate the column with at least 20-50 column volumes of the initial mobile phase.[6][10]
-
Mobile phase composition changes: The mobile phase can change over time due to the evaporation of the more volatile organic component.[4] Ensure your mobile phase reservoirs are well-sealed. In gradient chromatography, ensure the pump is mixing the solvents accurately.[11]
-
Temperature fluctuations: Changes in column temperature will affect retention times.[4] Using a column oven is crucial for reproducible results.
-
Changes in mobile phase pH: Since this compound is an ionizable compound, its retention is sensitive to pH.[12][13] Ensure the pH of your mobile phase is stable and consistent between runs.
Q4: How do I improve the resolution between this compound and other polar compounds in my sample?
To improve the resolution of this compound from other polar analytes, consider the following strategies:
-
Optimize the mobile phase composition: Adjusting the ratio of organic solvent to the aqueous buffer can significantly impact selectivity.[12] In reversed-phase HPLC, decreasing the organic content will generally increase retention.[13] In HILIC, increasing the aqueous content will decrease retention.[9]
-
Change the organic solvent: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties.[13]
-
Adjust the mobile phase pH: Modifying the pH can change the ionization state of this compound and other ionizable compounds in the sample, thereby affecting their retention and selectivity.[12][13]
-
Try a different column chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For HILIC, options include bare silica or bonded phases like diol or amide.[7] For chiral separations, a chiral stationary phase (CSP) would be necessary to resolve this compound from its enantiomer, D-threonic acid.[14][15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape | ||
| Peak Tailing | Secondary interactions with silanols on a silica-based column.[4] | Use a base-deactivated column, add a competing base (e.g., 0.1% triethylamine) to the mobile phase, or decrease the mobile phase pH.[4][5] |
| Metal chelation with stainless steel components.[7][8] | Use a biocompatible (PEEK) column and tubing or add a chelating agent to the mobile phase if compatible with your detector.[8] | |
| Column overload.[6][9] | Reduce the sample concentration or injection volume. | |
| Peak Fronting | High sample concentration in a solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[10] |
| Column overload.[9] | Dilute the sample or reduce the injection volume. | |
| Split Peaks | Clogged inlet frit or void in the column packing.[16] | Reverse flush the column (disconnect from the detector first). If the problem persists, replace the column. |
| Sample solvent incompatible with the mobile phase.[16] | Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. | |
| Retention Time Issues | ||
| Drifting Retention Times | Inadequate column equilibration, especially for HILIC.[6][10] | Equilibrate the column with at least 20-50 column volumes of the mobile phase before the first injection and between runs.[6][10] |
| Mobile phase composition changing due to evaporation.[4] | Keep mobile phase reservoirs tightly sealed. Prepare fresh mobile phase daily. | |
| Unstable column temperature.[4] | Use a column oven and ensure it is set to a stable temperature. | |
| No Retention | Sample solvent is too strong. | Dissolve the sample in the initial mobile phase. |
| Incorrect mobile phase composition (too much strong solvent). | In reversed-phase, decrease the organic solvent percentage. In HILIC, increase the organic solvent percentage.[9][10] | |
| Wrong column type for the analyte. | This compound is very polar; a standard C18 column may not provide sufficient retention. Consider a polar-embedded C18 or a HILIC column.[7][9] | |
| Pressure Problems | ||
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing).[5] | Systematically check for the blockage by removing components (start with the column). Replace the guard column or filter if necessary. Reverse flush the column. |
| Buffer precipitation in the mobile phase.[16] | Ensure the buffer is soluble in the mobile phase, especially when using high organic content. Flush the system with a high-aqueous mobile phase to dissolve precipitated salts.[7] | |
| Fluctuating Pressure | Air bubbles in the pump.[5] | Degas the mobile phase thoroughly. Prime the pump to remove air. |
| Leaking pump seals or fittings.[5] | Check for leaks and tighten or replace fittings as needed. Replace pump seals if worn. |
Experimental Protocols
Example Protocol for this compound Analysis by HPLC-MS/MS
This protocol is based on a published method for the determination of L-threonate in human plasma and urine.[1][2]
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
YMC J'Sphere C18 column or equivalent
2. Mobile Phase Preparation:
-
Prepare a 10 mM ammonium acetate stock solution in ultrapure water.
-
The mobile phase is a mixture of methanol, acetonitrile, and 10 mM ammonium acetate in a ratio of 20:5:75 (v/v/v).[1][2]
-
Degas the mobile phase by sonication or vacuum filtration before use.
3. Sample Preparation (from plasma):
-
To 100 µL of plasma, add 300 µL of methanol to precipitate proteins.
-
Vortex for 3 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and dilute with water as needed.
4. HPLC-MS/MS Parameters:
-
Column: YMC J'Sphere C18
-
Mobile Phase: Methanol/Acetonitrile/10 mM Ammonium Acetate (20:5:75, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detection: Triple-quadrupole tandem mass spectrometer with negative electrospray ionization (ESI-).[1][2]
-
MRM Transition: Monitor the transition of m/z 134.5 -> 74.7 for L-threonate.[1][2]
Visualizations
References
- 1. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. hplc.eu [hplc.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HILIC トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to Avoid Common Problems with HILIC Methods [restek.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. researchgate.net [researchgate.net]
- 16. realab.ua [realab.ua]
Technical Support Center: L-Threonic Acid Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of L-threonic acid using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common mass spectrometry method for analyzing this compound?
A1: The most common and effective method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity for quantifying this compound in complex biological matrices like plasma and urine.[1][2] Typically, a triple-quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.[1][2]
Q2: What are the typical MRM transitions for this compound?
A2: For negative electrospray ionization (ESI), the most commonly reported MRM transition for this compound is m/z 134.5 → 74.7.[1][2] It is always recommended to optimize this transition on your specific instrument.
Q3: Is chemical derivatization necessary for this compound analysis?
A3: While not always necessary, chemical derivatization can be beneficial. Acetylation, for example, has been used to improve the chromatographic separation of this compound from its stereoisomer, D-erythronate, which can be critical for accurate quantification.[2][3] Derivatization can also improve ionization efficiency and, consequently, sensitivity.[4]
Q4: What are the expected concentration ranges of this compound in biological samples?
A4: The concentration of this compound can vary. In human plasma, one study reported a calibration range of 100 to 10,000 ng/mL for a derivatized form.[2][3] Another study in human plasma and urine without derivatization established linear calibration curves from 0.25 to 50 µg/mL and 2.5 to 500 µg/mL, respectively.[1][2]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or Low Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize ESI source parameters such as spray voltage, gas flows (nebulizer, heater), and temperature.[5] this compound is typically analyzed in negative ion mode.[1][2] |
| Matrix Effects | Implement a more rigorous sample clean-up procedure like Solid-Phase Extraction (SPE) to remove interfering substances.[5][6] Ensure proper protein precipitation for plasma samples.[1][2][3] |
| Inefficient Chromatography | Ensure the mobile phase composition is optimal. A common mobile phase is a mixture of methanol, acetonitrile (B52724), and ammonium (B1175870) acetate.[1][2] Consider using a smaller particle size column or reducing the flow rate to enhance peak concentration and MS sensitivity.[7] |
| Low Analyte Concentration | Concentrate the sample before injection. This can be achieved by evaporating the solvent and reconstituting the sample in a smaller volume.[5] |
| Need for Derivatization | If sensitivity remains an issue, consider a derivatization step, such as acetylation, to improve chromatographic properties and ionization efficiency.[3][4] |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, the contamination may be on the column frit, or the column may need replacement.[8] |
| Inappropriate Injection Solvent | Ensure the injection solvent is not significantly stronger than the initial mobile phase to prevent peak distortion.[8] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.[8] |
| Co-elution with Isomers | This compound has stereoisomers like D-erythronate. If they are not chromatographically separated, it can lead to broad or split peaks. An optimized chromatographic method or derivatization may be required for baseline separation.[3] |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and additives to prepare the mobile phase.[9][10] Avoid using trifluoroacetic acid (TFA) as it can cause ion suppression.[10] |
| Contaminated LC-MS System | Run blank injections (mobile phase without sample) to identify the source of contamination.[11] If the blank is contaminated, clean the injector and the system. |
| Leaching from Plasticware | Avoid using plastic containers or devices that can leach plasticizers or other contaminants into your samples or solvents. Use glass or tested, leach-resistant plastics.[10] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on the method described by Wang et al. (2006).[1][2]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of methanol.
-
Vortex for 3 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: YMC J'Sphere C18 (or equivalent)
-
Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple-quadrupole
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
MRM Transition: m/z 134.5 → 74.7
-
Protocol 2: Quantification of this compound with Derivatization
This protocol is adapted from the method for acetylating L-threonate described by Liu et al. (2019).[3]
-
Sample Preparation and Derivatization:
-
Perform protein precipitation as described in Protocol 1.
-
After evaporation, add 50 µL of pyridine (B92270) and 50 µL of acetic anhydride (B1165640) to the dried extract.
-
Vortex and incubate at 60°C for 30 minutes.
-
Evaporate the derivatization reagents to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A reversed-phase C18 column suitable for separating the derivatized L-threonate and its isomers.
-
Mobile Phase: Requires optimization for the acetylated derivative, likely a gradient of water with a small amount of acid (e.g., formic acid) and acetonitrile or methanol.
-
Mass Spectrometer: Triple-quadrupole
-
Ionization Mode: Negative ESI (requires optimization for the derivative)
-
MRM Transition: The m/z values will change due to the acetylation. The new precursor and product ions will need to be determined by infusing the derivatized standard.
-
Quantitative Data Summary
| Method | Matrix | Calibration Range | Lower Limit of Quantitation (LLOQ) | Reference |
| Direct Measurement | Plasma | 0.25 - 50 µg/mL | 0.25 µg/mL | [1][2] |
| Direct Measurement | Urine | 2.5 - 500 µg/mL | 2.5 µg/mL | [1][2] |
| With Acetylation | Plasma | 100 - 10,000 ng/mL | 100 ng/mL | [2][3] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method with chemical derivatization for quantitation of L-threonate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromsoc.jp [chromsoc.jp]
- 5. organomation.com [organomation.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
Troubleshooting low yield in L-threonic acid synthesis
Welcome to the technical support center for L-threonic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound, primarily from L-ascorbic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can lead to low yields and other complications during the synthesis and purification of this compound.
Low Reaction Yield
Q1: My this compound synthesis from L-ascorbic acid is resulting in a low yield. What are the most common causes?
A low yield in this synthesis can be attributed to several factors, ranging from reaction conditions to workup procedures. The primary synthesis route involves the oxidative cleavage of L-ascorbic acid using hydrogen peroxide, often in the presence of a metal salt. Here are the key areas to investigate:
-
Suboptimal pH: The pH of the reaction mixture is critical. While acidic conditions stabilize L-ascorbic acid, its oxidation to this compound is typically favored under neutral to slightly alkaline conditions.[1][2] However, excessively high pH can lead to the formation of unwanted byproducts.[2]
-
Improper Temperature Control: The reaction is exothermic. Poor temperature control can lead to the decomposition of reactants and products, favoring side reactions and reducing the overall yield. A temperature range of 0-40°C is generally recommended.[3]
-
Incorrect Reagent Stoichiometry: An inappropriate ratio of L-ascorbic acid to hydrogen peroxide can lead to incomplete conversion or over-oxidation. The concentration of the metal salt catalyst also plays a crucial role.
-
Formation of Byproducts: The primary byproduct of this reaction is oxalic acid.[4] Depending on the reaction conditions, other degradation products of ascorbic acid may also form.[1]
-
Product Loss During Workup and Purification: this compound is highly soluble in water, which can make its extraction and isolation challenging.[5] Significant product loss can occur during filtration, extraction, and crystallization steps.
Q2: How does pH specifically affect the yield of this compound?
The pH has a dual role in this synthesis. L-ascorbic acid is more stable at lower pH, but its oxidation is often more efficient at a neutral or slightly alkaline pH.[1][2]
-
Acidic pH (below 4): The rate of ascorbic acid degradation is slower, but the oxidative cleavage to this compound may be less efficient.[1]
-
Neutral to Slightly Alkaline pH (around 7-8): This range often provides a good balance for the oxidation to proceed effectively. However, careful control is needed as higher pH can accelerate the degradation of dehydroascorbic acid (an intermediate) into various products.[2][6]
-
Alkaline pH (above 9): Strongly alkaline conditions can lead to a higher rate of byproduct formation and degradation of the desired product.[2]
Recommendation: It is advisable to monitor and control the pH throughout the reaction. The use of a buffer system or the controlled addition of a base can help maintain the optimal pH range.
Q3: What is the role of metal salts in the reaction, and how do they impact yield?
Metal salts, such as calcium carbonate or other metal hydroxides, can act as catalysts and also as salifying agents.[7][8]
-
Catalysis: Metal ions can catalyze the oxidation of L-ascorbic acid by hydrogen peroxide.[9]
-
Salification: The use of metal hydroxides can form the corresponding metal salt of this compound in situ. This can sometimes lead to a shorter reaction time and improved yield by shifting the reaction equilibrium.[3] For instance, the use of calcium carbonate can also help in the removal of the oxalic acid byproduct as insoluble calcium oxalate.
The choice of metal salt can influence the reaction rate and the ease of purification.
Data Presentation: Impact of Reaction Conditions on Yield
While comprehensive quantitative data is proprietary to many commercial processes, the following table summarizes the general trends observed for the synthesis of this compound from L-ascorbic acid.
| Parameter | Condition | Expected Impact on Yield | Potential Issues |
| pH | Acidic (< 4) | Lower | Slower reaction rate |
| Neutral (~7) | Moderate to High | Balancing stability and reactivity is key | |
| Alkaline (> 8) | Lower | Increased byproduct formation | |
| Temperature | Low (0-10°C) | Moderate | Slower reaction rate |
| Moderate (20-40°C) | High | Optimal range for many reported procedures[3] | |
| High (> 50°C) | Lower | Decomposition of reactants and products | |
| Catalyst | No Metal Catalyst | Lower | Slower reaction rate |
| Metal Hydroxide | Higher | Can shorten reaction time and improve yield[3] | |
| Metal Carbonate | Higher | Can aid in byproduct removal (e.g., CaCO3) |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a generalized procedure based on common methods for the oxidative cleavage of L-ascorbic acid.
Materials:
-
L-Ascorbic Acid
-
Hydrogen Peroxide (30% w/w)
-
Calcium Carbonate or other suitable metal hydroxide
-
Deionized Water
-
Ethanol (B145695) (for crystallization)
-
Activated Carbon
Procedure:
-
Dissolution: Dissolve L-ascorbic acid in deionized water in a reaction vessel equipped with a stirrer and a thermometer.
-
Catalyst Addition: Add the metal salt (e.g., calcium carbonate) to the solution and stir to form a suspension.
-
Oxidation: Cool the mixture in an ice bath to below 10°C. Slowly add hydrogen peroxide dropwise, ensuring the temperature does not exceed 40°C.[3]
-
Reaction: After the addition of hydrogen peroxide is complete, allow the reaction to stir for 3-6 hours, maintaining the temperature in the range of 20-40°C.[3] Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Quenching and Decolorization: After the reaction is complete, add activated carbon to the mixture and heat to decompose any remaining hydrogen peroxide.
-
Filtration: Filter the hot solution to remove the activated carbon and any insoluble salts (e.g., calcium oxalate).
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a viscous syrup.
-
Crystallization: Add ethanol to the concentrated syrup and stir to induce crystallization. The product may precipitate as a metal salt of this compound.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Mandatory Visualization
Signaling Pathways and Workflows
Troubleshooting Purification and Crystallization
Q4: I am having difficulty crystallizing this compound from the reaction mixture. What are some common issues and solutions?
Crystallizing highly polar, water-soluble compounds like this compound can be challenging.
-
"Oiling Out": The compound may separate as an oil instead of crystals. This can be due to the presence of impurities or if the solution is too supersaturated.
-
Solution: Try using a different solvent system, a slower cooling rate, or adding a seed crystal.[10]
-
-
No Crystal Formation: The compound may be too soluble in the chosen solvent.
-
Poor Crystal Quality: Rapid crystallization can lead to small or impure crystals.
-
Solution: Slow down the crystallization process by allowing the solution to cool gradually. Using a solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal.[10]
-
Recommended Solvents for Crystallization of Polar Carboxylic Acids:
-
Water
-
Ethanol
-
Methanol
-
Acetone
-
Mixtures of the above (e.g., ethanol/water)
Q5: What are the common impurities in the crude this compound, and how can they be removed?
The primary impurities include:
-
Unreacted L-Ascorbic Acid: Can be monitored by HPLC.[11]
-
Oxalic Acid: Can be removed by precipitation as its calcium salt if calcium carbonate is used in the reaction.
-
Other Degradation Products: These can be various small organic acids. Purification by column chromatography using a polar stationary phase may be necessary for high-purity applications.
-
Inorganic Salts: Resulting from the neutralization or the catalyst used. These can often be removed by washing the crystals with an appropriate solvent in which the salts are soluble but the product is not, or through techniques like ion-exchange chromatography.[8]
Analytical Methods for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying this compound and separating it from impurities.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product and identify impurities.[2][4][14][15][16][17]
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. CN102875362A - Preparation method of this compound or salts thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 7306-96-9 [smolecule.com]
- 6. scribd.com [scribd.com]
- 7. This compound|High-Purity Reagent|RUO [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. agilent.com [agilent.com]
- 12. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Development, Validation, and Use of 1H-NMR Spectroscopy for Evaluating the Quality of Acerola-Based Food Supplements and Quantifying Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | C4H8O5 | CID 5460407 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sample preparation optimization for L-threonate analysis in biofluids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of sample preparation for L-threonate analysis in various biological fluids.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of biofluids for L-threonate analysis, particularly for LC-MS/MS methods.
| Issue / Question | Possible Causes | Recommended Solutions |
| Low Analyte Recovery | Incomplete Protein Precipitation: Insufficient volume or inappropriate type of organic solvent. High protein content in the sample. Inefficient Extraction (SPE/LLE): Incorrect sorbent/solvent selection, improper pH, or insufficient elution volume. Analyte Degradation: L-threonate may be unstable under certain pH or temperature conditions. | Optimize Protein Precipitation: Increase the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to sample (e.g., 3:1 or 4:1). Ensure thorough vortexing and adequate centrifugation time and speed. Optimize SPE/LLE: For Solid-Phase Extraction (SPE), consider a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode cation exchange sorbent. Ensure the sample pH is adjusted to optimize retention. For Liquid-Liquid Extraction (LLE), use a polar organic solvent. Control Sample Conditions: Process samples on ice and ensure the pH of the extraction solvent is compatible with L-threonate stability. L-threonate is generally stable for 24 hours at room temperature and for up to 3 months at -30°C. |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of Endogenous Components: Phospholipids, salts, and other small molecules from the biofluid matrix can interfere with the ionization of L-threonate in the mass spectrometer. Ineffective Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering matrix components. | Improve Chromatographic Separation: Optimize the LC gradient to better separate L-threonate from co-eluting matrix components. Consider using a HILIC column which is well-suited for polar compounds. Enhance Sample Cleanup: Implement a more rigorous sample preparation method such as SPE or LLE. Dilute the Sample: Diluting the sample extract before injection can mitigate matrix effects, although this may compromise sensitivity. Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects during quantification. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Secondary Interactions with the Column: Residual silanol (B1196071) groups on C18 columns can interact with the polar L-threonate molecule. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of L-threonate. Column Overload: Injecting too high a concentration of the analyte. | Adjust Mobile Phase: Add a small amount of a weak acid (e.g., formic acid) or a buffer (e.g., ammonium (B1175870) acetate) to the mobile phase to improve peak shape.[1] Use a Different Column: Consider an end-capped C18 column or a HILIC column. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. |
| Inconsistent or Irreproducible Results | Variability in Sample Preparation: Inconsistent pipetting, vortexing, or centrifugation can lead to variable recoveries. Instrument Instability: Fluctuations in the LC or MS system. Sample Degradation: Inconsistent storage or handling of samples. | Standardize Procedures: Ensure all steps of the sample preparation are performed consistently. Use calibrated pipettes and vortex/centrifuge all samples for the same duration and at the same speed. Perform System Suitability Tests: Regularly check the performance of the LC-MS system with standard solutions. Maintain Consistent Sample Handling: Thaw samples consistently and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
1. What is the most common sample preparation method for L-threonate in biofluids?
Protein precipitation (PPT) is the most frequently reported method due to its simplicity and speed.[1][2] Acetonitrile or methanol (B129727) are commonly used as the precipitation solvents.
2. When should I consider using a more advanced sample preparation technique like SPE or LLE?
If you are experiencing significant matrix effects (ion suppression or enhancement) or low sensitivity with protein precipitation, more advanced techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are recommended. These methods provide a more thorough cleanup of the sample matrix.
3. What type of SPE cartridge is suitable for L-threonate?
Given that L-threonate is a small, polar molecule, a hydrophilic interaction liquid chromatography (HILIC) SPE sorbent would be a suitable choice. Alternatively, a mixed-mode cation exchange sorbent could be effective.
4. Is derivatization necessary for L-threonate analysis?
Derivatization is not always necessary, as L-threonate can be analyzed directly by LC-MS/MS. However, derivatization can be employed to improve chromatographic retention on reverse-phase columns and enhance detection sensitivity. Acetylation is one reported derivatization method for L-threonate.[3] For GC-MS analysis, derivatization is essential to increase the volatility of the analyte.
5. How can I minimize ion suppression when analyzing L-threonate?
To minimize ion suppression, you can:
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Optimize the chromatographic separation to avoid co-elution with matrix components.
-
Use a more effective sample cleanup method like SPE.
-
Dilute the sample extract.
-
Switch the ionization mode (e.g., from negative to positive ion mode, or vice versa) to see if interference is reduced.
-
Use a stable isotope-labeled internal standard for more accurate quantification.
6. What are the expected recovery rates for L-threonate with different sample preparation methods?
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Protein Precipitation: Recoveries can be variable but are often in the range of 80-95%.
-
Solid-Phase Extraction: With an optimized protocol, recoveries are typically >85%.
-
Liquid-Liquid Extraction: Recoveries can be lower for highly polar analytes like L-threonate and may require optimization of the solvent system.
Data Presentation: Comparison of Sample Preparation Methods
The following tables summarize quantitative data and characteristics of different sample preparation methods for L-threonate analysis.
Table 1: Performance Characteristics of a Protein Precipitation Method for L-Threonate Analysis [1]
| Parameter | Plasma | Urine |
| Linear Range | 0.25 - 50 µg/mL | 2.5 - 500 µg/mL |
| Lower Limit of Quantitation (LLOQ) | 0.25 µg/mL | 2.5 µg/mL |
| Accuracy | 85 - 115% | 85 - 115% |
| Precision (RSD%) | < 15% | < 15% |
Table 2: General Comparison of Sample Preparation Techniques for Polar Analytes
| Method | Pros | Cons | Expected Recovery for L-threonate | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Less effective at removing matrix components, may lead to ion suppression. | Good to Excellent | Moderate |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts, reduces matrix effects, can concentrate the analyte. | More time-consuming and expensive than PPT, requires method development. | Excellent | High |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences. | Can have lower recovery for highly polar analytes, may involve use of hazardous solvents. | Moderate to Good | Moderate to High |
Experimental Protocols
Protocol 1: Protein Precipitation for L-Threonate in Plasma or Urine[1][2]
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Sample Aliquoting: Pipette 100 µL of plasma or urine into a microcentrifuge tube.
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Protein Precipitation: Add 300 µL of ice-cold methanol or acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.
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Centrifugation: Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Dilution (for urine): For urine samples, dilute the supernatant with an appropriate volume of water before injection.
-
Analysis: Inject an aliquot of the supernatant (or diluted supernatant) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for L-Threonate in Biofluids (General Protocol for Polar Analytes)
This is a general protocol that should be optimized for your specific application.
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Sorbent Selection: Choose a hydrophilic interaction liquid chromatography (HILIC) or mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL).
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of an aqueous solution similar in pH to your sample.
-
Sample Loading: Pre-treat the sample by diluting it with an appropriate buffer and adjusting the pH if necessary. Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
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Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences. The composition of the wash solvent should be optimized to remove matrix components without eluting the L-threonate.
-
Elution: Elute the L-threonate with a stronger solvent, such as a higher percentage of organic solvent (e.g., 90% acetonitrile in water) or a solvent with an adjusted pH.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 3: Acetylation Derivatization of L-Threonate in Plasma[3]
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Protein Precipitation: Perform protein precipitation as described in Protocol 1.
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Evaporation: Evaporate the supernatant to dryness.
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Derivatization: Reconstitute the residue in a solution of acetic anhydride (B1165640) in an appropriate solvent (e.g., pyridine).
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Incubation: Heat the mixture to facilitate the acetylation reaction (e.g., 60°C for 30 minutes).
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Work-up: After cooling, evaporate the solvent and reconstitute the derivatized sample in the mobile phase for LC-MS/MS analysis.
Visualizations
Metabolic Pathway of L-Threonate
L-threonate is a metabolic product of Vitamin C (ascorbic acid) degradation. The following diagram illustrates a simplified pathway.
Caption: Simplified metabolic pathway of Vitamin C to L-threonate.
Experimental Workflow for L-Threonate Analysis
The following diagram outlines a general experimental workflow for the analysis of L-threonate in biofluids.
Caption: General workflow for L-threonate analysis in biofluids.
References
Technical Support Center: Resolving Peak Tailing for L-threonic Acid in Reverse-Phase HPLC
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing polar acidic compounds such as L-threonic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a drawn-out or sloping tail on the trailing edge.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape.[3][4] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant tailing.[5] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[3][4]
Q2: What are the primary causes of peak tailing for this compound?
A2: this compound is a polar, acidic compound, which makes it susceptible to several issues in reverse-phase HPLC. The most common cause of peak tailing is the presence of more than one retention mechanism.[6] Key causes include:
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Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact with acidic analytes, leading to tailing.[1][2][7]
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Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, the analyte will exist in both its ionized and un-ionized forms, which have different retention times, causing a distorted peak.[4][8][9]
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Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1][5][6]
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Column Degradation: The formation of a void at the column inlet or a partially blocked frit can cause poor peak shape.[1][6]
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Extra-Column Effects: Dead volume from excessively long or wide connecting tubing can lead to band broadening and tailing.[4][5][10]
Q3: How does the mobile phase pH affect the peak shape of acidic compounds?
A3: Mobile phase pH is one of the most critical factors for controlling the peak shape of ionizable compounds like this compound.[8][11] To achieve a sharp, symmetrical peak, the analyte should be in a single, un-ionized state. For an acidic compound, this is achieved by setting the mobile phase pH at least 1.5 to 2 units below its pKa.[12] This suppresses the ionization of the this compound's carboxylic acid group, making it more hydrophobic and promoting a single, well-defined retention mechanism.[13] It also protonates the acidic silanol groups on the column packing, minimizing unwanted secondary interactions.[10]
Q4: What is the first and most important step to fix the tailing?
A4: The first and most impactful step is to optimize the mobile phase pH. Lowering the pH to a range of 2.5 - 3.0 is the most effective strategy to ensure this compound and surface silanols are in their protonated, neutral forms.[5][10][14] This is best accomplished by using a buffer, such as phosphate (B84403) or formate, to maintain a stable pH throughout the analysis.[1][15]
Q5: What should I do if I still have poor retention and peak shape after optimizing my reverse-phase method?
A5: Because this compound is highly polar, it may not be well-retained on traditional C18 columns, even after optimization.[16][17] If you continue to face issues, consider switching to an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a high-organic mobile phase to effectively retain and separate very polar compounds.[16][18][19]
Troubleshooting Guide & Experimental Protocols
This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting peak tailing.
Caption: A flowchart for systematically troubleshooting peak tailing.
Step 1: Mobile Phase Optimization
This is the most common and effective solution for acidic analytes. The goal is to ensure this compound is in a single, un-ionized form.
Experimental Protocol: pH Adjustment
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Buffer Preparation: Prepare an aqueous buffer stock solution (e.g., 50 mM potassium phosphate).
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pH Adjustment: In a beaker, add the required volume of the buffer stock and dilute with HPLC-grade water. While stirring, use an acid (e.g., phosphoric acid for a phosphate buffer) to carefully adjust the pH to 2.5.
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Mobile Phase Preparation: Filter the aqueous buffer through a 0.22 µm filter. Mix with the desired organic modifier (e.g., acetonitrile (B52724) or methanol) to create the final mobile phase. For example, a 95:5 (v/v) mixture of pH 2.5 buffer and acetonitrile.
-
System Equilibration: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
Table 1: Recommended Mobile Phase Parameters for this compound
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| pH | 2.5 - 3.0 | Ensures this compound is fully protonated (neutral), minimizing secondary interactions with the stationary phase.[5][10][12] |
| Buffer System | Phosphate or Formate | Provides stable pH control in the optimal range. Formate is LC-MS compatible.[10][13][15] |
| Buffer Concentration | 20 - 50 mM | Sufficiently high to maintain pH stability and help mask residual silanol activity without causing precipitation.[5][14] |
| Organic Modifier | Acetonitrile or Methanol | Methanol can sometimes provide better peak shape by forming hydrogen bonds with silanol groups, reducing their activity.[7] |
Step 2: Column Evaluation and Selection
Secondary interactions with the stationary phase are a major cause of tailing.
Experimental Protocol: Column Flushing and Evaluation
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Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Flush: Reverse the column direction.
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Strong Solvent Wash: Flush the column with 20-30 column volumes of a strong solvent like isopropanol (B130326) or 100% acetonitrile to remove strongly retained contaminants.[5]
-
Re-equilibration: Return the column to its original flow direction and equilibrate with the mobile phase until the baseline is stable.
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Performance Check: Inject a standard. If peak shape does not improve, the column may be permanently damaged or inappropriate for the analysis.
Table 2: Column Selection Guide for Polar Acidic Compounds
| Column Type | Key Feature | Best For... | Considerations for this compound |
|---|---|---|---|
| Standard C18 | General-purpose hydrophobic phase. | Non-polar to moderately polar compounds. | May show significant tailing for this compound due to active residual silanols. |
| End-capped C18 | Residual silanols are chemically deactivated. | Reducing tailing for polar and basic compounds.[1][4][6] | Recommended starting point. Greatly improves peak shape by minimizing secondary interactions.[10] |
| Polar-Embedded Phase | Contains a polar group (e.g., amide) embedded in the alkyl chain. | Enhanced retention and alternative selectivity for polar compounds.[5] | Can offer improved peak shape and better retention in highly aqueous mobile phases. |
| HILIC | Polar stationary phase (e.g., bare silica, amide, diol). | Very polar compounds that are unretained in reverse-phase.[16][18] | Excellent alternative. Provides strong retention for this compound, often with superior peak shape.[16] |
The Chemistry of Peak Tailing
The diagram below illustrates the undesired secondary interactions that cause peak tailing versus the ideal hydrophobic interaction.
Caption: Interaction of this compound with the stationary phase.
Step 3: Sample and Injection Conditions
If multiple peaks in your chromatogram are tailing, the issue might be related to the sample itself.
Experimental Protocol: Diagnosing Overload and Solvent Effects
-
Test for Overload: Dilute your sample 10-fold and 100-fold with the mobile phase and inject again. If peak shape improves significantly, the original sample was overloaded.[1][6]
-
Check Sample Solvent: The sample should ideally be dissolved in the mobile phase.[20] If a stronger solvent is required for solubility, ensure the injection volume is as small as possible (e.g., < 5 µL) to minimize peak distortion.[20]
Step 4: Instrument Check-up
If all peaks are tailing, especially early eluting ones, the problem may be instrumental.
Experimental Protocol: Minimizing Extra-Column Volume
-
Tubing: Ensure all connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.12 mm or 0.005 inches).[4][5]
-
Fittings: Check all fittings to ensure they are properly tightened and that there are no gaps between the tubing and the connection port, which can create dead volume.
-
System Suitability: Regularly run a system suitability test with a well-behaved standard compound. If this standard also shows tailing, it points towards a system issue rather than a specific method problem.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. biotage.com [biotage.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 16. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 17. Polar Compounds | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. benchchem.com [benchchem.com]
Refinement of derivatization protocol for L-threonic acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the derivatization protocol for L-threonic acid analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: this compound is a polar and non-volatile compound, which makes it challenging to analyze directly using techniques like gas chromatography (GC). Derivatization is a chemical modification process that converts this compound into a more volatile and less polar derivative, improving its chromatographic behavior and detection sensitivity.[1][2]
Q2: What are the common derivatization methods for this compound?
A2: The most common derivatization methods for this compound and other hydroxy acids include:
-
Silylation: This method replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[3][4]
-
Esterification: This method converts the carboxylic acid group into an ester.[5][6]
-
Chiral Derivatization: This is used to separate the enantiomers of this compound by reacting it with a chiral derivatizing agent to form diastereomers that can be separated by chromatography.[7][8]
Q3: How do I choose the right derivatization reagent?
A3: The choice of reagent depends on the analytical method and the specific requirements of your experiment. For GC-MS, silylation is a common choice. For HPLC, esterification to add a UV-active or fluorescent tag can be beneficial.[9][10] For enantiomeric separation, a chiral derivatizing agent is necessary.[7][11]
Q4: Can I analyze this compound without derivatization?
A4: Yes, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for the direct analysis of this compound in biological fluids. However, derivatization can still be employed to improve chromatographic retention and sensitivity.
Troubleshooting Guides
Silylation
| Problem | Possible Cause | Solution |
| Incomplete Derivatization (Multiple peaks for this compound) | Presence of moisture in the sample or reagents. | Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents.[12] |
| Insufficient amount of silylating reagent. | Use a molar excess of the silylating reagent (e.g., 2:1 or greater). | |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature (typically 60-80°C) and time (30-60 minutes).[13] | |
| Low Derivative Yield | Steric hindrance of the this compound molecule. | Consider a more potent silylating reagent like MSTFA over BSTFA. |
| Degradation of the silylating reagent. | Use fresh reagents and store them properly under an inert atmosphere. | |
| Poor Peak Shape (Tailing) | Interaction of the derivatized analyte with active sites in the GC system. | Ensure the GC liner and column are properly deactivated. |
Esterification
| Problem | Possible Cause | Solution |
| Incomplete Esterification | Insufficient acid catalyst. | Ensure the proper concentration of the acid catalyst (e.g., sulfuric acid, HCl). |
| Equilibrium not driven to completion. | Use a large excess of the alcohol to shift the equilibrium towards the ester product.[5] Remove water as it is formed. | |
| Suboptimal reaction conditions. | Optimize reaction temperature and time. For some acids, longer reaction times may be necessary.[6] | |
| Side Reactions | Dehydration of this compound at high temperatures. | Use milder reaction conditions or a different esterification method (e.g., using diazomethane, though this is hazardous). |
Chiral Derivatization
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Incorrect stoichiometry of the chiral derivatizing agent. | Optimize the molar ratio of the chiral derivatizing agent to this compound. |
| Suboptimal reaction pH or temperature. | Adjust the pH and temperature according to the specific protocol for the chosen chiral derivatizing agent.[8] | |
| Poor Separation of Diastereomers | Unsuitable chromatographic conditions. | Optimize the mobile phase composition, column type, and temperature. |
| Racemization | Harsh reaction conditions. | Use mild reaction conditions to prevent the racemization of the chiral centers. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for different derivatization methods. Note that these are starting points and may require optimization for your specific application.
Table 1: Silylation Reaction Parameters
| Parameter | Condition | Reference |
| Reagent | BSTFA + 1% TMCS or MSTFA | [4][13] |
| Solvent | Pyridine (B92270), Acetonitrile | [12][14] |
| Temperature | 60 - 80 °C | [13] |
| Time | 30 - 90 minutes | [13][15] |
| Reagent:Analyte Ratio | >2:1 molar excess |
Table 2: Esterification Reaction Parameters (Fischer Esterification)
| Parameter | Condition | Reference |
| Reagent | Alcohol (e.g., Methanol, Ethanol) with Acid Catalyst (e.g., H₂SO₄, HCl) | [5] |
| Solvent | Excess of the alcohol is typically used as the solvent. | [5] |
| Temperature | Reflux | [16] |
| Time | 1 - 4 hours | [6] |
Table 3: Chiral Derivatization Parameters with L-FDAA (Marfey's Reagent)
| Parameter | Condition | Reference |
| Reagent | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) | [7][17] |
| Solvent | Acetone, Water, Bicarbonate buffer | [8] |
| Temperature | 40 - 60 °C | [8] |
| Time | 1 - 2 hours | [8] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
-
Sample Preparation: Dry an appropriate amount of the this compound sample completely under a stream of nitrogen or by lyophilization.
-
Derivatization:
-
Add 100 µL of anhydrous pyridine to the dried sample and vortex to dissolve.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
Analysis: Cool the sample to room temperature and inject a suitable aliquot into the GC-MS.
Protocol 2: Esterification of this compound for HPLC Analysis
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Reflux the mixture for 2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the methyl threonate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Analysis: Reconstitute the residue in the mobile phase and inject into the HPLC system.
Protocol 3: Chiral Derivatization of this compound with L-FDAA
-
Sample Preparation: Dissolve the this compound sample in 100 µL of water.
-
Derivatization:
-
Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
Add 40 µL of 1 M sodium bicarbonate.
-
Heat the mixture at 40°C for 1 hour.
-
-
Quenching: After cooling to room temperature, add 20 µL of 1 M HCl to stop the reaction.
-
Analysis: Dilute the sample with the mobile phase and inject into the LC-MS system.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: A logical troubleshooting workflow for incomplete derivatization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Stability issues of L-threonic acid in solution and storage
Welcome to the technical support center for L-Threonic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution and during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a natural compound and a metabolite of Vitamin C (ascorbic acid).[1][2][3] Its stability is crucial for the reliability and reproducibility of experimental results, as degradation can lead to a decrease in the concentration of the active compound and the formation of impurities that may have unintended biological effects.
Q2: What are the recommended storage conditions for this compound and its salts?
A2: this compound and its salts (e.g., Calcium L-Threonate, Magnesium L-Threonate) should be stored in a cool, dry, well-ventilated area in tightly closed containers. They should be kept away from incompatible substances such as strong oxidizing agents.
Q3: What are the known degradation pathways of this compound?
A3: The primary degradation pathway of this compound is linked to the metabolism of L-ascorbic acid.[1] Oxidative cleavage of L-ascorbic acid can yield this compound and oxalic acid.[1] this compound can be further oxidized to L-tartaric acid.[1] In some biological systems, it can be metabolized to CO2, sucrose, and other carbohydrates.[1][4]
Q4: How can I detect this compound and its potential degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of this compound.[5][6][7] Due to its polar nature, derivatization may be necessary for separation on reverse-phase columns. Methods such as HPLC coupled with mass spectrometry (HPLC-MS/MS) can be used for sensitive and specific quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of biological activity. | Degradation of this compound in solution. | 1. Verify Storage: Ensure this compound and its solutions are stored according to the recommendations (cool, dry, protected from light, and in a tightly sealed container). 2. Prepare Fresh Solutions: Prepare fresh solutions of this compound before each experiment. 3. pH and Buffer Selection: Check the pH of your solution. This compound stability can be pH-dependent. Use a suitable buffer system to maintain a stable pH. 4. Temperature Control: Avoid exposing solutions to high temperatures for extended periods. |
| Precipitate formation in this compound solutions. | Low solubility of this compound salts, especially in certain buffers or at high concentrations. | 1. Check Solubility: Refer to the solubility data for the specific salt of this compound you are using. 2. Adjust Concentration: Prepare a more dilute solution. 3. Buffer Compatibility: Test the compatibility of your buffer system with this compound. Some buffers may cause precipitation. 4. Gentle Warming and Sonication: For some salts, gentle warming and sonication can aid in dissolution. |
| Inconsistent results between experimental batches. | Variation in the stability of this compound solutions over time. | 1. Standardize Solution Preparation: Implement a strict protocol for the preparation and handling of this compound solutions. 2. Perform Stability Check: For long-term experiments, it is advisable to perform a preliminary stability check of your this compound solution under your specific experimental conditions. 3. Use of a Stability-Indicating Analytical Method: Employ an analytical method (e.g., HPLC) to confirm the concentration and purity of your this compound stock solution before use. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol is a general guideline based on ICH Q1A(R2) and can be adapted to investigate the stability of this compound under various stress conditions.[8][9][10][11][12][13][14] The goal is to induce degradation to an extent of 5-20%.[8][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., ultrapure water or a relevant buffer).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Monitor for degradation over several days.
-
At each time point, withdraw a sample, cool to room temperature, and dilute with the mobile phase.
-
-
Photostability:
-
Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10][11]
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze the samples at appropriate time intervals.
-
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method to separate the intact this compound from its degradation products.
-
Quantify the amount of remaining this compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
The following is a general starting point for developing a stability-indicating HPLC method. Method optimization will be required.
| Parameter | Condition |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 4.6 x 250 mm, 5 µm) is often suitable for polar compounds. |
| Mobile Phase | A gradient of a buffer salt solution (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended as this compound has a weak UV chromophore. |
| Injection Volume | 10 µL |
Signaling Pathways and Experimental Workflows
L-Threonate Signaling Pathway in Neurons
L-Threonate has been shown to influence synaptic plasticity and cognitive function, in part by modulating intraneuronal magnesium levels and affecting key signaling pathways.[15][16][17][18]
Caption: L-Threonate signaling pathway in neurons.
Experimental Workflow for Stability Assessment
A logical workflow is essential for systematically assessing the stability of this compound.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. This compound|High-Purity Reagent|RUO [benchchem.com]
- 2. Showing Compound Threonic acid (FDB022331) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for Threonic acid (HMDB0000943) [hmdb.ca]
- 4. Metabolism of this compound in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijcrt.org [ijcrt.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 18. metagenicsinstitute.com [metagenicsinstitute.com]
Technical Support Center: L-Threonate Assay Optimization for High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L-threonate assays for high-throughput screening (HTS).
Frequently Asked Questions (FAQs)
Q1: What is the importance of measuring L-threonate in a high-throughput screening context?
A1: L-threonate, a metabolite of vitamin C, has been shown to facilitate the transport of magnesium into the brain, increasing synaptic density and cognitive function.[1][2][3][4] High-throughput screening for compounds that modulate L-threonate levels or its transport could be valuable for discovering new therapeutics for neurological and cognitive disorders.
Q2: What are the common methods for L-threonate detection?
A2: The most established method for quantifying L-threonate in biological samples is High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[5] While highly specific and sensitive, this method is not ideal for HTS due to its low throughput. For HTS applications, enzymatic or colorimetric assays are more suitable, though they may require more extensive development and optimization.
Q3: What is the Z'-factor, and why is it critical for HTS assay optimization?
A3: The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[6][7][8][9] It reflects the separation between the signals of positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for an HTS assay, indicating a large separation band and high reproducibility.[6][9] Optimizing your assay to achieve a Z'-factor > 0.5 is crucial for reliably identifying "hit" compounds from a large library.[6][7]
Q4: What are the key considerations when adapting an L-threonate assay for HTS?
A4: Key considerations include:
-
Assay format: Transitioning from a complex method like HPLC-MS/MS to a simpler, faster format such as an enzymatic or colorimetric assay.
-
Miniaturization: Scaling down the assay to 96-, 384-, or 1536-well plates to reduce reagent consumption and increase throughput.
-
Automation: Ensuring the assay is compatible with robotic liquid handling systems.
-
Reagent stability: Using reagents that are stable under screening conditions.
-
Data analysis: Establishing a robust data analysis pipeline for large datasets.
Troubleshooting Guides
Below are common issues encountered during the optimization of L-threonate HTS assays, along with their potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Signal-to-Background Ratio | 1. Suboptimal enzyme concentration (for enzymatic assays).2. Insufficient incubation time.3. Inappropriate buffer pH or ionic strength.4. Low concentration of detection reagent. | 1. Titrate the enzyme to determine the optimal concentration that provides a robust signal without excessive background.2. Perform a time-course experiment to identify the optimal incubation time.3. Test a range of pH values and salt concentrations for the assay buffer.4. Titrate the detection reagent to ensure it is not a limiting factor. |
| High Well-to-Well Variability (High CV%) | 1. Inconsistent liquid handling.2. Edge effects in the microplate.3. Reagent precipitation.4. Cell-based assay variability (if applicable). | 1. Calibrate and validate automated liquid handlers. Ensure proper mixing.2. Avoid using the outer wells of the plate or implement a normalization strategy.3. Ensure all reagents are fully dissolved and warmed to the appropriate temperature before use.4. Optimize cell seeding density and ensure a uniform cell monolayer. |
| Low Z'-Factor (<0.5) | 1. Small dynamic range between positive and negative controls.[6][9]2. High variability in control signals.[7][8]3. Assay conditions are not optimized.[6] | 1. Optimize the concentrations of positive and negative controls to maximize the signal window.2. Address sources of variability as described in the "High Well-to-Well Variability" section.3. Systematically re-evaluate all assay parameters, including reagent concentrations, incubation times, and temperature. |
| False Positives/Negatives | 1. Compound interference (e.g., autofluorescence, color quenching).2. Non-specific inhibition or activation of the detection enzyme.3. Cytotoxicity of test compounds in cell-based assays. | 1. Screen a library of known interfering compounds to identify potential issues. Run a counterscreen without the target to identify compounds that interfere with the detection system.2. Perform secondary assays to confirm hits and rule out non-specific effects.3. Include a cell viability assay in parallel with the primary screen. |
| Assay Drift Over Time | 1. Reagent degradation.2. Temperature fluctuations during the screen.3. Evaporation from microplates. | 1. Prepare fresh reagents daily. Store stock solutions appropriately.2. Ensure consistent temperature control throughout the screening run.3. Use plate seals to minimize evaporation, especially for long incubation periods. |
Quantitative Data Summary
The following table provides target values for key HTS assay parameters during optimization.
| Parameter | Target Value | Significance |
| Z'-Factor | > 0.5[6][9] | Indicates an excellent assay with a large separation between controls, suitable for HTS. |
| Coefficient of Variation (CV%) | < 10% | Reflects the precision and reproducibility of the assay. |
| Signal-to-Background (S/B) Ratio | > 3 | A higher S/B ratio indicates a more robust assay with a clearer distinction between signal and noise. |
| Signal-to-Noise (S/N) Ratio | > 5 | Measures the strength of the signal relative to the background noise. |
Experimental Protocols
Protocol 1: Hypothetical Enzymatic Assay for L-Threonate Detection
This protocol describes a hypothetical coupled enzymatic assay that could be adapted for HTS to quantify L-threonate. The principle involves the conversion of L-threonate by a specific dehydrogenase, leading to the production of a detectable signal (e.g., NADH), which is then measured.
Materials:
-
L-threonate dehydrogenase (hypothetical enzyme)
-
NAD+
-
Diaphorase
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
384-well black, clear-bottom microplates
-
L-threonate standard
-
Test compounds
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of L-threonate standard in assay buffer.
-
Prepare a reaction mixture containing L-threonate dehydrogenase, NAD+, diaphorase, and resazurin in assay buffer.
-
-
Assay Plate Preparation:
-
Add 50 nL of test compounds or controls (positive and negative) to the wells of a 384-well plate using an acoustic liquid handler.
-
Add 5 µL of L-threonate solution to each well (excluding negative controls).
-
-
Initiate Reaction:
-
Add 5 µL of the reaction mixture to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes. Protect from light.
-
-
Detection:
-
Measure the fluorescence of resorufin (B1680543) (the product of resazurin reduction) using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis:
-
Calculate the percent inhibition or activation for each test compound relative to the positive and negative controls.
-
Calculate the Z'-factor for each plate to monitor assay performance.
Visualizations
Caption: High-throughput screening workflow for L-threonate.
Caption: L-threonate uptake and downstream effects.
Caption: Logic for troubleshooting a low Z'-factor.
References
- 1. nutritionaloutlook.com [nutritionaloutlook.com]
- 2. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnesium L-Threonate: Champion of Cognitive Health [casi.org]
- 4. Magnesium L-Threonate Regenerates Brain Structures - Life Extension [lifeextension.com]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Addressing matrix effects in LC-MS/MS quantification of L-threonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS quantification of L-threonic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1] For a polar compound like this compound, common interfering substances in biological matrices include phospholipids, salts, and endogenous metabolites.
Q2: What is the most effective strategy to counteract matrix effects in this compound analysis?
A2: The gold standard for mitigating matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2] A SIL-IS for this compound (e.g., ¹³C- or D-labeled) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction during data processing. When a commercially available SIL-IS is not available, custom synthesis from specialized suppliers is recommended.
Q3: I cannot find a commercial stable isotope-labeled internal standard for this compound. What are my options?
Q4: What are the primary sample preparation techniques to reduce matrix effects for this compound analysis?
A4: The main techniques are:
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may show significant matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT, but the recovery of highly polar analytes like this compound can be low.[1]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing interfering compounds like phospholipids. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective.[1]
Q5: Can I dilute my sample to reduce matrix effects?
A5: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantitation (LLOQ) of the assay after dilution.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Inappropriate injection solvent.
-
Solution: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.
-
-
Possible Cause: Column degradation or contamination.
-
Solution: Wash the column with a strong solvent or replace it if necessary.
-
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: For a polar acidic compound like this compound, ensure the mobile phase pH is appropriate to maintain a consistent ionic state.
-
Issue 2: High Signal Variability or Poor Reproducibility
-
Possible Cause: Inconsistent matrix effects.
-
Solution: Implement a more rigorous sample cleanup method like SPE to remove a higher degree of matrix components. The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[2]
-
-
Possible Cause: Incomplete protein precipitation.
-
Solution: Ensure the ratio of precipitation solvent to sample is optimal (typically 3:1 or 4:1) and that vortexing is thorough.
-
Issue 3: Low Signal Intensity or Inability to Reach Required LLOQ
-
Possible Cause: Significant ion suppression.
-
Solution: Optimize the chromatographic method to separate this compound from regions of high matrix interference. A post-column infusion experiment can identify these regions. Additionally, a more effective sample preparation technique like mixed-mode SPE can significantly reduce ion suppression.[1]
-
-
Possible Cause: Poor recovery during sample preparation.
-
Solution: For a polar analyte like this compound, LLE may result in low recovery.[1] Evaluate the recovery of your chosen sample preparation method and consider switching to a technique with better recovery for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) based SPE.
-
Issue 4: Interference from Isomers
-
Possible Cause: Co-elution with stereoisomers like D-erythronate.
-
Solution: this compound has stereoisomers that can be isobaric (have the same mass). It is critical to ensure your chromatographic method can resolve these isomers. This may require derivatization or the use of a chiral column. One reported method involves acetylation followed by reversed-phase chromatography to separate this compound from D-erythronate.[2]
-
Data Presentation: Comparison of Sample Preparation Techniques for Polar Analytes
The following table summarizes the general performance of common sample preparation techniques for the analysis of polar metabolites in plasma, which can be extrapolated to this compound.
| Sample Preparation Technique | Analyte Recovery for Polar Compounds | Matrix Effect Reduction | Throughput | Cost | Key Considerations |
| Protein Precipitation (PPT) | Good | Low to Moderate | High | Low | Simple but yields the "dirtiest" extract, prone to significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | Low to Moderate | Moderate | Moderate | Low | Can be difficult to optimize for highly polar analytes; recovery may be poor.[1] |
| Solid-Phase Extraction (SPE) | Good to Excellent | High | Moderate to High | High | Provides the cleanest extracts; mixed-mode SPE is particularly effective for removing diverse interferences.[1] |
| HybridSPE (Phospholipid Removal) | Good | High (for phospholipids) | High | High | Specifically targets phospholipids, a major source of matrix effects in plasma. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) (containing 1% formic acid, if desired, to aid precipitation).
-
If a stable isotope-labeled internal standard is used, add it to the acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Polar Metabolites
Note: This is a general protocol and may need optimization for this compound.
-
To 100 µL of plasma, add a stable isotope-labeled internal standard.
-
Add 400 µL of a pre-chilled extraction solvent mixture (e.g., methanol/acetonitrile, 1:1 v/v).
-
Vortex for 30 seconds and sonicate for 10 minutes in an ice bath.
-
Incubate at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifuge for 15 minutes at >13,000 rpm and 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) - General Workflow
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) as recommended by the manufacturer.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte.
-
Elution: Elute this compound with a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.
Visualizations
References
- 1. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|High-Purity Reagent|RUO [benchchem.com]
- 3. Toronto Research Chemicals 100GR this compound Calcium Salt, Quantity: | Fisher Scientific [fishersci.it]
- 4. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 5. Toronto Research Chemicals, [biosci.com.au]
- 6. omicronbio.com [omicronbio.com]
How to improve the precision and accuracy of L-threonate quantification methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the precision and accuracy of L-threonate quantification methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quantification of L-threonate using various analytical techniques.
Sample Preparation
Question: My protein precipitation with methanol (B129727) seems inefficient, leading to high background noise in my chromatogram. What can I do?
Answer:
-
Optimize Methanol Volume: Ensure you are using a sufficient volume of cold methanol. A common starting ratio is 3:1 (v/v) of methanol to plasma/urine sample.[1][2]
-
Vortex and Centrifuge Properly: Vortex the sample vigorously for at least 3 minutes after adding methanol to ensure thorough mixing and protein denaturation.[1] Subsequently, centrifuge at a high speed (e.g., >10,000 x g) for a sufficient duration to pellet all precipitated proteins.
-
Consider Alternative Solvents: If methanol is not providing clean samples, you could explore other organic solvents like acetonitrile (B52724) or a mixture of methanol and acetonitrile.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be a more effective cleanup method than simple protein precipitation.[3]
Question: I am observing poor recovery of L-threonate from my samples. What are the potential causes?
Answer:
-
Incomplete Protein Precipitation: As mentioned above, ensure complete protein removal.
-
Analyte Adsorption: L-threonate, being a polar molecule, might adsorb to plasticware. Using low-protein-binding tubes and pipette tips can mitigate this issue.
-
pH of the Sample: The pH of the sample during extraction can influence the recovery of L-threonate. Ensure the pH is controlled and consistent across all samples and standards.
-
Storage and Stability: L-threonate is generally stable, but prolonged storage at room temperature should be avoided. One study indicates stability for 24 hours at room temperature and up to 3 months at -30°C.[1] Ensure proper storage conditions are maintained throughout your workflow.
High-Performance Liquid Chromatography (HPLC)
Question: I am seeing poor peak shape (e.g., fronting, tailing, or broad peaks) for L-threonate in my HPLC analysis. How can I improve it?
Answer:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical. For reversed-phase chromatography of a polar compound like L-threonate, a mobile phase with a high aqueous component is common. Adjusting the organic modifier (e.g., acetonitrile or methanol) concentration can improve peak shape.[4][5]
-
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of L-threonate and its interaction with the stationary phase. Buffering the mobile phase (e.g., with ammonium (B1175870) acetate) can help maintain a consistent pH and improve peak symmetry.[1][2]
-
Column Choice: Ensure you are using an appropriate column. A C18 column is commonly used for L-threonate analysis.[1][2] However, for highly polar compounds, other stationary phases like those used in Hydrophilic Interaction Liquid Chromatography (HILIC) could be considered.[6]
-
Sample Solvent: Injecting the sample in a solvent that is stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your standards and prepared samples in the initial mobile phase.[7][8]
-
Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and retention time reproducibility.[4][9]
Question: My L-threonate peak is co-eluting with other components in the matrix. How can I improve the resolution?
Answer:
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of L-threonate, potentially resolving it from interfering peaks.[5][10]
-
Change Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation.[5]
-
Modify Mobile Phase pH: Adjusting the pH can change the retention characteristics of L-threonate and interfering compounds differently, leading to better separation.[4][5]
-
Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., phenyl or cyano) to achieve different selectivity.[5]
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over the course of the run, can be effective for separating components in complex samples.[4]
Mass Spectrometry (MS)
Question: I am experiencing low sensitivity for L-threonate in my LC-MS/MS analysis. What are some ways to enhance the signal?
Answer:
-
Ionization Source Parameters: Optimize the parameters of your electrospray ionization (ESI) source, such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature. L-threonate is often analyzed in negative ESI mode.[1][2]
-
MS/MS Transition: Ensure you are using the optimal multiple reaction monitoring (MRM) transition. For L-threonate, the transition of m/z 134.5 -> 74.7 has been reported to be effective.[1][2]
-
Reduce Matrix Effects: Matrix components can suppress the ionization of L-threonate, leading to lower sensitivity.[11][12][13] Improve sample cleanup to remove interfering substances. Using an isotopically labeled internal standard can also help to compensate for matrix effects.[12]
-
Derivatization: Chemical derivatization can improve the ionization efficiency and chromatographic retention of L-threonate. For example, acetylation has been used to improve its analysis by LC-MS/MS.[1][14]
Question: What are "matrix effects" and how can I mitigate them in L-threonate quantification?
Answer: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[11][12][13] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of quantification.
Mitigation Strategies:
-
Effective Sample Cleanup: Use thorough sample preparation techniques like SPE or liquid-liquid extraction to remove interfering matrix components.[3]
-
Chromatographic Separation: Optimize your HPLC method to separate L-threonate from the majority of matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to ensure that the standards and samples experience similar matrix effects.
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended. This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: Can I analyze L-threonate by GC-MS?
Answer: Direct analysis of L-threonate by GC-MS is not feasible due to its low volatility. However, with derivatization, GC-MS can be a viable method.
Question: What derivatization reagents are suitable for L-threonate analysis by GC-MS?
Answer: Silylation is a common derivatization technique for compounds with active hydrogens, like the hydroxyl groups in L-threonate. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to create more volatile derivatives suitable for GC analysis.[15] Alkylation is another potential derivatization strategy.[15]
Quantitative Data Summary
The following tables summarize the performance characteristics of a published HPLC-MS/MS method for L-threonate quantification.[1][2]
Table 1: Calibration Curve Parameters
| Matrix | Concentration Range (µg/mL) |
| Human Plasma | 0.25 - 50 |
| Human Urine | 2.5 - 500 |
Table 2: Accuracy and Precision
| Matrix | Quality Control Concentration (µg/mL) | Intra-batch Precision (RSD%) | Inter-batch Precision (RSD%) | Accuracy |
| Human Plasma | 0.5 | < 15% | < 15% | 85-115% |
| 5 | < 15% | < 15% | 85-115% | |
| 40 | < 15% | < 15% | 85-115% | |
| Human Urine | 5 | < 15% | < 15% | 85-115% |
| 50 | < 15% | < 15% | 85-115% | |
| 400 | < 15% | < 15% | 85-115% |
Table 3: Limit of Quantification (LLOQ)
| Matrix | LLOQ (µg/mL) |
| Human Plasma | 0.25 |
| Human Urine | 2.5 |
Experimental Protocols
Protocol 1: L-threonate Quantification in Human Plasma and Urine by HPLC-MS/MS
This protocol is based on the method described by Wang et al. (2006).[1][2]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma or urine sample into a microcentrifuge tube.
-
Add 300 µL of cold methanol.
-
Vortex for 3 minutes.
-
Centrifuge at a high speed for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For urine samples, dilute the supernatant with water as needed to fall within the calibration range.
-
Inject an aliquot of the final supernatant into the HPLC-MS/MS system.
2. HPLC Conditions
-
Column: YMC J'Sphere C18 (or equivalent)
-
Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: Ambient
3. MS/MS Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: m/z 134.5 → 74.7
Visualizations
Caption: Experimental workflow for L-threonate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. L-threonic Acid|High-Purity Reagent|RUO [benchchem.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. halocolumns.com [halocolumns.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS method with chemical derivatization for quantitation of L-threonate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-threonic acid and its salts (e.g., Magnesium L-threonate, Calcium L-threonate) in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
General Handling & Preparation
Q1: My this compound salt (Magnesium or Calcium L-threonate) is not dissolving properly in my cell culture medium. What should I do?
A1: this compound salts can have solubility challenges. Calcium L-threonate, for example, is soluble in water but insoluble in DMSO[1].
-
Troubleshooting Steps:
-
Check Solubility Information: Refer to the manufacturer's datasheet for solubility information in different solvents. For instance, Calcium L-threonate is reported to be soluble in water up to 8 mg/mL, but insoluble in DMSO[1].
-
Use Fresh Solvents: If using DMSO, ensure it is fresh and not moisture-absorbing, as this can reduce the solubility of compounds[1].
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water) and then dilute it to the final concentration in your cell culture medium.
-
Gentle Warming: Gentle warming of the solution may aid dissolution, but be cautious not to degrade the compound.
-
pH Adjustment: The pH of the medium can affect the solubility of some compounds. Ensure the final pH of your medium is within the optimal range for your cells after adding the this compound salt.
-
Cell Viability Assays (e.g., MTT, MTS)
Q2: I am observing unexpectedly high absorbance values in my MTT/MTS assay after treating cells with this compound, suggesting increased viability, which contradicts my hypothesis. What could be the cause?
A2: This is a common issue when working with compounds that have reducing properties. This compound is a metabolite of ascorbic acid (Vitamin C), a known reducing agent[2]. Reducing compounds can directly reduce the tetrazolium salts (MTT, MTS) to formazan, leading to a false-positive signal that is independent of cellular metabolic activity[3].
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Incubate your this compound compound at the tested concentrations in cell culture medium without cells, but with the MTT/MTS reagent. If you observe a color change, this indicates direct reduction of the reagent by your compound.
-
Switch to a Different Viability Assay: Consider using an assay that is not based on tetrazolium reduction. Alternative methods include:
-
Resazurin-based assays (e.g., AlamarBlue): While also a redox-based assay, it may have different sensitivities to reducing compounds. A cell-free control is still recommended[4].
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells, which is a marker of metabolic activity, and are less likely to be affected by reducing compounds.
-
Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): These assays measure membrane integrity to distinguish between live and dead cells[4].
-
CyQUANT® NF Cell Proliferation Assay: This assay is based on the estimation of DNA content in viable cells and is not affected by the reductive potential of the tested compounds[5].
-
-
Q3: My cell viability results are inconsistent and not reproducible when using this compound.
A3: Inconsistent results in cell-based assays can arise from several factors, not all of which are specific to this compound.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability. Ensure your cell suspension is thoroughly mixed before and during plating.
-
Minimize Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is recommended to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize volume errors.
-
Compound Stability: Prepare fresh solutions of this compound for each experiment to avoid degradation. Check the manufacturer's recommendations for storage of stock solutions.
-
Incubation Time: Optimize the incubation time for your specific cell line and assay. Extended incubation times can sometimes lead to increased variability.
-
Signaling Pathway Analysis (e.g., NF-κB, NMDA Receptor)
Q4: I am not observing the expected inhibition of the TNF-α/NF-κB signaling pathway after treating my cells with Magnesium L-threonate.
A4: The lack of an expected effect in a signaling pathway can be due to various experimental factors.
-
Troubleshooting Steps:
-
Confirm Compound Activity: If possible, include a positive control compound known to inhibit the NF-κB pathway to ensure the assay is working correctly.
-
Check Cell Line and Passage Number: The responsiveness of cells to stimuli can change with passage number. Use cells within a consistent and low passage number range.
-
Optimize Concentration and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Magnesium L-threonate treatment for your specific cell type.
-
Verify Upstream Activation: Ensure that you are adequately stimulating the NF-κB pathway with an appropriate agonist (e.g., TNF-α, LPS) to be able to observe an inhibitory effect.
-
Method of Detection: The method used to measure NF-κB activation (e.g., reporter assay, Western blot for phosphorylated proteins, immunofluorescence for nuclear translocation) can have different sensitivities. Ensure your chosen method is sensitive enough to detect the expected changes.
-
Q5: I am conducting a calcium influx assay to study NMDA receptor activity and my results are difficult to interpret after applying Magnesium L-threonate.
A5: Magnesium itself is a known blocker of the NMDA receptor channel in a voltage-dependent manner. The "L-threonate" part of the molecule is thought to enhance magnesium's entry into the brain, but in a cell-based assay, the presence of magnesium ions will directly impact NMDA receptor function[6].
-
Troubleshooting Steps:
-
Control for Magnesium Concentration: The concentration of magnesium in your assay buffer is critical. Be aware that you are adding extra magnesium with your compound. It is essential to have a control group treated with an equivalent concentration of a different magnesium salt (e.g., MgCl2) to distinguish the effects of magnesium from any specific effects of L-threonate.
-
Consider Membrane Depolarization: The blocking effect of magnesium on the NMDA receptor is voltage-dependent. If your cells are not sufficiently depolarized, you may see a strong inhibitory effect from the magnesium in your compound.
-
Use a Glycine (B1666218)/D-serine Co-agonist: Remember that NMDA receptor activation requires both glutamate (B1630785) and a co-agonist like glycine or D-serine. Ensure you are using optimal concentrations of both agonists in your assay[7].
-
Alternative Assay Formats: Consider using assays that are less sensitive to changes in extracellular magnesium or that measure downstream effects of NMDA receptor activation.
-
Apoptosis Assays (e.g., Caspase Activity, TUNEL)
Q6: My TUNEL assay results show high background staining in both control and this compound-treated cells.
A6: High background in TUNEL assays can be a sign of non-specific staining or DNA damage unrelated to apoptosis.
-
Troubleshooting Steps:
-
Optimize Permeabilization: Inadequate or excessive permeabilization of the cells can lead to high background. Titrate the concentration and incubation time of your permeabilization agent.
-
Check for Necrosis: The TUNEL assay can also label necrotic cells. It is recommended to use it in conjunction with another apoptosis marker, such as activated caspase-3 staining, to confirm that the observed DNA fragmentation is due to apoptosis[8][9][10].
-
Positive and Negative Controls: Always include a positive control (e.g., cells treated with DNase I) and a negative control (e.g., omitting the TdT enzyme) to ensure the assay is performing as expected.
-
Oxidative Stress Assays
Q7: I am using a DCFDA-based assay to measure reactive oxygen species (ROS) and my results are variable after treatment with Magnesium L-threonate.
A7: Assays for ROS can be sensitive to various experimental conditions.
-
Troubleshooting Steps:
-
Run Appropriate Controls: Include a positive control (e.g., H2O2 or another known ROS inducer) to confirm that the assay can detect an increase in ROS and an untreated control to establish a baseline.
-
Time-Course Experiment: The production of ROS can be transient. Perform a time-course experiment to identify the optimal time point for measuring ROS levels after treatment.
-
Cell Density: Ensure that the cell density is within the recommended range for the assay, as very high or very low cell numbers can affect the results.
-
Consider Antioxidant Properties: this compound is a metabolite of Vitamin C, which has antioxidant properties. Depending on the experimental context, it could potentially scavenge ROS, leading to lower-than-expected readings.
-
Quantitative Data Summary
| Compound | Assay | Cell Type | Concentration | Observed Effect | Reference |
| Calcium L-threonate | Osteoblast Proliferation | Rat Osteoblasts | 10⁻⁹ - 10⁻³ mol/L | Promoted proliferation | [11] |
| Calcium L-threonate | Osteoblast Mineralization | Rat Osteoblasts | 10⁻³ mol/L | Stimulated mineralization nodule formation | [11] |
| Calcium L-threonate | Bone Resorption (CTx level) | Rat Osteoclasts | 10⁻⁵ mol/L | Significant reduction in CTx levels | [12] |
| Sodium L-threonate | Bone Resorption (CTx level) | Rat Osteoclasts | 10⁻⁵ mol/L | Significant reduction in CTx levels | [12] |
| Magnesium L-threonate | Cell Viability (CCK-8) | Aβ₂₅₋₃₅-treated HT22 cells | Not specified | Elevated cell viability | [13][14] |
| Magnesium L-threonate | Apoptosis Rate | Aβ₂₅₋₃₅-treated HT22 cells | Not specified | Decreased apoptosis rate | [13] |
| Magnesium L-threonate | ROS Levels | Aβ₂₅₋₃₅-treated HT22 cells | Not specified | Decreased ROS formation | [13] |
Experimental Protocols & Methodologies
1. Cell Viability Assessment using an ATP-Based Assay (e.g., CellTiter-Glo®)
This protocol is recommended as an alternative to tetrazolium-based assays to avoid potential interference from the reducing properties of this compound.
-
Materials:
-
Cells of interest
-
This compound or its salts
-
96-well opaque-walled microplates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight culture medium from the cells and add the this compound dilutions. Include untreated control wells and vehicle control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control.
-
2. NF-κB Nuclear Translocation Assay by Immunofluorescence
This protocol allows for the visualization and quantification of NF-κB activation.
-
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible microplates
-
Magnesium L-threonate
-
NF-κB activating agent (e.g., TNF-α)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips or in an imaging plate and allow them to adhere.
-
Pre-treat the cells with desired concentrations of Magnesium L-threonate for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the optimal duration (e.g., 30-60 minutes). Include unstimulated and vehicle-treated controls.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 using image analysis software.
-
Visualizations
Caption: Workflow for a cell viability assay with this compound.
Caption: Troubleshooting decision tree for this compound assays.
Caption: Simplified TNF-α/NF-κB signaling pathway and the inhibitory point of Magnesium L-threonate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound|High-Purity Reagent|RUO [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of external magnesium ions on the NMDA receptor channel block by different types of organic cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2003004011A1 - Calcium l-threonate for preventing or treating bone facture - Google Patents [patents.google.com]
- 12. [Effects of L-threonate on bone resorption by osteoclasts in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation times for L-threonate experiments in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro experiments involving L-threonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of L-threonate in vitro?
A1: L-threonate facilitates the transport of magnesium ions (Mg2+) into neuronal cells, leading to an increase in intracellular magnesium concentration.[1] This process is primarily mediated by glucose transporters (GLUTs).[1][2] The elevated intracellular magnesium levels subsequently influence several downstream signaling pathways, resulting in enhanced synaptic density, upregulation of NMDA receptor subunits (specifically NR2B), and increased mitochondrial membrane potential.[1][3]
Q2: Which cell lines are suitable for in vitro L-threonate experiments?
A2: Common cell lines used for L-threonate studies include:
-
Primary Hippocampal Neurons (rat or human): These are highly relevant for studying synaptic plasticity and neuronal function.[1][3]
-
HT22 Cells (immortalized murine hippocampal neurons): Often used to investigate neuroprotective effects against oxidative stress and cytotoxicity.
-
SH-SY5Y Cells (human neuroblastoma): Utilized in studies of neuroprotection and hypoxia-induced cell death.[2][4]
Q3: What is a typical concentration range for L-threonate in vitro?
A3: The optimal concentration of L-threonate can vary depending on the cell type and experimental endpoint. However, studies have reported effects using concentrations in the millimolar (mM) range. For instance, concentrations of 1 mM and 10 mM have been used to assess cell viability in SH-SY5Y cells under hypoxic conditions.[2][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How long should I incubate my cells with L-threonate?
A4: Incubation times are highly dependent on the specific assay being performed. Refer to the table below for general guidelines. A time-course experiment is recommended to determine the optimal incubation period for your particular study.
Data Presentation: Recommended Incubation Times for L-Threonate
| Experimental Assay | Cell Type | L-Threonate Concentration | Recommended Incubation Time | Reference(s) |
| Neuroprotection (pre-treatment) | HT22 | Varies (Dose-dependent) | 12 hours before insult | |
| Cell Viability (e.g., MTT, Trypan Blue) | SH-SY5Y, HT22 | 1 mM - 10 mM | 24 - 48 hours | [4][5] |
| Western Blot (Protein Expression) | Cultured Hippocampal Slices | Varies | 24 - 48 hours | [6] |
| Mitochondrial Membrane Potential | Cultured Hippocampal Neurons | Varies | 1 - 5 hours | [7] |
| Synapse Density (Immunofluorescence) | Primary Hippocampal Neurons | Varies | 24 hours | [8] |
| NR2B Expression | Cultured Hippocampal Slices | Varies | 24 - 48 hours | [6] |
Troubleshooting Guide
Issue 1: High levels of cell death or cytotoxicity observed after L-threonate treatment.
-
Question: I am observing significant cell death in my cultures after L-threonate treatment, even at concentrations reported in the literature. What could be the cause?
-
Answer:
-
Concentration is too high: The optimal concentration of L-threonate can be cell-type specific. It is crucial to perform a dose-response curve to identify the ideal concentration for your cells. In some cases, high concentrations of L-threonate under normoxic conditions have been shown to decrease cell viability.[2][4]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can compromise cell health and lead to increased cell death. Ensure you are using proper aseptic techniques.
-
Quality of L-threonate: The purity and stability of your L-threonate stock can impact experimental outcomes. Use a high-quality, reputable source for your reagents.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before initiating the experiment. Over-confluent or stressed cells are more susceptible to cytotoxic effects.
-
Issue 2: No significant effect of L-threonate is observed.
-
Question: I am not seeing the expected effects of L-threonate on my cells (e.g., no change in protein expression or synapse density). What should I check?
-
Answer:
-
Incubation Time: The incubation time may be too short for the desired effect to manifest. Refer to the incubation time table and consider performing a time-course experiment.
-
Concentration is too low: The concentration of L-threonate may be insufficient to elicit a response in your specific cell type. A dose-response experiment is recommended.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. Use cells within a recommended passage range.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes. Consider using a more sensitive detection method or an alternative assay.
-
Presence of Glucose Transporter Inhibitors: Since L-threonate uptake is mediated by GLUTs, ensure your media components do not contain inhibitors of these transporters.
-
Issue 3: Inconsistent or variable results between experiments.
-
Question: My results with L-threonate treatment are not reproducible. What are the potential sources of variability?
-
Answer:
-
Cell Density: Inconsistent cell seeding density can lead to variability in results. Ensure you are plating the same number of cells for each experiment.
-
Reagent Preparation: Prepare fresh L-threonate solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Experimental Conditions: Maintain consistent experimental conditions, including incubation temperature, CO2 levels, and media formulations.
-
Handling Techniques: Subtle differences in handling, such as pipetting techniques, can introduce variability. Standardize your protocols and ensure consistent execution.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after L-threonate treatment.
Materials:
-
Cells of interest (e.g., HT22, SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
L-threonate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of L-threonate. Include untreated control wells.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for Protein Expression
This protocol outlines the steps for analyzing changes in protein expression (e.g., NR2B, p-Akt) following L-threonate treatment.
Materials:
-
Cell lysates from L-threonate-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NR2B, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for Synapse Density
This protocol provides a method for visualizing and quantifying synaptic puncta in cultured neurons.
Materials:
-
Primary neurons cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% goat serum in PBS)
-
Primary antibodies (e.g., anti-PSD-95 for postsynaptic terminals, anti-synaptophysin for presynaptic terminals)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fix the L-threonate-treated and control neurons with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a confocal microscope.
-
Analyze the images to quantify the number and colocalization of synaptic puncta.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: L-threonate uptake via glucose transporters (GLUTs).
Caption: Simplified signaling pathway of L-threonate's effects.
Caption: General experimental workflow for L-threonate studies.
References
- 1. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of magnesium l-threonate in a hypoxic zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic Oral Administration of Magnesium-L-Threonate Prevents Oxaliplatin-Induced Memory and Emotional Deficits by Normalization of TNF-α/NF-κB Signaling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synaptic Structure Quantification in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Isolating L-threonic Acid from Complex Biological Samples
Welcome to the technical support center for the isolation of L-threonic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound from complex biological matrices such as plasma, urine, and plant tissues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Sample Preparation & Initial Extraction
Q1: My sample has a high protein content (e.g., plasma, serum). What is the best initial step to remove proteins before isolating this compound?
A1: Protein precipitation is a crucial first step for high-protein samples.[1][2] The choice of precipitating agent can impact the recovery of a polar compound like this compound. Acetonitrile (B52724) is often a good choice as it has been shown to be highly effective at removing proteins while maintaining the solubility of polar analytes.[3][4]
-
Troubleshooting: Low Recovery after Protein Precipitation
-
Issue: this compound is lost during the precipitation step.
-
Possible Cause: The chosen organic solvent may be causing the this compound to co-precipitate. While methanol (B129727) is a common precipitant, its use has been associated with low recovery for certain analytes.[5]
-
Solution: Switch to acetonitrile as the precipitating agent.[3][4] Perform a comparative study with different ratios of acetonitrile to plasma (e.g., 2:1, 3:1) to optimize recovery.[6] Ensure thorough vortexing and adequate centrifugation to achieve a compact protein pellet and clear supernatant.
-
-
Troubleshooting: Sample Stability During Handling
-
Issue: this compound concentration decreases before analysis.
-
Possible Cause: this compound, a metabolite of ascorbic acid, can be susceptible to degradation.[7] Sample handling, including storage temperature and freeze-thaw cycles, can impact its stability.
-
Solution: Process samples as quickly as possible. If storage is necessary, store plasma and urine samples at -80°C for long-term stability.[6][8] Minimize the number of freeze-thaw cycles, as repeated cycles can lead to degradation of various metabolites.[9] For short-term storage, refrigeration at 4°C is preferable to room temperature.
-
Q2: How can I effectively isolate this compound from urine samples, which have high salt content?
A2: For urine samples, a combination of dilution and Solid Phase Extraction (SPE) is often effective. Direct analysis can be challenging due to high salt concentrations, which can cause ion suppression in mass spectrometry.
-
Troubleshooting: Low Recovery during Solid Phase Extraction (SPE)
-
Issue: this compound is not retained on the SPE cartridge or is not completely eluted.
-
Possible Cause 1: Incorrect Sorbent Choice. Due to its high polarity, this compound may not be well-retained on traditional reversed-phase (e.g., C18) sorbents.
-
Solution 1: Consider using a more polar or ion-exchange sorbent. Anion exchange chromatography can be effective for isolating acidic compounds like this compound.[10][11][12]
-
Possible Cause 2: Inappropriate pH. The charge state of this compound is pH-dependent. For anion exchange, the sample pH should be adjusted to ensure the carboxyl group is deprotonated (negatively charged).
-
Solution 2: Adjust the pH of the urine sample to be above the pKa of this compound's carboxylic group before loading it onto the anion exchange SPE cartridge.
-
Possible Cause 3: Inefficient Elution. The elution solvent may not be strong enough to displace the this compound from the sorbent.
-
Solution 3: For anion exchange, elute with a buffer that has a high salt concentration or a pH that neutralizes the charge on the this compound, thus releasing it from the sorbent.
-
Chromatographic Separation
Q3: I'm using reversed-phase HPLC, but this compound elutes in the void volume. How can I improve its retention?
A3: This is a common issue due to the high polarity of this compound.[13] There are two primary strategies to address this:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and is an excellent alternative to reversed-phase chromatography for this compound.[14][15][16]
-
Chemical Derivatization: While more complex, derivatization can make this compound less polar, allowing for better retention on a reversed-phase column. This approach is often used in GC-MS analysis.[13]
-
Troubleshooting: Poor Peak Shape and Reproducibility in HILIC
-
Issue: Inconsistent retention times and tailing peaks are observed.
-
Possible Cause 1: Improper Column Equilibration. The water layer on the polar stationary phase in HILIC is crucial for retention and needs to be properly established between injections.[17]
-
Solution 1: Ensure the column is equilibrated with a sufficient volume of the initial mobile phase (at least 10 column volumes) before each injection.[17]
-
Possible Cause 2: Mismatch between Injection Solvent and Mobile Phase. Injecting a sample in a solvent significantly different from the mobile phase can cause peak distortion.[17]
-
Solution 2: The injection solvent should be as similar as possible to the initial mobile phase, which in HILIC is typically high in organic content (e.g., acetonitrile).[18]
-
Q4: I'm seeing signal suppression in my LC-MS analysis. What could be the cause and how can I mitigate it?
A4: Signal suppression, a common form of matrix effect, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source.[2][19]
-
Troubleshooting: Mitigating Matrix Effects
-
Issue: The this compound signal is lower in the sample matrix compared to a clean standard.
-
Possible Cause 1: Co-elution of Endogenous Compounds. Phospholipids in plasma and salts in urine are common culprits.[20][21]
-
Solution 1: Improve Sample Cleanup. Incorporate a more rigorous SPE protocol or a phospholipid removal step for plasma samples.[20] For urine, ensure efficient desalting.
-
Solution 2: Optimize Chromatography. Adjust the chromatographic method (e.g., gradient, column chemistry) to separate this compound from the interfering compounds.
-
Solution 3: Use an Internal Standard. A stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[19]
-
Data Presentation
Table 1: Comparison of Protein Precipitation Methods
| Precipitating Agent | Typical Ratio (Agent:Plasma) | Protein Removal Efficiency | Considerations for this compound |
| Acetonitrile | 2:1 to 3:1 | >96%[4] | Generally good recovery for polar analytes.[3] |
| Methanol | 2:1 to 3:1 | Variable, can be lower than ACN | May result in lower recovery for some analytes.[5] |
| Trichloroacetic Acid (TCA) | Varies (e.g., 10% final conc.) | ~92%[4] | Effective, but the resulting extract is highly acidic and may require neutralization.[3] |
| Zinc Sulfate | 2:1 | ~91%[4] | Can be effective but may introduce interfering metal ions. |
Table 2: Analyte Stability in Plasma
| Storage Condition | Duration | General Stability of Metabolites | Recommendation for this compound |
| Room Temperature | > 7 days | Significant changes in some analytes.[22] | Not recommended for prolonged storage. |
| Refrigerated (4°C) | Up to 14 days | Better stability than room temp, but changes can still occur.[22] | Suitable for short-term storage (hours to a few days). |
| Frozen (-20°C) | Up to 30 days | Good stability for many analytes.[6][23] | Acceptable for short- to medium-term storage. |
| Frozen (-80°C) | Up to 5 years | Best for long-term stability of a wide range of metabolites.[8] | Recommended for long-term storage to ensure sample integrity. |
Experimental Protocols
Protocol 1: Isolation of this compound from Human Plasma
This protocol provides a representative workflow. Optimization may be required for specific applications.
-
Sample Collection and Pre-treatment:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to a clean tube. Process immediately or store at -80°C.
-
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (a 3:1 ratio).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing this compound.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the subsequent chromatographic analysis (e.g., 95% acetonitrile/5% water for HILIC).
-
Protocol 2: Isolation of this compound from Urine
-
Sample Collection and Pre-treatment:
-
Collect a mid-stream urine sample.
-
Centrifuge at 2000 x g for 10 minutes to remove particulate matter.
-
Transfer the supernatant to a clean tube. Process immediately or store at -80°C.
-
Thaw the urine sample and dilute it 1:1 with deionized water to reduce the salt concentration.
-
-
Solid Phase Extraction (Anion Exchange):
-
Conditioning: Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the buffer used to dilute the sample (e.g., a low ionic strength buffer at a neutral or slightly basic pH).
-
Loading: Load the diluted urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove neutral and cationic interferents.
-
Elution: Elute the this compound with a suitable elution solvent (e.g., 1 mL of a buffer containing a high salt concentration or an acidic buffer to neutralize the charge).
-
-
Desalting and Concentration (if necessary):
-
If the eluate has a high salt concentration that is incompatible with LC-MS, a subsequent desalting step using a reversed-phase SPE cartridge may be necessary (note that this compound will not be retained, but the salts will).
-
Evaporate the final eluate and reconstitute in the appropriate solvent for analysis.
-
Visualizations
Caption: Generalized workflow for isolating this compound.
Caption: Simplified metabolic pathway of L-ascorbic acid degradation.
References
- 1. Protein Precipitation Methods for Proteomics [biosyn.com]
- 2. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]
- 3. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. btrc-charity.org [btrc-charity.org]
- 6. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. This compound|High-Purity Reagent|RUO [benchchem.com]
- 14. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. How to Avoid Common Problems with HILIC Methods [restek.com]
- 18. benchchem.com [benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. longdom.org [longdom.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Reproducibility of L-threonic Acid Experimental Results
Welcome to the technical support center for L-threonic acid research. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of experimental results involving this compound and its salts. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, detailed experimental protocols, and data summaries to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis, analysis, and cellular application of this compound.
Synthesis of this compound and its Salts
Question: My yield of this compound salt from the oxidation of L-ascorbic acid is consistently low. What are the potential causes and solutions?
Answer: Low yields in the synthesis of this compound salts from L-ascorbic acid are a common issue. Several factors can contribute to this problem. A primary concern is the control of reaction conditions, as side reactions can occur.
Troubleshooting Steps:
-
Temperature Control: The oxidation of L-ascorbic acid with hydrogen peroxide is an exothermic reaction. Maintaining a stable and cool temperature (typically between 18-25°C) is crucial to prevent the degradation of the product and the formation of unwanted byproducts.
-
pH Adjustment: The pH of the reaction mixture should be carefully controlled. For the synthesis of magnesium L-threonate, the pH is typically adjusted to a range of 3.5-3.7 before crystallization. Improper pH can lead to incomplete reaction or the formation of side products.
-
Reagent Quality: Ensure the purity of your starting materials, particularly the L-ascorbic acid and the metallic salt (e.g., magnesium carbonate, calcium carbonate). Impurities can interfere with the reaction.
-
Purification Method: The purification and crystallization step is critical for yield and purity. The use of ethanol (B145695) for precipitation is a common method.[1] The ratio of the concentrated solution to ethanol and the crystallization temperature can significantly impact the yield.
Potential Side Reactions:
The oxidation of L-ascorbic acid can lead to the formation of other degradation products besides this compound, such as oxalic acid and L-erythrulose, especially if the reaction conditions are not optimal.[2]
Question: I am observing a brownish discoloration in my reaction mixture during the synthesis of this compound salts. What does this indicate?
Answer: A brownish discoloration often suggests the occurrence of caramelization or other degradation reactions of the sugar-like molecules involved. This can be caused by excessive heat or localized "hot spots" within the reaction vessel. Ensure uniform and efficient stirring and strictly control the reaction temperature to minimize this effect.
Analytical Quantification
Question: I am experiencing peak tailing when analyzing this compound using reverse-phase HPLC. How can I resolve this?
Answer: Peak tailing in HPLC analysis of this compound can be attributed to several factors related to its chemical properties and interaction with the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH: this compound is a carboxylic acid. The pH of the mobile phase will affect its ionization state. If the pH is close to the pKa of this compound, you may observe peak tailing due to mixed ionization states. Adjusting the mobile phase pH to be at least 2 units below the pKa will ensure it is in a single, non-ionized form, which can improve peak shape on a C18 column.
-
Column Choice: If peak tailing persists, consider using a column specifically designed for the analysis of organic acids or employing an alternative chromatography mode like ion-exchange chromatography.
-
Sample Preparation: Ensure that the sample is fully dissolved in the mobile phase before injection to prevent on-column precipitation, which can lead to peak distortion.
Question: My retention times for this compound are shifting between HPLC runs. What could be the cause?
Answer: Retention time shifts are a common HPLC issue that can compromise the reliability of your results.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Inadequate equilibration can lead to a drifting baseline and shifting retention times.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Changes in mobile phase composition, even minor ones, can affect retention times.
-
Pump Performance: Check the HPLC pump for consistent flow rate and pressure. Fluctuations in pump performance can lead to variable retention times.
-
Temperature Control: Maintain a constant column temperature using a column oven, as temperature fluctuations can affect retention.
Question: I am observing baseline noise and ghost peaks in my chromatograms when analyzing this compound. What are the likely sources?
Answer: Baseline noise and ghost peaks can originate from various sources in your HPLC system or sample.
Troubleshooting Steps:
-
Contamination: Ghost peaks can be caused by contaminants in the mobile phase, injection solvent, or from a previous injection. Running a blank gradient can help identify the source of the ghost peaks.
-
Detector Issues: Baseline noise can be caused by a dirty flow cell or a failing detector lamp.
-
Sample Matrix Effects: If you are analyzing this compound in a complex matrix like plasma or urine, sample preparation is crucial to remove interfering substances. Protein precipitation is a common first step.[3][4]
Cellular and In Vitro Experiments
Question: I am not observing the expected effect of this compound (or its magnesium salt) on my cultured neurons. What should I check?
Answer: Several factors can influence the outcome of cell culture experiments with this compound.
Troubleshooting Steps:
-
Compound Stability: this compound solutions should be prepared fresh for each experiment. While generally stable, prolonged storage in solution, especially at non-optimal pH or temperature, could lead to degradation.
-
Cell Health: Ensure that your neuronal cultures are healthy and at the appropriate developmental stage for the expected effect. Stressed or unhealthy cells may not respond as expected.
-
Dosage and Treatment Duration: The effective concentration and treatment duration can vary between cell types and experimental conditions. Perform a dose-response and time-course experiment to determine the optimal parameters for your specific model.
-
Serum Interactions: Components in the cell culture serum could potentially interact with this compound or its salts, affecting its bioavailability or activity. Consider reducing serum concentration or using serum-free media if appropriate for your cell type.
-
Ascorbic Acid in Media: Standard cell culture media often contains ascorbic acid, a precursor to this compound. Be aware of the basal levels of ascorbic acid and its potential conversion to this compound in your culture system, as this could mask the effects of exogenously added this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Calcium Salt
| Property | This compound | This compound calcium salt |
| Molecular Formula | C₄H₈O₅ | C₈H₁₄CaO₁₀ |
| Molecular Weight | 136.10 g/mol | 310.27 g/mol |
| Appearance | Solid | White powder |
| Solubility in Water | High | Soluble |
Note: Data compiled from publicly available chemical databases.
Experimental Protocols
Protocol 1: Synthesis of Magnesium L-threonate from L-Ascorbic Acid
This protocol is adapted from publicly available patent literature and provides a general method for the synthesis of magnesium L-threonate.
Materials:
-
L-Ascorbic Acid (Vitamin C)
-
Magnesium Carbonate (heavy)
-
Hydrogen Peroxide (28% solution)
-
Deionized Water
-
Ethanol (85-95%)
-
Hydrochloric Acid (reagent grade)
-
Activated Charcoal
Procedure:
-
In a three-neck flask equipped with a stirrer, dissolve 40g of L-ascorbic acid in 160mL of deionized water.
-
Cool the solution to 20-30°C and slowly add 30.5g of heavy magnesium carbonate while stirring.
-
After the addition is complete, cool the mixture to 18-25°C.
-
Slowly add 63.66g of 28% hydrogen peroxide dropwise, ensuring the temperature is maintained between 18-25°C.
-
After the addition of hydrogen peroxide, maintain the reaction mixture at 18-25°C for 2.5 hours.
-
Increase the temperature to 50-55°C and hold for 1 hour.
-
Add 4.2g of activated charcoal and heat the mixture to 70-75°C for 2 hours for decolorization.
-
Cool the mixture to 25-30°C and filter to remove the activated charcoal.
-
Concentrate the filtrate to approximately 120g.
-
Adjust the pH of the concentrated solution to 3.5-3.7 using reagent-grade hydrochloric acid.
-
In a separate vessel, add 400mL of 85-95% ethanol.
-
Slowly add the pH-adjusted concentrate to the ethanol with stirring to precipitate the magnesium L-threonate.
-
Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.
Protocol 2: Quantification of L-threonate in Plasma by HPLC-MS/MS
This protocol is a summary of a published method for the determination of L-threonate in human plasma.[3][4]
Instrumentation:
-
HPLC system coupled with a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
YMC J'Sphere C18 column (or equivalent)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Human plasma samples
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of methanol to precipitate proteins.
-
Vortex for 3 minutes.
-
Centrifuge at high speed (e.g., 14,800 rpm) for 15 minutes.
-
Collect the supernatant for analysis.
-
-
HPLC Conditions:
-
Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: Ambient
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transition: m/z 134.5 → 74.7
-
-
Quantification:
-
Construct a calibration curve using standards of known L-threonate concentrations in a blank plasma matrix.
-
The linear range is typically 0.25-50 µg/mL in plasma.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and analysis of this compound magnesium salt.
Caption: Simplified signaling pathways of Magnesium L-threonate.
References
- 1. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 2. Unraveling the 2,3-diketo-l-gulonic acid-dependent and -independent impacts of l-ascorbic acid on somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
L-Threonate vs. D-Threonate: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonic acid, a four-carbon monosaccharide, exists as two stereoisomers: L-threonate and D-threonate. While structurally similar, these isomers exhibit distinct biological activities, a critical consideration in drug development and nutritional science. This guide provides a comprehensive comparative analysis of the known biological activities of L-threonate and D-threonate, with a focus on data relevant to researchers and drug development professionals. The information presented is based on available preclinical and clinical studies.
Comparative Biological Activity
The current body of scientific literature extensively details the biological activities of L-threonate, particularly in the context of its magnesium salt, magnesium L-threonate (MgT). In stark contrast, there is a significant lack of research on the biological effects of D-threonate in mammals, with most available data focusing on its catabolism in bacteria.
L-Threonate: A Focus on Cognitive Enhancement
L-threonate has garnered considerable attention for its role in facilitating the transport of magnesium into the brain, thereby enhancing cognitive functions. L-threonic acid is a metabolite of vitamin C (L-ascorbic acid).[1][2]
Key Biological Activities of L-Threonate:
-
Enhanced Brain Magnesium Levels: Magnesium L-threonate has been shown to significantly increase magnesium concentrations in the cerebrospinal fluid and brain cells in animal models.[3][4] This is a unique characteristic not observed with other common magnesium salts.[3] The proposed mechanism involves L-threonate acting as a carrier to shuttle magnesium across the blood-brain barrier, potentially utilizing glucose transporters.[5][6]
-
Increased Synaptic Density and Plasticity: Elevated brain magnesium levels, facilitated by L-threonate, are linked to an increase in synaptic density and plasticity.[4][5] This is crucial for learning and memory formation.[4]
-
Improved Cognitive Function: Numerous preclinical and several clinical studies suggest that magnesium L-threonate can improve learning abilities, working memory, and short- and long-term memory.[1][7] It has also been shown to prevent and restore memory deficits in animal models of neuropathic pain and Alzheimer's disease.[8][9]
-
Neuroprotective Effects: Magnesium L-threonate has demonstrated neuroprotective effects by suppressing oxidative stress and neuronal apoptosis in cellular and animal models of Alzheimer's disease.[10]
D-Threonate: Limited Data in Mammalian Systems
Information regarding the biological activity of D-threonate in mammals is sparse. D-threonate is a conjugate base of D-threonic acid.[11] Existing research primarily focuses on its metabolic pathways in microorganisms.
Known Biological Information on D-Threonate:
-
Metabolism: In bacteria, D-threonate can be catabolized into dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in glycolysis.[12]
-
Metabolite of N-acetyl-D-glucosamine: D-erythronate (B1260317), a related compound, is a metabolite of the nutritional supplement N-acetyl-D-glucosamine.[13]
There is currently no scientific evidence to suggest that D-threonate possesses the same cognitive-enhancing or magnesium-transporting properties as L-threonate in mammals. The stereospecific nature of biological systems makes it unlikely that D-threonate would interact with the same transporters and receptors as L-threonate with the same efficacy.[14][15]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Magnesium L-threonate. No equivalent data is available for D-threonate.
Table 1: Effects of Magnesium L-Threonate on Brain Magnesium Levels and Synaptic Density
| Parameter | Animal Model | Treatment | Duration | Result | Reference |
| Brain Magnesium Concentration | Rodents | Oral Magnesium L-threonate | 24 days | 7-15% increase in cerebrospinal fluid | [3] |
| Synaptic Density | Cultured Hippocampal Neurons | L-threonate treatment | - | Increased functional synapse density | [5] |
| NR2B Subunit Expression | Cultured Hippocampal Neurons | L-threonate treatment | - | Upregulated expression | [5] |
Table 2: Effects of Magnesium L-Threonate on Cognitive Function
| Cognitive Domain | Animal/Human Model | Treatment | Duration | Result | Reference |
| Learning and Memory | Young and Aging Rats | Oral Magnesium L-threonate | - | Enhanced learning and memory | [5] |
| Short- and Long-Term Memory | Mice | Oral Magnesium L-threonate | - | 18% improvement in short-term memory, 100% in long-term memory | [16] |
| Overall Cognitive Ability | Older Adults with Cognitive Complaints | Oral Magnesium L-threonate (1.5-2g/day) | 12 weeks | Significant improvement compared to placebo | [7] |
| Working Memory | Older Adults with Cognitive Complaints | Oral Magnesium L-threonate (1.5-2g/day) | 6 weeks | 13.1% improvement compared to placebo | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on L-threonate are provided below.
Morris Water Maze for Spatial Learning and Memory
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) is filled with opaque water. A hidden escape platform is submerged just below the water surface in one quadrant. Visual cues are placed around the room to serve as spatial references.[17][18]
-
Procedure:
-
Acquisition Phase: Mice are placed in the pool from different starting positions and must find the hidden platform. Each mouse undergoes multiple trials per day for several consecutive days. The time taken to find the platform (escape latency) and the path taken are recorded.[17][19]
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.[17]
-
Visible Platform Trial: To control for non-spatial factors like motivation and motor deficits, a visible platform trial is conducted where the platform is marked with a visible cue.[17]
-
-
Data Analysis: Key metrics include escape latency during acquisition, time spent in the target quadrant during the probe trial, and swim speed.[17]
Measurement of Synaptic Density
-
Immunohistochemistry: Brain tissue sections are stained with antibodies against pre- and post-synaptic proteins (e.g., synaptophysin, PSD-95). The density of immunoreactive puncta is then quantified using microscopy and image analysis software. This method provides a relative measure of synaptic density.
-
Electron Microscopy: This technique offers a high-resolution view of synaptic structures, allowing for the direct visualization and quantification of synapses. While considered the gold standard, it is a labor-intensive method.
-
In Vivo Imaging (PET): Positron Emission Tomography (PET) imaging using specific radiotracers that bind to synaptic vesicle glycoproteins (like SV2A) allows for the non-invasive in vivo quantification of synaptic density in living organisms, including humans.
Long-Term Potentiation (LTP) Electrophysiology
LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory.
-
Preparation: Acute brain slices (typically from the hippocampus) are prepared and maintained in an artificial cerebrospinal fluid (aCSF) solution.
-
Recording:
-
A stimulating electrode is placed to activate a presynaptic pathway (e.g., Schaffer collaterals in the hippocampus).
-
A recording electrode is placed in the postsynaptic region (e.g., CA1 pyramidal neurons) to measure the excitatory postsynaptic potentials (EPSPs).
-
-
Induction of LTP: A high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) is delivered to the presynaptic fibers.[20]
-
Measurement: The amplitude or slope of the EPSP is measured before and after the HFS. A sustained increase in the EPSP size following HFS is indicative of LTP.[20]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Magnesium L-Threonate in Enhancing Synaptic Plasticity
References
- 1. Threonic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium L-Threonate Regenerates Brain Structures - Life Extension [lifeextension.com]
- 5. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nutritionaloutlook.com [nutritionaloutlook.com]
- 7. metagenicsinstitute.com [metagenicsinstitute.com]
- 8. Magnesium L-threonate prevents and restores memory deficits associated with neuropathic pain by inhibition of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevation of brain magnesium prevents synaptic loss and reverses cognitive deficits in Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Threonate | C4H7O5- | CID 5289463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. In vitro characterization of alternative l-threonate and d-erythronate catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20170128397A1 - Threonate compounds and methods of use thereof - Google Patents [patents.google.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 16. Neuroprotective effects of magnesium l-threonate in a hypoxic zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Magnesium-L-threonate Ameliorates Cognitive Deficit by Attenuating Adult Hippocampal Neurogenesis Impairment in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 19. UC Davis - Morris Water Maze [protocols.io]
- 20. scientifica.uk.com [scientifica.uk.com]
Unveiling the Neuroprotective Potential of L-Threonic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of L-threonic acid, primarily through its magnesium salt (Magnesium L-threonate or MgT), against alternative compounds in various neurological disease models. This document synthesizes experimental data, details methodological protocols, and visualizes key biological pathways to offer an objective evaluation of its therapeutic potential.
This compound, a metabolite of vitamin C, has garnered significant attention for its potential neuroprotective properties, particularly when combined with magnesium. Magnesium L-threonate (MgT) is a unique compound that has been shown to effectively cross the blood-brain barrier, leading to increased magnesium concentrations in the brain.[1] This enhanced bioavailability is believed to underpin its observed benefits in models of Alzheimer's disease, Parkinson's disease, and age-related cognitive decline.[2][3] This guide delves into the scientific evidence validating these effects, compares its performance with other neuroprotective agents, and provides detailed experimental methodologies for researchers.
Comparative Efficacy of Neuroprotective Agents
To provide a clear comparison, the following tables summarize quantitative data from various studies, highlighting the performance of Magnesium L-threonate against other compounds in preclinical models.
| Compound | Model | Key Findings | Quantitative Data | Reference |
| Magnesium L-threonate (MgT) | APPswe/PS1dE9 Mouse Model of Alzheimer's Disease | Ameliorated cognitive deficits and reduced Aβ-plaque burden. | - Escape latency in Morris Water Maze: Decreased (P < 0.05) - Aβ1-42 protein expression: Downregulated (P < 0.05) | [4] |
| Magnesium L-threonate (MgT) | MPTP Mouse Model of Parkinson's Disease | Attenuated motor deficits and dopamine (B1211576) neuron loss. | - Time on Rotarod: Increased compared to MPTP group - Tyrosine Hydroxylase (TH) positive cells: Attenuated loss | [5] |
| Magnesium L-threonate (MgT) | Hypoxic Zebrafish Model | Attenuated cell death and cerebral infarction. | - Cell viability: Significantly increased (p = 0.009 at 1 mM) - Cerebral infarction: Reduced (p=0.010) | [6] |
| Magnesium Sulfate (MgSO4) | MPTP Mouse Model of Parkinson's Disease | Did not significantly attenuate motor deficits or dopamine neuron loss. | - No significant improvement in Rotarod performance - Did not prevent the loss of TH-positive neurons | [5] |
| Atorvastatin (B1662188) with MgT | Aluminum Chloride-induced Rat Model of Alzheimer's Disease | Provided better neuroprotective effects than atorvastatin alone. | - Decreased average time to reach the correct arm in Radial Arm Maze - Reduced transfer latency in Elevated Plus Maze | [7] |
| Memantine | Animal Models of Alzheimer's Disease | NMDA receptor antagonist, shows modest cognitive benefits. | - Effects on cognitive tasks vary across studies. | [8] |
| Curcumin | Animal Models of Alzheimer's Disease | Exhibits antioxidant and anti-inflammatory properties. | - Reduces Aβ plaques and neuroinflammation. | [1] |
Signaling Pathways Modulated by this compound
Magnesium L-threonate has been shown to exert its neuroprotective effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt and ERK/CREB pathways, which are crucial for neuronal survival, growth, and synaptic plasticity.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Studies have shown that MgT can activate this pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax.[4] This activation is believed to be a key mechanism behind MgT's ability to protect neurons from oxidative stress and amyloid-beta-induced toxicity.[9]
ERK/CREB Signaling Pathway
The ERK/CREB pathway is fundamental for learning, memory, and synaptic plasticity. Evidence suggests that MgT can stimulate the phosphorylation of both ERK and CREB.[2] This activation is linked to the upregulation of genes involved in neurogenesis and the formation of new synaptic connections, potentially counteracting the synaptic loss observed in neurodegenerative diseases.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of neuroprotective agents.
Morris Water Maze Test for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white or black paint.
-
A submerged platform (10-15 cm in diameter) placed in one of the four quadrants of the pool.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Extra-maze cues (e.g., posters, shapes) placed around the room for spatial navigation.
Procedure:
-
Acclimation: Mice are handled for several days before the experiment to reduce stress.
-
Training Phase (Acquisition):
-
Mice are subjected to 4 trials per day for 5-7 consecutive days.
-
For each trial, the mouse is gently placed into the water at one of four starting positions, facing the pool wall.
-
The mouse is allowed to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15-30 seconds.
-
The time to reach the platform (escape latency) and the swim path are recorded.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training trial, the platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded as measures of memory retention.
-
Rotarod Test for Motor Coordination and Balance
The Rotarod test is used to assess motor coordination, balance, and motor learning in rodent models of neurological disorders, particularly Parkinson's disease.
Apparatus:
-
A rotating rod apparatus with adjustable speed. The rod is typically textured to provide grip.
-
Sensors to automatically record the latency to fall for each animal.
Procedure:
-
Training Phase:
-
Mice are placed on the stationary rod for a brief period to acclimate.
-
The rod is then set to rotate at a low, constant speed (e.g., 4-5 rpm) for a fixed duration (e.g., 60 seconds). This is repeated for 2-3 trials.
-
-
Testing Phase (Accelerating Rotarod):
-
On the test day, mice are placed on the rod, which then accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
The latency to fall from the rod is recorded for each mouse.
-
Typically, 3-5 trials are conducted with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the trials is used as the primary measure of motor coordination.
-
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect and quantify specific proteins in a sample. It is commonly used in neuroprotection studies to measure the levels of proteins involved in signaling pathways, apoptosis, and synaptic function.
Protocol:
-
Protein Extraction:
-
Brain tissue (e.g., hippocampus, cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.
-
Protein concentration is determined using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Protein samples are mixed with a loading buffer and denatured by heating.
-
Equal amounts of protein are loaded into the wells of a polyacrylamide gel.
-
An electric current is applied to separate the proteins based on their molecular weight.
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-p-CREB, anti-Bax).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection:
-
A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.
-
The light signal is captured using an imaging system, and the intensity of the bands, corresponding to the amount of protein, is quantified.
-
Conclusion
The evidence presented in this guide suggests that this compound, particularly in the form of Magnesium L-threonate, holds significant promise as a neuroprotective agent. Its ability to enhance brain magnesium levels and modulate key signaling pathways involved in neuronal survival and plasticity provides a strong mechanistic basis for its observed efficacy in preclinical models of neurodegenerative diseases. While direct comparative data with a wide range of other neuroprotective compounds is still emerging, the existing studies indicate a favorable profile for MgT. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the neuroprotective effects of this compound and its derivatives, ultimately paving the way for potential therapeutic applications in human neurological disorders. Further clinical trials are warranted to confirm these promising preclinical findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Magnesium-L-threonate Ameliorates Cognitive Deficit by Attenuating Adult Hippocampal Neurogenesis Impairment in a Mouse Model of Alzheimer’s Disease [en-journal.org]
- 3. Magnesium L-Threonate Regenerates Brain Structures - Life Extension [lifeextension.com]
- 4. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnesium-L-threonate Ameliorates Cognitive Deficit by Attenuating Adult Hippocampal Neurogenesis Impairment in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Magnesium-L-threonate treats Alzheimer’s disease by modulating the microbiota-gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metagenicsinstitute.com [metagenicsinstitute.com]
- 9. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Magnesium L-Threonate: A Comprehensive Guide to its Superior Brain Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of magnesium L-threonate's (MgT) brain bioavailability against other common magnesium salts, supported by experimental data. The following sections detail the experimental protocols, quantitative outcomes, and mechanistic pathways that underscore the unique ability of MgT to elevate magnesium levels within the central nervous system.
Enhanced Brain Magnesium Levels with Magnesium L-Threonate: Comparative Efficacy
Magnesium's role as a critical regulator of synaptic plasticity and neuronal function is well-established. However, the efficacy of oral magnesium supplementation in augmenting brain magnesium concentrations is highly dependent on the salt form. Preclinical studies have consistently demonstrated that magnesium L-threonate is superior to other magnesium salts in elevating magnesium levels in the cerebrospinal fluid (CSF), a key indicator of brain bioavailability.
A seminal study by Slutsky et al. (2010) was the first to report the unique properties of MgT in enhancing brain magnesium. Subsequent research has corroborated these findings, providing quantitative data on the comparative efficacy of different magnesium compounds.
Table 1: Comparison of Changes in Cerebrospinal Fluid (CSF) Magnesium Concentration in Rats Following Oral Supplementation with Various Magnesium Salts
| Magnesium Salt | Dosage (Elemental Mg) | Duration of Treatment | Change in CSF Magnesium Concentration | Reference |
| Magnesium L-Threonate (MgT) | ~50 mg/kg/day | 24 days | +7-15% | Slutsky et al., 2010[1]; Sun et al., 2016[2] |
| Magnesium Chloride (MgCl₂) | Not specified | Not specified | No significant increase | Slutsky et al., 2010[3] |
| Magnesium Citrate | Not specified | Not specified | No significant increase | Slutsky et al., 2010[1] |
| Magnesium Glycinate | Not specified | Not specified | No significant increase | Slutsky et al., 2010[1] |
| Magnesium Gluconate | Not specified | Not specified | No significant increase | Slutsky et al., 2010[1] |
Note: The studies by Slutsky et al. are frequently cited, and the data indicates that while other magnesium salts are effective at raising serum magnesium levels, they do not significantly increase CSF magnesium concentrations.
Experimental Protocols
The following are detailed methodologies from key in vivo studies that have investigated the brain bioavailability of different magnesium salts.
Experimental Workflow for In Vivo Assessment of Brain Magnesium Bioavailability
Protocol from Slutsky et al. (2010) & Sun et al. (2016):
-
Animal Model: Young and aged Sprague-Dawley rats were used in the experiments.[1]
-
Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups: Rats were randomly assigned to receive either vehicle control, Magnesium L-Threonate (MgT), or other magnesium salts (e.g., magnesium chloride, citrate, glycinate, or gluconate).
-
Dosage and Administration: MgT was administered orally via drinking water at a concentration that provided an elemental magnesium intake of approximately 50 mg/kg/day.[4] Other magnesium salts were administered at equivalent elemental magnesium dosages.
-
Duration: The treatment period was typically 24 days or longer.
-
Sample Collection:
-
Cerebrospinal Fluid (CSF): CSF samples were collected from the cisterna magna of anesthetized rats.
-
Brain Tissue: Following CSF collection, animals were euthanized, and brains were rapidly dissected, with specific regions such as the hippocampus isolated for further analysis.
-
-
Magnesium Concentration Analysis: Total magnesium concentration in CSF and brain tissue homogenates was determined using atomic absorption spectrophotometry.
Mechanism of Action: The Role of L-Threonate and NMDA Receptor Modulation
The superior brain bioavailability of MgT is attributed to the L-threonate component. L-threonate, a metabolite of vitamin C, is thought to facilitate the transport of magnesium across the blood-brain barrier and into neurons.[5][6] Once in the brain, elevated magnesium concentrations exert a profound effect on synaptic plasticity, primarily through the modulation of the N-methyl-D-aspartate (NMDA) receptor.
The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity, learning, and memory. Magnesium ions act as a natural voltage-dependent blocker of the NMDA receptor channel. At resting membrane potential, magnesium blocks the channel, preventing ion flow. Upon depolarization, the magnesium block is relieved, allowing calcium influx, which triggers downstream signaling cascades that lead to long-term potentiation (LTP), a cellular correlate of learning and memory.
By increasing the extracellular magnesium concentration in the brain, MgT enhances the voltage-dependent block of the NMDA receptor, which paradoxically leads to an enhancement of synaptic plasticity.[7] This is believed to occur because the increased magnesium concentration fine-tunes the activation of NMDA receptors, making them more responsive to strong, correlated synaptic inputs while filtering out background noise. This leads to an increase in the density of functional synapses and an upregulation of NMDA receptor subunits, particularly NR2B, which is associated with enhanced learning and memory.[4]
Signaling Pathway of Magnesium at the Synapse
Conclusion
The available experimental evidence strongly indicates that magnesium L-threonate is more effective than other common magnesium salts at increasing magnesium concentrations within the brain. This enhanced bioavailability, mediated by the L-threonate component, leads to significant effects on synaptic plasticity through the modulation of NMDA receptors. For researchers and professionals in drug development, MgT represents a promising compound for targeting magnesium-dependent pathways in the central nervous system to potentially support cognitive function and neuronal health. Further clinical research in human subjects is warranted to fully elucidate the therapeutic potential of MgT in various neurological and cognitive conditions.
References
- 1. Enhancement of learning and memory by elevating brain magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of magnesium therapy in learning and memory - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. metagenicsinstitute.com [metagenicsinstitute.com]
- 5. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 6. Neuroprotective effects of magnesium l-threonate in a hypoxic zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magtein.com [magtein.com]
A Comparative Analysis of Vitamin C and L-Threonic Acid on Collagen Production
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Vitamin C (Ascorbic Acid) and its metabolite, L-Threonic Acid, on collagen production. The information presented herein is based on available experimental data and is intended to inform researchers, scientists, and drug development professionals on the mechanisms and efficacy of these two compounds in modulating collagen synthesis.
Introduction to Collagen Synthesis
Collagen is the most abundant protein in mammals and the primary structural component of connective tissues such as skin, tendons, bones, and ligaments. Its synthesis is a complex process that occurs in fibroblasts and other specialized cells. The production of mature collagen involves the transcription and translation of procollagen (B1174764) genes (e.g., COL1A1 and COL1A2 for type I collagen), extensive post-translational modifications of the procollagen chains, and their subsequent assembly into a stable triple helix. This intricate process is regulated by various factors, including the availability of essential cofactors and the activation of specific signaling pathways.
Vitamin C: The Established Cofactor and Regulator
Vitamin C is a well-established and critical component in collagen synthesis. Its role is multifaceted, acting as a vital cofactor for key enzymes and a regulator of collagen gene expression.
Mechanism of Action
Vitamin C's primary role in collagen production is as a cofactor for prolyl and lysyl hydroxylases. These enzymes are essential for the hydroxylation of proline and lysine (B10760008) residues in procollagen chains, a crucial step for the formation of a stable collagen triple helix.[1] Without adequate Vitamin C, this hydroxylation is impaired, leading to the production of unstable procollagen that is poorly secreted and susceptible to degradation.
Furthermore, studies have demonstrated that ascorbic acid can stimulate the transcription of procollagen genes. It has been shown to increase the steady-state levels of mRNA for both type I and type III procollagens in cultured human skin fibroblasts.[2][3]
Signaling Pathway
The enzymatic activity of prolyl and lysyl hydroxylases is directly dependent on Vitamin C. Additionally, Vitamin C's influence on collagen gene expression suggests its involvement in signaling pathways that regulate transcription. While the precise mechanisms are still under investigation, it is known to act independently of the Smad2/3 signaling pathway, which is a downstream effector of TGF-β.[4][5]
This compound: An Emerging Player
This compound is a metabolite of Vitamin C.[6] While research on its direct effects on collagen production is less extensive than for Vitamin C, emerging evidence suggests potential roles in both directly and indirectly promoting collagen synthesis.
Mechanism of Action
The primary proposed mechanisms for this compound's effect on collagen production are:
-
Indirect Action via Enhanced Vitamin C Uptake: Studies have shown that L-threonate can stimulate the uptake of ascorbic acid into cells, including fibroblasts.[7][8] By increasing the intracellular concentration of Vitamin C, this compound may indirectly enhance all of Vitamin C's functions in collagen synthesis.
-
Direct Stimulation of Collagen Gene Expression: A patent for Calcium L-threonate reports that it can significantly increase the mRNA expression of collagen type I in osteoblasts and chondrocytes.[9][10] This suggests a direct effect on the transcriptional regulation of collagen genes.
Proposed Signaling Pathway
The reported increase in collagen I mRNA expression by Calcium L-threonate suggests an interaction with signaling pathways that regulate collagen gene transcription. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major regulator of collagen synthesis in many cell types, including chondrocytes and osteoblasts.[10][11] It is plausible that this compound may exert its effects through modulation of this pathway, potentially involving the downstream SMAD proteins.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the effects of Vitamin C and this compound on collagen production.
Table 1: Effect of Vitamin C on Collagen Synthesis
| Cell Type | Vitamin C Concentration | Observed Effect | Reference |
| Human Skin Fibroblasts | 0.2 mM | 2-3 fold increase in procollagen α1(I) mRNA levels | [3] |
| Human Skin Fibroblasts | Not Specified | 3-4 fold increase in collagen synthesis | [2] |
| Human Skin Fibroblasts | Not Specified | 2-3 fold increase in type I and III procollagen mRNA | [2] |
| Procollagen-secreting fibroblasts | Not Specified | Increased activity and overall type I collagen production | [1] |
Table 2: Effect of this compound (as Calcium L-threonate) on Collagen Synthesis
| Cell Type | Compound | Observed Effect | Reference |
| Osteoblasts (in vitro) | Calcium L-threonate | Enhanced mRNA expression of collagen I | [9] |
| Chondrocytes and Osteoblasts | Calcium L-threonate | Significantly improved positive expression percentage of collagen I mRNA | [10] |
| Human T-lymphoma cells | Calcium L-threonate | Dose-dependent increase in ascorbic acid uptake | [8] |
| Mouse Fibroblasts | Calcium L-threonate | Dose-related augmentation in uptake of ascorbic acid | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Sircol™ Soluble Collagen Assay
This assay is a quantitative dye-binding method for the analysis of acid and pepsin-soluble collagens.
Protocol:
-
Sample Preparation: Prepare cell lysates or culture supernatants. For tissue samples, homogenization in 0.5 M acetic acid with protease inhibitors is required.
-
Standard Curve Preparation: Prepare a standard curve using the provided collagen standard (e.g., 0, 10, 20, 30, 40, 50 µg/ml).
-
Dye Binding: Add 1 ml of Sircol™ Dye Reagent to 100 µl of each standard and sample. Mix gently for 30 minutes at room temperature.
-
Precipitation: Centrifuge at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Washing: Carefully discard the supernatant and wash the pellet with the Acid-Salt Wash Reagent.
-
Elution: Dissolve the washed pellet in 1 ml of Alkali Reagent.
-
Measurement: Read the absorbance of the eluted dye at 550 nm using a microplate reader.
-
Quantification: Determine the collagen concentration in the samples by comparing their absorbance to the standard curve.[12][13][14][15]
Western Blot for Type I Collagen
This technique is used to detect and quantify the amount of type I collagen protein in a sample.
Protocol:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for type I collagen (e.g., anti-COL1A1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensity using densitometry software.[16][17][18][19][20]
Real-Time Quantitative PCR (RT-qPCR) for COL1A1 and COL1A2
This method is used to measure the mRNA expression levels of the genes encoding the alpha chains of type I collagen.
Protocol:
-
RNA Extraction: Isolate total RNA from cultured cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for COL1A1, COL1A2, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.[21][22][23][24][25]
Conclusion
Vitamin C is a well-characterized and potent stimulator of collagen synthesis, acting through established enzymatic cofactor and gene regulatory mechanisms. The available evidence for this compound, primarily from studies on its calcium salt, suggests it may also promote collagen production, both indirectly by enhancing Vitamin C uptake and potentially through direct stimulation of collagen gene expression via pathways like TGF-β.
However, a direct, peer-reviewed, comparative study of this compound and Vitamin C on collagen production in the same cell type and under identical conditions is currently lacking in the scientific literature. Such a study would be invaluable for definitively determining the relative efficacy of these two compounds.
For drug development and research purposes, Vitamin C remains the gold standard for promoting collagen synthesis. This compound presents an interesting area for further investigation, particularly in elucidating its precise molecular mechanisms and quantifying its direct effects on collagen production. Future research should focus on head-to-head comparisons and exploring its potential synergistic effects with Vitamin C.
References
- 1. Efficacy of Vitamin C Supplementation on Collagen Synthesis and Oxidative Stress After Musculoskeletal Injuries: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of collagen gene expression by ascorbic acid in cultured human fibroblasts. A role for lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of this compound in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of aldonic acids on the uptake of ascorbic acid by 3T3 mouse fibroblasts and human T lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulatory action of calcium L-threonate on ascorbic acid uptake by a human T-lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2003004011A1 - Calcium l-threonate for preventing or treating bone facture - Google Patents [patents.google.com]
- 10. TGFβ Signaling in Cartilage Development and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accuratechemical.com [accuratechemical.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. biotnt.com [biotnt.com]
- 15. biovendor.com [biovendor.com]
- 16. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. ptglab.com [ptglab.com]
- 19. nacalai.com [nacalai.com]
- 20. assaygenie.com [assaygenie.com]
- 21. researchgate.net [researchgate.net]
- 22. A Novel DHPLC-Based Procedure for the Analysis of COL1A1 and COL1A2 Mutations in Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of the COL1A1 and COL1A2 genes by PCR amplification and scanning by conformation-sensitive gel electrophoresis identifies only COL1A1 mutations in 15 patients with osteogenesis imperfecta type I: identification of common sequences of null-allele mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. CPDx COL1A1 and COL1A2 gDNA Testing [uwcpdx.org]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of L-threonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of L-threonate, a key component of interest in pharmaceutical and nutraceutical research. While comprehensive, validated LC-MS/MS methods are well-documented for bioanalytical applications, detailed and validated quantitative HPLC methods for L-threonate in biological matrices are less prevalent in publicly available literature. This guide will therefore focus on the robust LC-MS/MS methodology, with a discussion and potential protocol for HPLC as a viable, though less sensitive, alternative.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of L-threonate in human plasma and urine. Due to a lack of published, validated quantitative HPLC methods for L-threonate in biological fluids, a direct data comparison is not currently possible. The HPLC column represents a hypothetical, optimized method and its expected performance.
| Parameter | LC-MS/MS | HPLC (Hypothetical) |
| Linearity Range | 0.25 - 50 µg/mL (Plasma) 2.5 - 500 µg/mL (Urine)[1][2] | Expected to be in the µg/mL range |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL (Plasma) 2.5 µg/mL (Urine)[1][2] | Expected to be significantly higher than LC-MS/MS |
| Accuracy | 85 - 115%[1][2] | Typically within 85-115% for validated methods |
| Precision (RSD%) | < 15% (Intra- and Inter-batch)[1][2] | Typically < 15% for validated methods |
| Specificity | High (based on mass-to-charge ratio) | Moderate to High (dependent on chromatographic resolution) |
| Sample Volume | ~ 0.1 mL | ~ 0.1 - 0.5 mL |
| Run Time | Short (typically a few minutes) | Longer than LC-MS/MS (potentially 10-20 minutes) |
Experimental Protocols
Detailed LC-MS/MS Methodology for L-threonate Quantification[1][2]
This method is established for the determination of L-threonate in human plasma and urine.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine sample, add 300 µL of methanol.
-
Vortex the mixture for 3 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase is typically used.
-
Flow Rate: A low flow rate is often employed.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitored Transition: The multiple reaction monitoring (MRM) mode is used to monitor the transition of the parent ion to a specific daughter ion for quantification.
-
Data Analysis: Quantification is performed by comparing the peak area of the analyte to that of an internal standard.
Hypothetical HPLC-UV Methodology for L-threonate Quantification
The following is a proposed, non-validated protocol for the analysis of L-threonate by HPLC with UV detection. This method would require optimization and full validation before use in regulated studies.
1. Sample Preparation:
-
Sample preparation would likely involve protein precipitation with an organic solvent like acetonitrile (B52724) or methanol, similar to the LC-MS/MS method.
-
A solid-phase extraction (SPE) step may be necessary to remove interfering substances and concentrate the analyte for detection by UV.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 or a mixed-mode column could be suitable.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) would be used. Gradient elution may be required to resolve L-threonate from endogenous interferences.
-
Detection: UV detection at a low wavelength (e.g., < 210 nm) would be necessary as L-threonate lacks a strong chromophore.
-
Internal Standard: A structurally similar compound with a UV chromophore would be ideal.
Mandatory Visualization
Caption: Experimental workflow for L-threonate analysis.
Caption: Logical relationship of analytical methods.
Conclusion
For the quantitative analysis of L-threonate in biological matrices such as plasma and urine, LC-MS/MS stands out as the superior method. Its high sensitivity and specificity allow for accurate measurement at endogenous and post-administration levels, which is crucial for pharmacokinetic and bioavailability studies. The detailed and validated protocols available provide a robust foundation for researchers.
While a dedicated, validated HPLC-UV method for L-threonate bioanalysis is not readily found in the literature, it remains a potential alternative, particularly for formulations where concentrations are expected to be high. The primary challenges for an HPLC-UV method would be achieving sufficient sensitivity and resolving L-threonate from endogenous interferences due to its lack of a strong UV chromophore. For drug development and clinical research applications requiring high sensitivity and specificity, the investment in LC-MS/MS is well-justified.
References
Efficacy of L-threonate in enhancing vitamin C uptake compared to other metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of L-threonate in enhancing the uptake of vitamin C compared to standard ascorbic acid. The following sections present quantitative data from key studies, detailed experimental protocols, and an overview of the proposed mechanisms of action.
Comparative Efficacy: Human and Animal Studies
The efficacy of a vitamin C formulation containing calcium ascorbate (B8700270) and its metabolites, including L-threonate (commercially known as Ester-C®), has been the subject of various studies. While results on plasma bioavailability have been mixed, a consistent finding in more recent research points towards improved uptake and retention in immune cells.
Human Clinical Trials
A key area of investigation has been the comparative bioavailability in human subjects. While some earlier studies reported no significant difference in plasma vitamin C levels, a 2016 study by Mitmesser et al. provided evidence for enhanced leukocyte uptake with a calcium ascorbate-threonate formulation.
| Study Parameter | Ascorbic Acid (AA) | Calcium Ascorbate-Threonate (Ester-C®) | Key Findings | Citation |
| Plasma Vitamin C Concentration | No significant difference compared to Ester-C® | No significant difference compared to AA | Both formulations increased plasma vitamin C levels similarly compared to placebo.[1][2] | Mitmesser et al., 2016 |
| Leukocyte Vitamin C Concentration | No significant change from baseline | Significantly higher percent change from baseline at 8 and 24 hours post-dose compared to AA | Ester-C® led to a longer retention of vitamin C in leukocytes.[1][2][3][4][5] | Mitmesser et al., 2016 |
| Plasma Cmax | Lower than Ester-C® (P = 0.039) | Higher than AA (P = 0.039) | - | Mitmesser et al., 2016[1] |
| Plasma AUC0-24h | Not significantly different from Ester-C® | Higher than placebo (P < 0.001) | - | Mitmesser et al., 2016[1] |
| Gastrointestinal Tolerability | Lower "very good" rating (54%) | Higher "very good" rating (72%) in individuals sensitive to acidic foods | Calcium ascorbate form is better tolerated. | Gruenwald et al., 2006 |
Animal Studies
Preclinical studies in animal models have also been conducted to compare the bioavailability and efficacy of vitamin C with L-threonate metabolites.
| Study Parameter | Ascorbic Acid (AA) | Calcium Ascorbate-Threonate (Ester-C®) | Animal Model | Key Findings | Citation |
| Anti-scorbutic Activity | 0.51 mg/kg/day was not anti-scorbutic | 0.44 mg/kg/day was anti-scorbutic | Osteogenic Disorder Shionogi (ODS) rat | Ester-C® showed superior anti-scorbutic potency. | Verlangieri et al., 1991 |
| Body Weight Gain (24 days) | 45% of initial body weight | 125% of initial body weight | ODS rat | Ester-C® supported significantly greater weight gain. | Verlangieri et al., 1991 |
| Plasma Concentration (20, 40, 80 min) | Lower than Ester-C® | Higher than AA | Rat | Suggests more rapid absorption of Ester-C®. | Bush & Verlangieri, 1987 |
| Urinary Excretion | Detected earlier than Ester-C® | Detected later than AA | Rat | Suggests less rapid excretion of Ester-C®. | Bush & Verlangieri, 1987 |
Experimental Protocols
Mitmesser et al., 2016: Human Leukocyte Vitamin C Uptake
-
Study Design : A randomized, double-blind, placebo-controlled, crossover trial.[1][3][4]
-
Participants : Thirty-six healthy, non-smoking subjects aged 18-60 years.[1][4]
-
Intervention : Participants received a single oral dose of 1000 mg of vitamin C as either ascorbic acid (AA) or Ester-C® (EC), or a placebo (PL). Each intervention was separated by a 7-day washout period.[1][3][4]
-
Data Collection : Blood samples were collected at baseline and at 2, 4, 8, and 24 hours post-dose to measure vitamin C concentrations in both plasma and leukocytes.[1][4]
-
Analysis : Plasma and leukocyte vitamin C levels were determined, and statistical analyses were performed to compare the concentration changes from baseline between the three groups.
References
- 1. Determination of plasma and leukocyte vitamin C concentrations in a randomized, double-blind, placebo-controlled trial with Ester-C(®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study supports Ester-C’s enhanced bioavailability and retention [nutraingredients.com]
- 3. Clinical Study Shows that Ester-C® Stays in the Body Longer than other Vitamin C [prnewswire.com]
- 4. nutritionaloutlook.com [nutritionaloutlook.com]
- 5. Clinical study shows that Ester-C stays in the body longer than other vitamin C [nutraceuticalbusinessreview.com]
- 6. Synthetic or Food-Derived Vitamin C—Are They Equally Bioavailable? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative bioavailability of synthetic vitamin C and Nutra-C (calcium ascorbate) in Korean healthy volunteers -Analytical Science and Technology | Korea Science [koreascience.kr]
Validating the role of L-threonate in modulating NMDA receptor activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-threonate's effects on N-methyl-D-aspartate (NMDA) receptor activity with other modulators. The information is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to L-Threonate and NMDA Receptor Modulation
L-threonate, a metabolite of vitamin C, has garnered significant attention for its role in modulating NMDA receptor activity, primarily through its administration as Magnesium L-threonate (MgT). The NMDA receptor, a crucial component in synaptic plasticity, learning, and memory, is a ligand-gated ion channel that requires both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation. Its function is also voltage-dependently modulated by magnesium ions (Mg²⁺), which act as a channel blocker at resting membrane potential. Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making it a key target for therapeutic intervention.
MgT has been shown to elevate magnesium levels in the brain more effectively than other magnesium salts, suggesting a unique mechanism for modulating NMDA receptor function and enhancing cognitive abilities.[1][2] This guide will delve into the experimental evidence supporting the role of L-threonate in this process and compare its performance with other known NMDA receptor modulators.
Comparative Analysis of NMDA Receptor Modulators
This section provides a comparative overview of L-threonate (as MgT) and other key NMDA receptor modulators. The data is summarized from various preclinical and clinical studies.
Quantitative Data Summary
| Modulator | Mechanism of Action | Target Subunit(s) | Effect on Synaptic Plasticity | Bioavailability in Brain | Key Findings from In Vivo Studies |
| Magnesium L-threonate (MgT) | Increases brain magnesium concentration, enhances NMDA receptor signaling | Primarily upregulates NR2B | Enhances Long-Term Potentiation (LTP) and synaptic density | High | Improves learning, working memory, and short- and long-term memory in rats.[1][3] |
| Memantine (B1676192) | Uncompetitive, open-channel blocker with low affinity | Broad, with some preference for NR2C/D in the presence of Mg²⁺ | Can restore LTP impaired by tonic NMDA receptor activation | High | Used in the treatment of Alzheimer's disease to reduce excitotoxicity.[4][5] |
| D-Serine | Co-agonist at the glycine (B1666218) binding site | GluN1 | Essential for LTP induction | Can cross the blood-brain barrier | Modulates synaptic plasticity and is being investigated for schizophrenia.[6][7] |
| Magnesium Sulfate (MgSO₄) | Non-specific NMDA receptor channel blocker | All NMDA receptors | Can inhibit LTP at high concentrations | Low | Limited ability to cross the blood-brain barrier and elevate CSF magnesium levels.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of L-threonate's role in NMDA receptor modulation are provided below.
Western Blot for NR2B Subunit Expression
This protocol is used to quantify the expression levels of the NR2B subunit of the NMDA receptor in response to L-threonate treatment.
Objective: To determine the relative abundance of the NR2B protein in brain tissue or cell lysates.
Methodology:
-
Tissue/Cell Preparation: Hippocampal tissue or neuronal cell cultures are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the NR2B subunit overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the bands corresponding to NR2B is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Long-Term Potentiation (LTP) Measurement in Hippocampal Slices
This electrophysiological technique is used to assess the effect of L-threonate on synaptic plasticity.
Objective: To measure the potentiation of synaptic transmission in response to high-frequency stimulation.
Methodology:
-
Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Slices are transferred to a recording chamber continuously perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response.
-
Data Analysis: The slope of the fEPSP is measured, and the degree of potentiation is calculated as the percentage increase in the fEPSP slope compared to the baseline.
Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This technique allows for the direct measurement of ion currents flowing through NMDA receptors.
Objective: To characterize the effects of L-threonate on the electrophysiological properties of NMDA receptors.
Methodology:
-
Cell Preparation: Neuronal cultures or acute brain slices are prepared and placed in a recording chamber.
-
Patch Pipette: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and positioned onto the surface of a neuron.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying a brief pulse of suction, allowing electrical access to the cell's interior.
-
Voltage Clamp: The neuron is voltage-clamped at a specific holding potential (e.g., -70 mV) to record NMDA receptor-mediated currents. To isolate NMDA currents, AMPA receptor antagonists are often included in the external solution, and the holding potential can be depolarized (e.g., +40 mV) to relieve the Mg²⁺ block.
-
Drug Application: A solution containing NMDA and glycine (or D-serine) is applied to the neuron to evoke a current. The effect of L-threonate is assessed by co-applying it with the agonists.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine changes in amplitude, kinetics, and other properties.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling pathway.
Experimental Workflow for Validating L-Threonate's Effect
Caption: Experimental workflow for L-threonate validation.
Logical Relationship of L-Threonate's Action
Caption: L-threonate's mechanism of cognitive enhancement.
Conclusion
The available evidence strongly suggests that L-threonate, particularly when administered as Magnesium L-threonate, plays a significant role in modulating NMDA receptor activity. Its ability to increase brain magnesium levels leads to an upregulation of the NR2B subunit, an increase in synaptic density, and an enhancement of synaptic plasticity, ultimately resulting in improved cognitive function in preclinical models.
Compared to other NMDA receptor modulators, MgT offers a unique mechanism of action. While memantine acts as a channel blocker to reduce excitotoxicity, and D-serine acts as a co-agonist to promote receptor activation, MgT appears to enhance the machinery of synaptic plasticity itself. Further direct comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of L-threonate in the context of various neurological and psychiatric disorders. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to pursue further investigations into this promising therapeutic agent.
References
- 1. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. metagenicsinstitute.com [metagenicsinstitute.com]
- 4. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methyl-D-aspartate receptor open-channel blockers memantine and magnesium modulate nociceptive trigeminovascular neurotransmission in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Magnesium L-threonate prevents and restores memory deficits associated with neuropathic pain by inhibition of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Comparative Bioavailability of L-Threonic Acid Salt Forms: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
L-threonic acid, a metabolite of vitamin C, is utilized in various supplements, most notably as a salt to enhance the bioavailability of minerals such as magnesium and calcium.[1][2][3] The selection of the salt form can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of both the mineral and the L-threonate moiety. This guide provides a comparative analysis of the bioavailability of different this compound salt forms, with a focus on magnesium L-threonate and calcium L-threonate, supported by available experimental data.
Overview of this compound Salt Bioavailability
The bioavailability of this compound salts is a subject of considerable interest, particularly concerning the ability of magnesium L-threonate to cross the blood-brain barrier. While direct comparative human pharmacokinetic studies for different this compound salts are limited, existing research provides valuable insights into their individual properties.
Magnesium L-Threonate: Marketed as a brain-health supplement, magnesium L-threonate is purported to have superior absorption and retention compared to other forms of magnesium.[4][5] Animal studies have indicated that magnesium L-threonate is effective at increasing magnesium levels in the cerebrospinal fluid.[5][6] The European Food Safety Authority (EFSA) has concluded that magnesium is bioavailable from magnesium L-threonate, based on evidence from a dissociation study, two rat studies, and one human trial.[7][8]
Calcium L-Threonate: A human pharmacokinetic study has provided specific data on the bioavailability of L-threonate when administered as calcium L-threonate.[1] This study offers a quantitative look at the absorption and elimination of L-threonate in healthy volunteers.
Quantitative Bioavailability Data
| Parameter | 675 mg | 2025 mg (Fasted) | 2025 mg (Fed) | 4050 mg |
| Cmax (mg/L) | 11.8 ± 3.1 | 32.3 ± 10.2 | 39.1 ± 10.7 | 49.9 ± 12.8 |
| Tmax (h) | 2.0 (1.0-3.0) | 2.0 (1.0-4.0) | 2.5 (1.5-4.0) | 2.0 (1.5-4.0) |
| AUC₀₋∞ (h·mg/L) | 61.9 ± 18.4 | 152.9 ± 49.8 | 203.6 ± 63.4 | 255.4 ± 67.8 |
| t½ (h) | 2.4 ± 0.5 | 2.5 ± 0.4 | 2.7 ± 0.4 | 2.5 ± 0.4 |
| Data presented as mean ± standard deviation for Cmax, AUC, and t½, and as median (range) for Tmax. Data sourced from a pharmacokinetic study on calcium L-threonate in healthy volunteers.[1] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting bioavailability data. The following protocol is based on the human pharmacokinetic study of calcium L-threonate.[1]
Study Design: An open-label, single- and multiple-dose study. The single-dose arm utilized a 4-way crossover design.
Participants: Healthy Chinese male volunteers.
Intervention:
-
Single-Dose Study: Participants received single oral doses of 675 mg, 2025 mg (fasted), 2025 mg (fed, after breakfast), or 4050 mg of calcium L-threonate.
-
Multiple-Dose Study: Participants received 2025 mg of calcium L-threonate twice daily for four days.
Sample Collection:
-
Plasma: Serial blood samples were collected at predetermined time points following administration.
-
Urine: Urine samples were collected over a 24-hour period.
Analytical Method: Plasma and urine concentrations of L-threonate were determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t½).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a clinical bioavailability study.
Caption: Workflow of a Human Pharmacokinetic Study.
Signaling Pathways and Absorption Mechanisms
The absorption of this compound salts involves their dissociation in the gastrointestinal tract into the respective mineral cation (e.g., Mg²⁺, Ca²⁺) and the L-threonate anion. A study on magnesium L-threonate confirmed its dissociation at a pH of 2, simulating gastric fluid conditions, into magnesium and L-threonate ions.[4]
The following diagram illustrates the proposed absorption pathway.
Caption: Dissociation and Absorption of this compound Salts.
Conclusion
The available evidence suggests that L-threonate is readily absorbed from its salt forms. The human pharmacokinetic study on calcium L-threonate provides valuable quantitative data, demonstrating rapid absorption with a Tmax of approximately 2-2.5 hours.[1] Notably, the absorption of L-threonate from calcium L-threonate was enhanced by food intake.[1] While direct comparative human studies are lacking, preclinical data and regulatory assessments support the bioavailability of magnesium from magnesium L-threonate, with some evidence pointing to enhanced absorption and retention compared to other magnesium salts.[4][5]
For drug development professionals, the choice of this compound salt may be guided by the target therapeutic area. For applications requiring central nervous system penetration, magnesium L-threonate appears promising based on animal models.[5][6] For systemic delivery of L-threonate, both calcium and magnesium salts are viable options. Further head-to-head clinical trials are warranted to definitively establish the comparative bioavailability of different this compound salt forms in humans.
References
- 1. Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|High-Purity Reagent|RUO [benchchem.com]
- 3. Threonic acid - Wikipedia [en.wikipedia.org]
- 4. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 5. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nfo.com [nfo.com]
- 7. Safety of magnesium l‐threonate as a novel food pursuant to regulation (EU) 2015/2283 and bioavailability of magnesium from this source in the context of Directive 2002/46/EC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of L-Threonic Acid and Ascorbic Acid on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current understanding of how L-threonic acid and ascorbic acid (Vitamin C) influence gene expression. While direct head-to-head studies are limited, this document synthesizes findings from independent research to offer insights into their distinct and potentially overlapping mechanisms of action.
Introduction to this compound and Ascorbic Acid
Ascorbic acid is an essential nutrient for humans, acting as a potent antioxidant and a cofactor for numerous enzymes.[1] Its role in regulating gene expression is an area of growing research interest.[1][2][3] this compound is a metabolite of ascorbic acid and is often utilized in supplement form as magnesium L-threonate to enhance cognitive function.[4] Research suggests that this compound also possesses biological activities that can influence cellular processes at the genetic level.[5][6]
Comparative Effects on Gene Expression
The following sections detail the known effects of each compound on gene expression, based on available scientific literature.
Ascorbic Acid: A Modulator of Diverse Gene Sets
Ascorbic acid has been shown to influence the expression of a wide array of genes involved in various physiological processes. Its primary mechanisms of action are linked to its role as an enzymatic cofactor and a signaling molecule.[1]
Key Gene Targets and Effects:
| Gene/Gene Family | Observed Effect | Cellular Process | Reference |
| Procollagen mRNA | Stimulation of transcription | Extracellular matrix formation | [1] |
| tRNA synthetases | Down-regulation | Cell division | [1] |
| Translation initiation factors | Down-regulation | Cell division | [1] |
| Genes involved in neurogenesis | Increased expression | Neuronal differentiation | [7] |
| Genes involved in cell adhesion | Significant modulation | Cell development and adhesion | [7] |
Mechanism of Action: Ascorbic acid's influence on gene expression is multifaceted. It serves as a cofactor for enzymes that hydroxylate proteins, a critical step in collagen synthesis.[1] Furthermore, it can act as a signaling molecule, though the precise receptors and downstream pathways are still under investigation.[1][2][3] Studies on embryonic stem cells have shown that ascorbic acid can significantly modulate genes involved in cell adhesion and development, promoting neuronal differentiation.[7]
This compound: A Regulator of Neuronal Gene Expression
Research on this compound's impact on gene expression has largely been in the context of its combination with magnesium as magnesium L-threonate (L-TAMS). These studies have primarily focused on its effects on the central nervous system.
Key Gene Targets and Effects:
| Gene/Gene Family | Observed Effect | Cellular Process | Reference |
| NR2B-containing NMDAR | Upregulation of expression | Synaptic plasticity and density | [5][6] |
Mechanism of Action: this compound has been shown to increase the intracellular concentration of magnesium in neurons.[5][6] This elevation in magnesium is a critical signaling event that leads to the upregulation of genes encoding for specific neurotransmitter receptors, such as the NR2B subunit of the NMDA receptor. This, in turn, enhances synaptic density and function, which is believed to be the basis for the observed improvements in learning and memory.[5][6] The transport of this compound into cells is thought to be mediated by glucose transporters (GLUTs).[5]
Experimental Protocols
Below are summaries of the methodologies employed in key studies investigating the effects of these compounds.
Ascorbic Acid Gene Expression Analysis
-
Cell Culture and Treatment: Normal and cancer cell lines were treated with increasing doses of ascorbic acid.[1] For neuronal differentiation studies, embryonic stem cells were cultured in the presence of ascorbic acid.[7]
-
Gene Expression Profiling: Pangenomic arrays and cDNA microarrays were utilized to analyze changes in gene expression across a wide range of genes.[1][7]
-
Statistical Analysis: Statistical tests, such as Fisher's exact test, were used to identify significant modulation of gene categories.[7]
This compound (as L-TAMS) Gene Expression Analysis
-
Animal Models: Studies have utilized young and aging rats, as well as Alzheimer's disease model mice, which were orally administered L-TAMS.[5]
-
Cell Culture: Cultured hippocampal neurons and human neural stem cell-derived neurons were treated with L-threonate.[5][6]
-
Molecular Analysis: Techniques such as Western blotting would likely be used to quantify the expression levels of specific proteins like NR2B-containing NMDARs, although the provided text focuses on the functional outcomes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways and a general experimental workflow for studying gene expression.
Caption: Ascorbic Acid's multifaceted influence on gene expression.
Caption: this compound's proposed mechanism in neurons.
References
- 1. Ascorbic Acid and Gene Expression: Another Example of Regulation of Gene Expression by Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Types of Magnesium and Their Benefits [healthline.com]
- 5. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ascorbic acid responsive genes during neuronal differentiation of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Threonate's Gateway to the Brain: A Comparative Guide to Blood-Brain Barrier Transport
For researchers, scientists, and drug development professionals, understanding the mechanisms governing a molecule's passage across the blood-brain barrier (BBB) is paramount for therapeutic innovation. This guide provides a comparative analysis of L-threonate transport across the BBB, contextualized with established transport mechanisms of analogous molecules. While direct quantitative data for L-threonate remains an area of active research, this document synthesizes current understanding, presents relevant comparative data, and details the experimental protocols necessary to elucidate its transport kinetics.
L-threonate, a metabolite of vitamin C, has garnered significant interest for its role in facilitating the transport of minerals like magnesium into the brain.[1][2] The prevailing hypothesis, supported by indirect evidence, points towards the involvement of glucose transporters (GLUTs), particularly GLUT1, which is highly expressed on the endothelial cells of the BBB.[3][4] This mechanism is analogous to that of dehydroascorbic acid (DHA), the oxidized form of vitamin C, which is known to readily cross the BBB via GLUT1.[5][6][7][8][9]
Comparative Analysis of GLUT1-Mediated Transport
To understand the potential efficiency of L-threonate transport, it is useful to compare it with other known GLUT1 substrates that cross the BBB. The following table summarizes key kinetic parameters for glucose and dehydroascorbic acid (DHA). It is important to note that specific kinetic data for L-threonate is not yet extensively published and represents a key area for future investigation.
| Compound | Transporter | Apparent Michaelis-Menten Constant (Km) | Permeability-Surface Area Product (PS) / Apparent Permeability (Papp) | Experimental Model |
| D-Glucose | GLUT1 | 1.5 - 3.5 mM[10] | PS: ~0.1 ml/g/min (in vivo, rat) | In vivo and in vitro studies |
| Dehydroascorbic Acid (DHA) | GLUT1 | Inhibition by D-glucose confirms transport[5][6] | PS of ascorbic acid is near zero, while DHA readily enters the brain[7] | In vivo (mouse, rat)[7] |
| L-Threonate | GLUT1 (postulated) | Not yet determined | Not yet determined | - |
| Ascorbic Acid | SVCT2 (low expression at BBB) | - | ~0 ml/min/g brain tissue[7] | In vivo (mouse)[7] |
Elucidating the Mechanism: Key Experimental Protocols
To definitively confirm the mechanism and quantify the kinetics of L-threonate transport across the BBB, a series of in vitro and in vivo experiments are required. Below are detailed methodologies for key experiments.
In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This assay is a foundational method to determine the apparent permeability coefficient (Papp) of a compound across a cell monolayer mimicking the BBB.
1. Cell Culture:
-
Utilize an established in vitro BBB model, such as human cerebral microvascular endothelial cells (hCMEC/D3) or a co-culture model with astrocytes and pericytes to better replicate the in vivo environment.[11][12]
-
Culture the endothelial cells on a microporous membrane of a Transwell® insert until a confluent monolayer is formed. The formation of tight junctions is critical and should be monitored.
2. Barrier Integrity Assessment:
-
Transendothelial Electrical Resistance (TEER): Measure the electrical resistance across the cell monolayer using a volt-ohm meter. A high TEER value is indicative of a tight barrier.[11]
-
Paracellular Permeability Marker: Assess the flux of a molecule that primarily crosses the barrier via the paracellular route (e.g., Lucifer Yellow or FITC-dextran). Low permeability of this marker confirms the integrity of the tight junctions.[13]
3. Permeability Assay:
-
Add L-threonate (at various concentrations to determine saturation kinetics) to the apical (luminal) chamber of the Transwell insert.
-
At specified time intervals, collect samples from the basolateral (abluminal) chamber.
-
Quantify the concentration of L-threonate in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
The apparent permeability coefficient (Papp) in cm/s is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of transport of L-threonate across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of L-threonate in the apical chamber.[13]
-
-
Competitive Inhibition Assay to Confirm GLUT1-Mediation
This experiment aims to demonstrate that L-threonate competes with known GLUT1 substrates for transport.
1. Experimental Setup:
-
Follow the same procedure as the in vitro permeability assay.
-
In the apical chamber, add a labeled GLUT1 substrate (e.g., [3H]-2-deoxyglucose or [14C]-D-glucose) in the presence and absence of varying concentrations of L-threonate.
-
Known GLUT1 inhibitors, such as cytochalasin B or phloretin, can be used as positive controls for transport inhibition.[14][15]
2. Data Analysis:
-
Measure the transport of the labeled substrate to the basolateral chamber.
-
A decrease in the transport of the labeled substrate in the presence of L-threonate would indicate competition for the same transporter, GLUT1.
-
Kinetic analysis can be performed to determine the inhibition constant (Ki) of L-threonate for GLUT1.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Postulated transport pathway of L-threonate across the BBB via the GLUT1 transporter.
Caption: Experimental workflow for determining L-threonate BBB permeability and transport mechanism.
Caption: Comparative transport of GLUT1 substrates across the blood-brain barrier.
References
- 1. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 2. nutritionaloutlook.com [nutritionaloutlook.com]
- 3. Comparative study of expression and activity of glucose transporters between stem cell-derived brain microvascular endothelial cells and hCMEC/D3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin C crosses the blood-brain barrier in the oxidized form through the glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Vitamin C crosses the blood-brain barrier in the oxidized form through the glucose transporters. [jci.org]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. researchgate.net [researchgate.net]
- 9. Vitamin C crosses the blood-brain barrier in the oxidized form through the glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Steady-state brain glucose transport kinetics re-evaluated with a four-state conformational model [frontiersin.org]
- 11. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. mdpi.com [mdpi.com]
- 14. Characterization of bovine glucose transporter 1 kinetics and substrate specificities in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY‐876 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of L-Threonic Acid Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
L-threonic acid, a key metabolite of vitamin C, has garnered significant interest in the scientific community, particularly for its role in enhancing the bioavailability of essential minerals like magnesium and its potential applications in neuroscience and bone health. The efficient synthesis of this compound and its salts is crucial for advancing research and development in these fields. This guide provides a comparative overview of the primary chemical and biotechnological methods for this compound synthesis, supported by experimental data and detailed protocols.
Chemical Synthesis: The Predominant Pathway
The most established and widely utilized method for synthesizing this compound is the oxidative cleavage of L-ascorbic acid (Vitamin C). This approach is favored due to the ready availability and correct stereochemistry of the starting material, which ensures the production of the desired L-isomer of threonic acid.
Oxidative Cleavage of L-Ascorbic Acid
This method involves the oxidation of L-ascorbic acid, typically using hydrogen peroxide (H₂O₂) as the oxidizing agent. The reaction proceeds by targeting the endiol double bond of the L-ascorbic acid molecule. Under alkaline conditions, the C2-C3 bond of an intermediate, diketogulonic acid, is cleaved, yielding this compound and oxalic acid.[1]
A key advantage of this method is the ability to directly synthesize various salts of this compound by using different bases to control the pH and introduce the desired cation.
Logical Workflow for Chemical Synthesis of L-Threonate Salts from L-Ascorbic Acid
Caption: Chemical synthesis of L-threonate salts from L-ascorbic acid.
Comparative Data of Chemical Synthesis Methods
| Parameter | Method 1: Calcium L-threonate Synthesis | Method 2: Sodium L-threonate Synthesis | Method 3: Iron L-threonate Synthesis |
| Starting Material | L-Ascorbic Acid | L-Ascorbic Acid | L-Ascorbic Acid |
| Oxidizing Agent | 30% Hydrogen Peroxide | 30% Hydrogen Peroxide | 28% Hydrogen Peroxide |
| Salifying Agent | Calcium Carbonate | Sodium Hydroxide | Iron Hydroxide |
| Reaction Temperature | 12-15°C initially, then room temp. | <20°C initially, then 35°C | <20°C initially, then 35°C |
| Reaction Time | 16 hours | 3 hours | 5 hours |
| Reported Yield | Not explicitly stated, but 436.5g product from 528g starting material | 55% | 29% |
| Reported Purity | Not specified | 99% | 97% |
| Key Process Steps | Reaction, charcoal treatment, filtration, concentration, methanol (B129727) precipitation. | Reaction, deoxygenation with activated carbon, filtration, concentration, ethanol (B145695) crystallization. | Reaction, deoxygenation with activated carbon, filtration, concentration, ethanol crystallization. |
| Reference | PrepChem.com[2] | CN102875362A[2] | CN102875362A[2] |
Experimental Protocols
Method 1: Synthesis of Calcium L-threonate
-
Materials: 528 g L-ascorbic acid (3.0 moles), 7500 mL distilled water, 600 g calcium carbonate, 1200 mL 30% w/w hydrogen peroxide, 120 g charcoal, methanol.
-
Procedure:
-
Dissolve L-ascorbic acid in distilled water in a 12-L flask with stirring at room temperature.
-
Add calcium carbonate to form a slurry and cool the mixture to 15°C.
-
Add hydrogen peroxide over 60 minutes, maintaining the temperature between 12-15°C.
-
Stir the mixture at room temperature for 16 hours.
-
Add charcoal and heat to 75°C until oxygen evolution ceases.
-
Filter the hot mixture and wash the filter cake with distilled water.
-
Concentrate the combined filtrate to approximately 2 L under vacuum at <50°C.
-
Add 1500 mL of methanol until the solution becomes cloudy.
-
Stir at room temperature for 16 hours, then filter and wash the solid with methanol.
-
Dry the solid under vacuum at 60°C to obtain calcium L-threonate.[2]
-
Method 2: Synthesis of Sodium L-threonate
-
Materials: 10 kg L-ascorbic acid, 200 L deionized water, 13 L 30% hydrogen peroxide, 3 kg sodium hydroxide, activated carbon, ethanol.
-
Procedure:
-
Dissolve L-ascorbic acid in deionized water.
-
Add hydrogen peroxide, maintaining the temperature below 20°C.
-
Slowly add sodium hydroxide, controlling the reaction temperature at 35°C, and react for 3 hours.
-
Add activated carbon and heat to remove residual molecular oxygen.
-
Filter the solution and concentrate it to a syrup.
-
Add 20 L of ethanol and heat to dissolve, then allow to crystallize at room temperature for 24 hours to obtain sodium L-threonate.[2]
-
Biotechnological Synthesis: An Emerging Alternative
Biotechnological routes for this compound production, including enzymatic and microbial fermentation methods, offer the potential for milder reaction conditions and high specificity. However, these methods are generally less mature compared to chemical synthesis, and high-titer production of this compound via fermentation is still an area of active research.[3]
Enzymatic and Microbial Pathways
In some plants and microorganisms, this compound is a natural metabolite of L-ascorbic acid.[4][5] The enzymatic pathways involved are being explored for biotechnological applications. A key enzyme in this process is L-threonate 3-dehydrogenase.[3] Metabolic engineering strategies are being developed to optimize microbial strains for the efficient production of various sugar acids by overexpressing key enzymes and deleting competing pathways.[1]
Conceptual Biotechnological Production of this compound
Caption: Conceptual workflow for biotechnological this compound production.
Performance of Microbial Sugar Acid Production (Representative Examples)
Direct, high-yield fermentative production data for this compound is limited. The following table presents data for other sugar acids to illustrate the current state of microbial production capabilities.
| Sugar Acid | Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| D-Glucaric Acid | E. coli | Glucose | 1.56 | 0.124 | Not specified | [2] |
| Lactobionic Acid | Pseudomonas fragi | Cheese Whey | 119 | Not specified | 3.3 | [6] |
| Malonic Acid | Pichia kudriavzevii | Glucose | Commercially viable levels reported | 2 moles/mole glucose (theoretical) | Not specified | [7] |
| Itaconic Acid | Aspergillus terreus | Glucose | 74.9 | 0.54 | Not specified | [8] |
Other Potential Synthesis Routes
Conclusion
Currently, the oxidative cleavage of L-ascorbic acid is the most practical and well-documented method for the synthesis of this compound and its salts, offering reasonable yields and high purity. The process is adaptable for producing various mineral threonates.
Biotechnological methods present a promising, environmentally friendly alternative, but further research and development are required to achieve commercially competitive titers and yields for this compound. The progress in metabolic engineering and microbial production of other sugar acids indicates a strong potential for future breakthroughs in the fermentative production of this compound. Researchers should consider the scale, desired salt form, and cost-effectiveness when selecting a synthesis method for their specific needs.
References
- 1. Metabolic engineering for microbial production of sugar acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|High-Purity Reagent|RUO [benchchem.com]
- 4. Metabolism of this compound in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient production of sugar-derived aldonic acids by Pseudomonas fragi TCCC11892 - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07556E [pubs.rsc.org]
- 7. Catalyzing Commercialization: Fermentation Process Makes Malonates from Sugar, Not Cyanide | AIChE [aiche.org]
- 8. State of the Art on the Microbial Production of Industrially Relevant Organic Acids [mdpi.com]
- 9. KR20230058095A - Method for Producing L-Threonate from L-xylonic Acid - Google Patents [patents.google.com]
Replicating L-Threonic Acid's Cognitive Benefits: A Comparative Guide for Researchers
For scientists and drug development professionals, this guide provides a comprehensive comparison of published findings on L-threonic acid, primarily as Magnesium L-Threonate (MgT), and its effects on cognitive function. It includes detailed experimental protocols, quantitative data from key studies, and a comparative analysis with other cognitive-enhancing alternatives.
Abstract
Magnesium L-Threonate (MgT) has emerged as a promising compound for enhancing cognitive function, with research suggesting its ability to elevate magnesium levels in the brain, thereby modulating synaptic plasticity and influencing neuronal signaling pathways. This guide synthesizes findings from preclinical and clinical studies to provide a resource for researchers seeking to replicate and expand upon these results. We present a detailed examination of the experimental protocols used to assess MgT's efficacy, a quantitative comparison of its performance against a placebo and other nootropic agents, and a discussion of its underlying mechanism of action.
I. Comparative Efficacy of Magnesium L-Threonate
Clinical trials have investigated the impact of MgT on various cognitive domains, primarily in older adults with and without cognitive impairment. The following tables summarize the quantitative outcomes from these studies, offering a clear comparison of MgT's effects versus placebo.
Table 1: Human Clinical Trials on Magnesium L-Threonate and Cognitive Function [1][2][3][4]
| Study (Year) | Population | Dosage | Duration | Key Cognitive Outcomes | Results (MgT vs. Placebo) |
| Liu et al. (2016) | 44 adults (50-70 years) with self-reported memory loss | 1.5g - 2g/day (weight-dependent) | 12 weeks | Overall Cognitive Ability, Executive Function (Trail Making Test Part B) | Significant improvement in overall cognitive scores (p=0.003, Cohen's d=0.91). Average 10.3% increase in TMT-B speed.[1][2] |
| Zhang et al. (2022) | 109 healthy Chinese adults (18-65 years) | 2g/day (as Magtein®PS, a formula with phosphatidylserine, Vit C & D) | 30 days | "The Clinical Memory Test" (5 subcategories and overall memory quotient) | Significant improvements in all five subcategories and overall memory quotient.[1] |
| Wroolie et al. (Open-label trial) | 15 patients with mild to moderate dementia | 1,800 mg/day (with Vitamins C and D) | 8-12 weeks | Mini-Mental State Examination (MMSE), Regional Cerebral Metabolism (FDG-PET) | Significant increase in MMSE scores and improvement in regional cerebral metabolism.[3][5] |
Table 2: Comparison with Other Nootropic Agents
| Compound | Mechanism of Action | Key Supporting Clinical Data |
| Magnesium L-Threonate | Increases brain magnesium levels, enhances synaptic plasticity, upregulates NR2B-containing NMDA receptors, and modulates the ERK/CREB signaling pathway.[2][6][7] | See Table 1. |
| Citicoline | Choline donor involved in phospholipid and acetylcholine (B1216132) synthesis. May have neuroprotective and cerebrovascular regulatory effects.[8] | 500mg/day for 12 weeks in healthy older adults with AAMI showed significant improvement in episodic memory (p=0.0025) and composite memory (p=0.0052) compared to placebo.[9] |
| Bacopa Monnieri | Contains bacosides that modulate acetylcholine release, have antioxidant and anti-inflammatory effects, and may reduce β-amyloid levels.[10][11] | 300mg of extract daily for 12 weeks in healthy volunteers showed significant improvements in verbal learning and memory.[10] |
II. Experimental Protocols
Replication of scientific findings necessitates a thorough understanding of the methodologies employed. Below are detailed protocols for key experiments cited in MgT research.
Animal Studies
1. Morris Water Maze (MWM) for Spatial Learning and Memory in Rodents [12][13][14][15]
-
Objective: To assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (typically 120-210 cm in diameter) filled with opaque water. A submerged escape platform is placed in one quadrant. Distal cues are placed around the room to serve as spatial references.
-
Procedure:
-
Acquisition Phase (5-6 days): Mice undergo four trials per day. In each trial, the mouse is placed into the pool at one of four starting positions and allowed to swim until it finds the hidden platform. If the platform is not found within a set time (e.g., 90 seconds), the mouse is guided to it. The time to find the platform (escape latency) is recorded.
-
Probe Trial (Day 7): The platform is removed, and the mouse is allowed to swim for a set duration (e.g., 90 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Data Analysis: Escape latency across acquisition trials and time spent in the target quadrant during the probe trial are compared between MgT-treated and control groups.
2. Western Blot for ERK/CREB Pathway Activation
-
Objective: To quantify the phosphorylation (activation) of ERK and CREB proteins in brain tissue (e.g., hippocampus).
-
Procedure:
-
Tissue Preparation: Hippocampal tissue is dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK and CREB.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
-
Data Analysis: The band intensities for phosphorylated proteins are normalized to the total protein levels and compared between experimental groups.
Human Clinical Trials
1. Cognitive Assessment Battery [2]
-
Objective: To measure changes in various cognitive domains.
-
Tests:
-
Trail Making Test (TMT) Part B: Assesses executive function, specifically cognitive flexibility.
-
Digit Span Test: Measures working memory.
-
Flanker Test: Evaluates attention and inhibitory control.
-
Face-Name Association Test: Assesses episodic memory.
-
-
Procedure: These standardized tests are administered at baseline and at specified follow-up points (e.g., 6 and 12 weeks).
-
Data Analysis: Changes in scores from baseline are compared between the MgT and placebo groups using appropriate statistical tests (e.g., ANCOVA).
2. 18F-FDG-PET Imaging for Cerebral Glucose Metabolism [5][16][17]
-
Objective: To measure regional brain metabolism as an indicator of synaptic activity.
-
Procedure:
-
Radiotracer Injection: Patients are injected with the radiotracer 18F-fluorodeoxyglucose (FDG).
-
Uptake Period: Patients rest in a quiet, dimly lit room for a specified period (e.g., 30-60 minutes) to allow for FDG uptake in the brain.
-
PET Scan: A PET scanner detects the gamma rays emitted by the decay of 18F, and the data is used to create a 3D image of glucose metabolism in the brain.
-
-
Data Analysis: Changes in FDG uptake in specific brain regions of interest (e.g., hippocampus, prefrontal cortex) from baseline are compared before and after treatment.
III. Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound and cognitive function.
Caption: Proposed signaling pathway of Magnesium L-Threonate in enhancing cognitive function.
Caption: General experimental workflow for preclinical and clinical evaluation of MgT.
IV. Conclusion and Future Directions
The available evidence suggests that Magnesium L-Threonate can be an effective agent for improving cognitive function, particularly in aging populations. The mechanisms appear to be rooted in the enhancement of synaptic plasticity through the modulation of the NMDA receptor and downstream signaling pathways. However, it is important to note that some studies have been criticized for their small sample sizes and the use of composite cognitive scores, which may inflate the perceived benefits.[18] Furthermore, the lack of independent replication studies is a significant gap in the literature.
Future research should focus on:
-
Conducting large-scale, independently funded, randomized controlled trials to confirm the efficacy of MgT.
-
Investigating the long-term effects and optimal dosing of MgT.
-
Exploring the potential of MgT in other neurological conditions characterized by cognitive deficits.
-
Directly comparing the cognitive-enhancing effects of MgT with other nootropic agents in head-to-head trials.
By providing detailed methodologies and comparative data, this guide aims to facilitate the rigorous scientific inquiry necessary to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 3. Magnesium L-Threonate: Champion of Cognitive Health [casi.org]
- 4. Expert Report on Magnesium L-Threonate - Delta Calendar [deltacalendar.com]
- 5. OPEN LABEL TRIAL OF MAGNESIUM L-THREONATE IN PATIENTS WITH DEMENTIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Citicoline improves memory performance in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Citicoline and Memory Function in Healthy Older Adults: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacopa monnieri - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Magnesium-L-threonate Ameliorates Cognitive Deficit by Attenuating Adult Hippocampal Neurogenesis Impairment in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. auntminnie.com [auntminnie.com]
- 18. youtube.com [youtube.com]
Validating L-threonate's Effect on Synaptic Plasticity Through Electrophysiology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-threonate's performance in modulating synaptic plasticity with other alternatives, supported by experimental data. We delve into the electrophysiological evidence, detailed experimental protocols, and the underlying signaling pathways to offer a comprehensive resource for professionals in neuroscience and drug development.
L-threonate's Impact on Synaptic Plasticity: An Electrophysiological Perspective
Magnesium L-threonate (MgT), a unique compound that can significantly increase magnesium levels in the brain, has garnered attention for its potential to enhance cognitive function.[1][2] At the core of this cognitive enhancement lies its ability to modulate synaptic plasticity, the fundamental process for learning and memory. Electrophysiological studies, particularly those measuring long-term potentiation (LTP) in the hippocampus, provide direct evidence of L-threonate's impact on the strength of synaptic connections.
Studies have shown that oral administration of MgT in rats leads to an enhancement of both short-term synaptic facilitation and long-term potentiation.[2] This is correlated with an increased density of synaptic proteins like synaptophysin and synaptobrevin in hippocampal subregions.[2] The mechanism is believed to involve an increase in the number of functional presynaptic release sites and an upregulation of NR2B-containing NMDA receptors, which are crucial for inducing synaptic plasticity.[2][3]
Comparative Analysis of Synaptic Plasticity Modulators
To objectively evaluate the efficacy of L-threonate, it is essential to compare it with other compounds known to influence synaptic plasticity. Here, we compare L-threonate with another form of magnesium, Magnesium Glycinate, and a well-known nootropic, Piracetam.
| Compound | Mechanism of Action | Electrophysiological Effect on LTP | Quantitative Data (Example) | Key Advantages | Limitations |
| Magnesium L-threonate | Increases intraneuronal magnesium concentration in the brain; upregulates NR2B-containing NMDA receptors.[2][3] | Enhances the magnitude and stability of LTP in the hippocampus.[2][4] | Chronic oral application of MgT (609 mg/kg/d for 2 weeks) restored LTP in a neuropathic pain rat model to levels comparable to sham-operated controls (fEPSP slope increased to ~150% of baseline).[4] | Superior ability to cross the blood-brain barrier and elevate brain magnesium levels.[5][6] | Higher cost compared to other magnesium forms.[5] May cause drowsiness in some individuals.[5] |
| Magnesium Glycinate | Provides magnesium and the inhibitory neurotransmitter glycine. | Primarily known for its calming effects; direct, robust evidence for significant LTP enhancement is less established compared to L-threonate.[6][7][8] | Specific quantitative data on LTP enhancement is not as readily available in comparative studies. | High bioavailability and gentle on the digestive system.[6] Glycine component may promote relaxation and improve sleep quality.[7] | Evidence for directly increasing brain magnesium levels and enhancing synaptic plasticity is weaker compared to L-threonate.[8] |
| Piracetam | Modulates AMPA receptors and may influence membrane fluidity. | Mixed results on LTP. Some studies show no effect on LTP induction or maintenance, while others suggest it can restore impaired LTP.[9] One study showed it potentiated synaptic transmission but did not directly measure LTP.[10] | In a chronic cerebral hypoperfusion rat model, Piracetam (600 mg/kg, p.o. for 30 days) restored the induction rate of LTP from 28.57% to 85.71% and increased the population spike amplitude from (118.06 ± 5.20)% to (162.25 ± 7.54)%. | May have neuroprotective effects and improve cognitive function in certain pathological conditions.[11][12] | The direct and consistent enhancement of LTP in healthy models is not as clearly demonstrated as with L-threonate. |
Experimental Protocols: A Closer Look at Methodology
The validation of L-threonate's effects on synaptic plasticity relies on precise and reproducible experimental protocols. Below is a detailed methodology for a key experiment used to assess these effects.
In Vitro Electrophysiology: Hippocampal Slice Long-Term Potentiation (LTP) Recording
This protocol outlines the procedure for preparing acute hippocampal slices and recording LTP, a common method for studying synaptic plasticity.
1. Slice Preparation:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia and Perfusion: Rats are anesthetized with isoflurane (B1672236) and transcardially perfused with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of the cutting solution is often modified to reduce excitotoxicity during slicing (e.g., higher Mg2+, lower Ca2+).
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. The hippocampus is dissected out, and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.
-
Recovery: Slices are transferred to an interface or submerged recovery chamber containing standard aCSF oxygenated with 95% O2 / 5% CO2 at a physiological temperature (e.g., 32-34°C) for at least 1-2 hours before recording.
2. Electrophysiological Recording:
-
Recording Chamber: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) and maintained at a physiological temperature.
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Baseline synaptic responses are established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity is adjusted to elicit an fEPSP amplitude that is 30-50% of the maximum.
-
Drug Application: L-threonate, Magnesium Glycinate, or Piracetam is bath-applied at the desired concentration for a specified period before LTP induction. A corresponding vehicle control is used for comparison.
-
LTP Induction: LTP is typically induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Post-Induction Recording: Following HFS, fEPSPs are recorded for at least 60 minutes to assess the magnitude and stability of LTP. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved, the following diagrams are provided.
Signaling Pathway of L-threonate in Enhancing Synaptic Plasticity
Caption: Signaling cascade of L-threonate leading to enhanced synaptic plasticity.
Experimental Workflow for Validating L-threonate's Effect
Caption: Workflow for in vitro electrophysiological validation of synaptic plasticity modulators.
References
- 1. verywellhealth.com [verywellhealth.com]
- 2. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 3. researchgate.net [researchgate.net]
- 4. physicians-strength.com [physicians-strength.com]
- 5. Magnesium L-Threonate Vs. Magnesium Glycinate: Which Is Best? [prevention.com]
- 6. xandrolab.com [xandrolab.com]
- 7. Comparing Magnesium L-Threonate and Magnesium Glycinate for Mental Health | Adult and Child Psychiatrists & Psychiatric Mental Health Nurse Practitioners located in King of Prussia, Devon, Wexford and Newtown, PA | Alpine Psychiatry [alpine-psych.com]
- 8. moritzlab.com [moritzlab.com]
- 9. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. funjournal.org [funjournal.org]
- 11. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]
- 12. Piracetam Attenuates LPS-Induced Neuroinflammation and Cognitive Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of L-TAMS Efficacy in Human Cognitive Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Threonic Acid Magnesium Salt (L-TAMS), commercially known as Magtein®, with other prominent cognitive-enhancing compounds. The data presented is collated from human clinical trials to offer an evidence-based overview of efficacy, experimental protocols, and mechanisms of action.
Comparative Efficacy of Cognitive Enhancers
The following table summarizes the quantitative outcomes from clinical trials on L-TAMS and alternative cognitive enhancers.
| Compound | Study Population | Dosage | Duration | Cognitive Test | Results (Treatment Group vs. Placebo/Control) | Reference |
| L-TAMS (MMFS-01) | 50-70 year olds with cognitive impairment | 1.5-2 g/day | 12 weeks | Composite Score (Executive Function, Working Memory, Attention, Episodic Memory) | Significant improvement in overall cognitive ability (p=0.003). Nearly restored impaired executive function. | [1] |
| L-TAMS | Individuals with mild to moderate dementia | 1,800 mg/day | 8 weeks | Mini-Mental State Examination (MMSE) | Significant increase in MMSE scores after 8 weeks of treatment. | [2] |
| Panax ginseng | Patients with Alzheimer's Disease | 4.5 g/day | 12 weeks | MMSE & Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) | Significant improvement in MMSE (p=0.009) and ADAS-cog (p=0.029) scores compared to baseline. Scores declined after discontinuation.[3][4][5] | [3][4][5] |
| Bacopa monnieri | Healthy adults (40-65 years) | 300 mg/day | 12 weeks | Rey Auditory Verbal Learning Test (AVLT) | Significant improvement in verbal learning, memory acquisition, and delayed recall (p=0.001 to p=0.048 for various AVLT measures).[6] | [6] |
| Magnesium Glycinate | High-stress individuals | 200-300 mg/day (elemental magnesium) | N/A | N/A (Primarily assessed for anxiety and sleep) | Primarily noted for improving sleep quality and reducing anxiety, which may indirectly support cognitive function. Direct quantitative data on cognitive improvement is limited.[7] | [7] |
Detailed Experimental Protocols
L-TAMS (MMFS-01) Study in Older Adults with Cognitive Impairment
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-designed trial.[1]
-
Participants: 44 subjects (men and women) between the ages of 50 and 70 with self-reported memory loss, sleep disorder, and anxiety.[1][8]
-
Inclusion Criteria: Subjective memory complaints, sleep disorder, and anxiety. Cognitive impairment was confirmed with the Trail Making Test - Part B.[1]
-
Exclusion Criteria: Not explicitly detailed in the provided search results.
-
Intervention: Oral intake of MMFS-01 (a compound containing L-TAMS) for 12 weeks.[1] The dosage was between 1.5 and 2 grams daily.[2]
-
Outcome Measures: A composite score of tests in four major cognitive domains: executive function, working memory, attention, and episodic memory.[1][8] Specific tests included the Trail Making Test, Digit Span, Flanker Test, and Face-Name test.[8]
-
Data Analysis: Comparison of the change in the overall cognitive ability composite score between the MMFS-01 and placebo groups.[1]
Panax ginseng Study in Alzheimer's Disease Patients
-
Study Design: An open-label, randomized controlled trial.[3][4]
-
Participants: 97 consecutive patients with a diagnosis of probable Alzheimer's disease.[3][9] 58 were assigned to the ginseng group and 39 to the control group.[3][4]
-
Inclusion Criteria: Diagnosis of probable Alzheimer's disease.[3]
-
Exclusion Criteria: Evidence of other neurodegenerative disorders, cognitive impairments from other causes (e.g., trauma, vitamin deficiency), or coexisting medical conditions that could interfere with the study.[10]
-
Intervention: 4.5 g/day of Panax ginseng powder administered for 12 weeks.[3][4]
-
Outcome Measures: Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale (ADAS), including its cognitive subscale (ADAS-cog).[3][4]
-
Data Analysis: Monitoring of cognitive performance at baseline, during the 12 weeks of treatment, and for 12 weeks after discontinuation.[3][4]
Bacopa monnieri Study in Healthy Older Adults
-
Study Design: A randomized, double-blind, placebo-controlled trial.[6]
-
Participants: 98 healthy participants over 55 years of age recruited from the general population.[11]
-
Inclusion Criteria: Age over 55 and healthy.[11]
-
Exclusion Criteria: Not explicitly detailed in the provided search results.
-
Intervention: 300 mg/day of a standardized Bacopa monnieri extract for 12 weeks.[6]
-
Outcome Measures: The primary outcome was audioverbal and visual memory performance, measured by the Rey Auditory Verbal Learning Test (AVLT), the Rey-Osterrieth Complex Figure Test (CFT), and the Reitan Trail Making Test (TMT). Subjective memory was assessed using the Memory Complaint Questionnaire (MAC-Q).[6][11]
-
Data Analysis: Comparison of the changes in cognitive test scores between the Bacopa monnieri and placebo groups after 12 weeks.[6]
Mandatory Visualizations
Signaling Pathways
Caption: L-TAMS Signaling Pathway.
Caption: Signaling Pathways of Alternative Cognitive Enhancers.
Experimental Workflow
Caption: Typical Experimental Workflow for a Cognitive Enhancement Clinical Trial.
References
- 1. isrctn.com [isrctn.com]
- 2. OPEN LABEL TRIAL OF MAGNESIUM L-THREONATE IN PATIENTS WITH DEMENTIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Panax ginseng enhances cognitive performance in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurocardmax.com [neurocardmax.com]
- 7. osf.io [osf.io]
- 8. [PDF] Randomized controlled trial of standardized Bacopa monniera extract in age-associated memory impairment | Semantic Scholar [semanticscholar.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. ABC Herbalgram Website [herbalgram.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of L-Threonic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. L-threonic acid, a key chemical compound, requires careful handling and adherence to specific disposal protocols to minimize environmental impact and maintain laboratory safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound and its common salt forms, such as calcium L-threonate and magnesium L-threonate.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes.[1] Ensure adequate ventilation in the handling area to prevent the inhalation of any dust or fumes.[1][2] In the event of a spill, prevent the substance from entering drains, waterways, or soil.[1][3] Spilled material should be contained and collected by vacuuming, sweeping, or absorbing with an inert material and placed into a suitable, labeled container for disposal.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must always be conducted in accordance with federal, state, and local regulations.[2] These regulations may vary, so it is crucial to consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Consult Local Regulations : Before proceeding, always consult your local and institutional regulations regarding chemical waste disposal.[1]
-
Characterize the Waste : Determine if the this compound waste is in solid form, a solution, or part of a mixture. This will influence the disposal route.
-
Approved Waste Disposal Plant : The most recommended method for disposing of this compound is to send it to an approved waste disposal plant.[1] This ensures that the chemical is managed and treated by professionals in a controlled and compliant manner.
-
Licensed Chemical Destruction : An alternative is to arrange for the material to be taken to a licensed chemical destruction plant.[3]
-
Incineration : In some cases, this compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed professional waste disposal service.
-
Container Disposal : Do not reuse empty containers.[1] They should be disposed of as unused product.[1] Containers can be triple-rinsed, with the rinsate collected for proper disposal, and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations.[3]
Note: this compound and its salts are generally not classified as hazardous for transport.[2]
Quantitative Disposal Data
The available safety data sheets for this compound and its salts do not provide specific quantitative data for disposal, such as concentration limits for drain disposal or specific pH levels for neutralization. The emphasis is on regulatory compliance and professional disposal services.
| Parameter | Value |
| Concentration Limits for Drain Disposal | Not provided. Do not discharge to sewer systems.[3] |
| pH Levels for Neutralization | Not provided. |
Experimental Protocols
The provided information does not cite specific experimental protocols related to the disposal of this compound. The disposal procedures are based on standard chemical safety and waste management practices.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Logistical Guidance for Handling L-Threonic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds like L-Threonic Acid. While this compound and its common salts are not classified as highly hazardous, adherence to strict safety protocols is crucial to minimize risks and ensure a safe working environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Although some safety data sheets (SDS) for this compound salts indicate no hazardous classification, at least one source classifies this compound Calcium Salt as a skin, eye, and respiratory irritant.[1] Therefore, a cautious approach to handling is recommended. The following personal protective equipment is essential to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect eyes from potential splashes. |
| Skin Protection | Nitrile or neoprene gloves. A lab coat or chemical-resistant apron. | To prevent direct skin contact. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended if dust or aerosols are generated, especially in poorly ventilated areas. | To avoid inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound in a laboratory setting is critical to maintaining a safe environment.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a laboratory fume hood is recommended.[2]
-
Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Dispensing: When weighing or transferring the solid form of this compound, minimize the creation of dust.
-
Solution Preparation: If preparing a solution, slowly add the this compound to the solvent to avoid splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[1]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Table 2: First Aid and Accidental Release Measures
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[1][2] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1] |
| Small Spills | Wear appropriate PPE. For solid spills, carefully sweep or vacuum the material and place it in a suitable, labeled container for disposal.[3] Avoid generating dust. For liquid spills, absorb with an inert material and place in a chemical waste container. |
| Large Spills | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible. Follow institutional emergency procedures. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Characterization: While this compound is not typically classified as hazardous waste, it is crucial to consult local, state, and federal regulations for proper classification and disposal requirements.[1][3]
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[3][4] Do not dispose of it down the drain or in the regular trash unless explicitly permitted by institutional and local guidelines.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
